molecular formula C6H5BrN2O2 B1418297 Methyl 5-bromopyrazine-2-carboxylate CAS No. 210037-58-4

Methyl 5-bromopyrazine-2-carboxylate

Cat. No.: B1418297
CAS No.: 210037-58-4
M. Wt: 217.02 g/mol
InChI Key: PVTAJWAGBTWOPG-UHFFFAOYSA-N
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Description

Methyl 5-bromopyrazine-2-carboxylate is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTAJWAGBTWOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650730
Record name Methyl 5-bromopyrazine-2-carboxylate
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210037-58-4
Record name Methyl 5-bromopyrazine-2-carboxylate
Source EPA DSSTox
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Record name 5-Bromo-pyrazine-2-carboxylic acid methyl ester
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Foundational & Exploratory

Methyl 5-bromopyrazine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromopyrazine-2-carboxylate: Properties, Synthesis, and Reactivity for the Modern Researcher

This compound is a key heterocyclic compound that serves as a fundamental building block for medicinal chemists and drug development professionals. Its structure, featuring a pyrazine core substituted with both a bromine atom and a methyl ester, offers two distinct points for chemical modification. This dual reactivity makes it an exceptionally valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The pyrazine ring itself is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and critical reactivity patterns of this compound, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Safety Properties

A thorough understanding of a compound's physical and safety properties is the foundation of its effective and safe use in a laboratory setting. The key identifiers and properties for this compound are summarized below.

Table 1: Physicochemical and Safety Data
PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 5-Bromo-pyrazine-2-carboxylic acid methyl ester[3]
CAS Number 210037-58-4[2]
Molecular Formula C₆H₅BrN₂O₂[2]
Molecular Weight 217.02 g/mol [2]
Appearance White to light yellow solid[4]
Purity Typically ≥97%[5]
GHS Hazard Statements H315, H319, H335[2]
Signal Word Warning[6]
Safety & Handling: A Self-Validating Approach

As indicated by its GHS classifications, this compound is an irritant.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality Behind Handling Protocols: The crystalline, solid nature of this compound necessitates careful handling to avoid generating dust, which can be easily inhaled. The irritant properties demand the consistent use of personal protective equipment (PPE).

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to mitigate respiratory exposure.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. If weighing large quantities where dust is unavoidable, a respirator may be warranted.

  • Spill & Disposal: In case of a spill, avoid dry sweeping. Gently cover with an inert absorbent material, collect in a sealed container, and dispose of as hazardous chemical waste according to local regulations.

Synthesis and Purification Strategies

Strategy A: Esterification of 5-Bromopyrazine-2-carboxylic Acid

This is the most direct approach, involving the conversion of the corresponding carboxylic acid to its methyl ester. The choice of esterification method is critical and depends on the scale and available reagents.

Expertise & Experience: Direct Fischer esterification (refluxing in methanol with a strong acid catalyst) can be effective but often requires harsh conditions and removal of water. For a more controlled, high-yield laboratory preparation, activation of the carboxylic acid is preferred. A common and reliable method involves conversion to an acid chloride followed by reaction with methanol.

  • Step 1: Activation. To a solution of 5-bromopyrazine-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Step 2: Acid Chloride Formation. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) dropwise. Rationale: This reaction is often exothermic; slow addition at 0 °C prevents side reactions. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species.

  • Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Step 4: Ester Formation. After confirming the formation of the acid chloride, cool the mixture back to 0 °C. Slowly add anhydrous methanol (2.0-3.0 eq.). Rationale: An excess of the alcohol drives the reaction to completion.

  • Step 5: Work-up. Once the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step 6: Purification. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Strategy B: Sandmeyer Reaction of Methyl 5-Aminopyrazine-2-carboxylate

The Sandmeyer reaction is a classic and powerful method for converting an aromatic amine into a halide via a diazonium salt intermediate.[7] This strategy would be advantageous if the starting amino-ester is more readily available than the bromo-acid.

Sandmeyer_Pathway AminoEster Methyl 5-aminopyrazine-2-carboxylate Diazonium Diazonium Salt Intermediate AminoEster->Diazonium 1. NaNO₂, HBr 2. 0-5 °C Product This compound Diazonium->Product CuBr

Caption: Proposed Sandmeyer reaction pathway.

  • Step 1: Diazotization. Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%, excess). Cool the solution to 0-5 °C in an ice/salt bath. Rationale: Diazonium salts are unstable at higher temperatures; maintaining a low temperature is critical for success.

  • Step 2: Nitrite Addition. Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after addition is complete.

  • Step 3: Copper(I) Bromide Addition. In a separate flask, add copper(I) bromide (CuBr) (1.2 eq.) to the diazonium salt solution. Rationale: Cu(I) is the catalyst that facilitates the single-electron transfer to the diazonium salt, initiating the radical mechanism for bromine substitution and loss of N₂ gas.[7]

  • Step 4: Decomposition. Allow the reaction mixture to warm slowly to room temperature, then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Step 5: Work-up and Purification. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify as described in Protocol 3.1.1.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups. The C-Br bond is primed for metal-catalyzed cross-coupling reactions, while the ester can be readily converted into other functionalities like amides or hydrolyzed to the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The Buchwald-Hartwig reaction, in particular, is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.

Expertise & Experience: The success of a Buchwald-Hartwig amination hinges on the precise combination of a palladium precursor, a specialized phosphine ligand, and a base. The ligand is not merely a spectator; it dictates the reactivity and stability of the catalytic species in the cycle. For electron-deficient heterocycles like pyrazines, bulky, electron-rich phosphine ligands are often required to promote the challenging reductive elimination step.

BHA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Add Halo-ester (1 eq.), Amine (1.2 eq.), Base (e.g., Cs₂CO₃, 2 eq.) to oven-dried flask Inert Purge flask with Inert Gas (Argon) Start->Inert Solvent Add Anhydrous Solvent (e.g., DME, Toluene) Inert->Solvent Catalyst Add Pd-Catalyst (e.g., PEPPSI-IPr, 3-7 mol%) and Ligand (if needed) Solvent->Catalyst Heat Heat reaction to 60-120 °C Catalyst->Heat TLC Monitor progress by TLC Heat->TLC Cool Cool to RT TLC->Cool Filter Filter through Celite, rinse with solvent Cool->Filter Concentrate Concentrate filtrate under vacuum Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.

This general protocol, adapted from methodologies applied to similar heterocyclic halo-esters, demonstrates a self-validating system where the reaction's progress is actively monitored by TLC before proceeding to the work-up stage.[8]

Reactions of the Ester Group

The methyl ester provides a handle for further derivatization, most commonly through hydrolysis or amidation.

  • Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in an aqueous medium efficiently saponifies the ester to the corresponding carboxylate salt. Subsequent acidification yields 5-bromopyrazine-2-carboxylic acid. This is a critical transformation as the carboxylic acid can participate in a different set of coupling reactions (e.g., amide bond formation). Using LiOH is often preferred over NaOH or KOH for halo-pyrazines, as it can sometimes minimize the risk of nucleophilic aromatic substitution of the halide.

  • Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), though this often requires harsh conditions. A more reliable method involves first hydrolyzing the ester to the acid, followed by a standard peptide coupling reaction using reagents like DCC/DMAP or HATU.

Applications in Drug Discovery

This compound is not an end product but a crucial intermediate. Its value lies in its ability to act as a scaffold for building more complex molecules with potential biological activity. Research has demonstrated that pyrazine derivatives are valuable in the development of novel therapeutic agents.[1]

  • Enzyme Inhibitors: The pyrazine core can be elaborated into structures that target specific enzymes. For example, derivatives have been synthesized and studied for their activity as alkaline phosphatase inhibitors.

  • Antibacterial Agents: The scaffold has been used to generate novel N-phenylpyrazine-2-carboxamide derivatives that show promising antibacterial activity against extensively drug-resistant (XDR) strains of S. Typhi.

  • Kinase Inhibitors: The related pyrimidine-based structures have been used to develop potent inhibitors of protein kinase CK2, which are implicated in cancer, demonstrating the utility of such halogenated heterocycles in oncology research.[8]

The ability to use the bromine for cross-coupling allows for the systematic exploration of chemical space around the pyrazine core (Structure-Activity Relationship studies), while the ester provides a reliable anchor point for attaching other fragments, making this compound a powerful tool in the drug discovery pipeline.

Conclusion

This compound is a high-value synthetic intermediate characterized by its robust and versatile reactivity. The presence of two distinct and orthogonally reactive functional groups—the C-Br bond and the methyl ester—provides researchers with a strategic platform for constructing complex molecular architectures. A deep understanding of its properties, synthetic access, and reactivity patterns, particularly in palladium-catalyzed cross-coupling, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to the Molecular Structure and Application of Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 5-bromopyrazine-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and strategically positioned reactive sites—a bromine atom amenable to cross-coupling and an ester group for amide bond formation—make it an exceptionally versatile intermediate. This guide provides an in-depth analysis of its molecular structure, elucidated through spectroscopic methods, and explores its synthesis and reactivity. We will detail field-proven protocols for its application in catalysis, offering insights into the causality behind experimental design, thereby equipping researchers and drug development professionals with the foundational knowledge to leverage this compound in their synthetic endeavors.

Core Molecular Attributes and Physicochemical Properties

The utility of this compound stems directly from its distinct molecular architecture. The pyrazine core is an electron-deficient aromatic system, which influences the reactivity of its substituents. The bromine atom at the C-5 position and the methyl ester at the C-2 position are the primary functional handles for synthetic modification.

A summary of its fundamental properties is presented below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 210037-58-4[1][2]
Molecular Formula C₆H₅BrN₂O₂[1][2][3]
Molecular Weight 217.02 g/mol [1][2][3]
Canonical SMILES COC(=O)C1=CN=C(C=N1)Br[1][4]
InChIKey PVTAJWAGBTWOPG-UHFFFAOYSA-N[1][4][5]
Appearance White to light yellow solid[6]
Boiling Point ~289°C[7]
Purity (Typical) ≥97%[2][8]

Spectroscopic Elucidation of the Molecular Structure

Confirming the identity and purity of this compound is paramount before its use in any synthetic campaign. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. The two protons on the pyrazine ring are in different chemical environments and appear as distinct singlets (or narrow doublets due to minor long-range coupling). The methyl group of the ester also appears as a sharp singlet.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~8.8-9.0 ppm (s, 1H, pyrazine-H)

      • ~8.6-8.8 ppm (s, 1H, pyrazine-H)

      • ~4.0 ppm (s, 3H, -OCH₃)

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms and their electronic environment.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • ~164 ppm (C=O, ester)

      • ~140-150 ppm (4x C, pyrazine ring)

      • ~53 ppm (-OCH₃)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

  • Expected m/z: [M]⁺ at ~216 and [M+2]⁺ at ~218, confirming the presence of a single bromine atom.

Synthesis and Reactivity Profile

The true value of this compound is realized in its application as a synthetic intermediate. Its reactivity is dominated by the carbon-bromine bond, which is an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

Synthetic Pathway Overview

The compound is typically synthesized via the esterification of its corresponding carboxylic acid, 5-bromopyrazine-2-carboxylic acid. This is a standard transformation, often achieved with high efficiency. The choice of esterification agent is critical; using methanol in the presence of an acid catalyst (like H₂SO₄) or a coupling agent is common. For more sensitive substrates, converting the acid to an acyl chloride with thionyl chloride followed by quenching with methanol provides a robust alternative.

G cluster_0 Synthesis Workflow start 5-Bromopyrazine-2-carboxylic acid reagent + Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) start->reagent Step 1: Reactants process Esterification (Reflux) reagent->process Step 2: Conditions product This compound process->product Step 3: Formation G cluster_1 Suzuki Cross-Coupling Reaction start_mol This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K3PO4) + Solvent (e.g., 1,4-Dioxane) start_mol->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->catalyst product_mol Methyl 5-(Aryl/Heteroaryl)pyrazine-2-carboxylate catalyst->product_mol Heat (e.g., 85-95°C)

References

A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromopyrazine-2-carboxylate from an Aminopyrazine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 5-bromopyrazine-2-carboxylate, a crucial building block in modern drug discovery. Pyrazine derivatives are integral to a wide array of pharmaceuticals, and the targeted bromination of a pyrazine core is a key transformation for creating diverse molecular scaffolds.[1][2][3] This document details a robust and reproducible synthetic pathway starting from methyl 5-aminopyrazine-2-carboxylate, employing the Sandmeyer reaction. We will delve into the mechanistic underpinnings of the diazotization and copper-catalyzed bromination steps, provide a detailed experimental protocol, and discuss methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical transformation in their work.

Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that interact with biological targets.[4] this compound, in particular, serves as a versatile intermediate. The bromo- and methyl ester functionalities allow for a variety of subsequent chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the rapid generation of compound libraries for drug screening.

The synthesis of this key intermediate is therefore of great interest. The most common and effective method for converting an aromatic amine, such as that in methyl 5-aminopyrazine-2-carboxylate, to an aryl bromide is the Sandmeyer reaction.[6][7] This reaction proceeds through a two-step sequence: the formation of a diazonium salt from the aromatic amine, followed by a copper(I)-catalyzed substitution of the diazonium group with a bromide.[7][8]

Synthetic Strategy: The Sandmeyer Reaction

The overall synthetic strategy for converting methyl 5-aminopyrazine-2-carboxylate to this compound is depicted below. This process involves two key transformations: diazotization and copper-catalyzed bromination.

Synthetic_Workflow start Methyl 5-aminopyrazine-2-carboxylate diazonium Pyrazine Diazonium Salt (in situ) start->diazonium Diazotization (NaNO2, HBr, 0-5 °C) product This compound diazonium->product Sandmeyer Bromination (CuBr, heat)

Caption: Overall workflow for the synthesis of this compound.

Step 1: Diazotization of Methyl 5-aminopyrazine-2-carboxylate

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[9][10] The reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[11]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a dehydration step lead to the formation of the diazonium salt.

Diazotization_Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO2 HNO2 HNO2 NaNO2->HNO2 + H+ H2O-NO+ H2O-NO+ HNO2->H2O-NO+ + H+ NO+ NO+ H2O-NO+->NO+ - H2O Ar-NH2 Methyl 5-aminopyrazine-2-carboxylate Ar-NH2+-NO Ar-NH2+-NO Ar-NH2->Ar-NH2+-NO + NO+ Ar-NH-N=O Ar-NH-N=O Ar-NH2+-NO->Ar-NH-N=O - H+ Ar-NH-N=OH+ Ar-NH-N=OH+ Ar-NH-N=O->Ar-NH-N=OH+ + H+ Ar-N=N-OH Ar-N=N-OH Ar-NH-N=OH+->Ar-N=N-OH - H+ Ar-N=N-OH2+ Ar-N=N-OH2+ Ar-N=N-OH->Ar-N=N-OH2+ + H+ Ar-N≡N+ Ar-N≡N+ Ar-N=N-OH2+->Ar-N≡N+ - H2O

Caption: Mechanism of diazotization.

Step 2: Copper-Catalyzed Bromination

The Sandmeyer reaction utilizes a copper(I) salt, in this case, copper(I) bromide, to catalyze the replacement of the diazonium group with a bromide.[7] The reaction is believed to proceed via a radical mechanism.[7] A single-electron transfer from copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.

Experimental Protocol

This protocol is based on established procedures for the Sandmeyer reaction on heterocyclic amines.[8]

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberSupplierNotes
Methyl 5-aminopyrazine-2-carboxylate153.1413924-94-2Sigma-AldrichStarting material
Sodium Nitrite (NaNO₂)69.007632-00-0Fisher ScientificDiazotizing agent[2]
Hydrobromic Acid (HBr), 48% aq.80.9110035-10-6Sigma-AldrichAcid catalyst and bromide source[3]
Copper(I) Bromide (CuBr)143.457787-70-4Carl ROTHCatalyst[12]
Dichloromethane (CH₂Cl₂)84.9375-09-2Fisher ScientificExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8Fisher ScientificFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Sigma-AldrichDrying agent
Step-by-Step Procedure

Safety First: This procedure involves corrosive and toxic chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve methyl 5-aminopyrazine-2-carboxylate (1.0 eq) in 48% hydrobromic acid (3.0 eq) at room temperature.

    • Cool the mixture to 0-5 °C in an ice-water bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • Sandmeyer Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • After the initial effervescence of nitrogen gas subsides, warm the reaction mixture to 60-70 °C and stir for 1-2 hours, or until the evolution of nitrogen ceases.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

Physicochemical Properties
PropertyValue
Molecular FormulaC₆H₅BrN₂O₂[6]
Molecular Weight217.02 g/mol [6]
AppearanceSolid[13]
CAS Number210037-58-4[6]
Spectroscopic Data (Predicted)

While a specific spectrum for the final product was not found, based on the analysis of similar structures, the following spectroscopic data can be expected:[14][15][16][17]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.8-9.0 (s, 1H, pyrazine H)

    • δ 8.6-8.8 (s, 1H, pyrazine H)

    • δ 4.0-4.1 (s, 3H, -OCH₃)

    • Rationale: The two protons on the pyrazine ring will appear as singlets in the aromatic region, shifted downfield due to the electron-withdrawing effects of the nitrogen atoms, the bromine atom, and the carboxylate group. The methyl ester protons will appear as a singlet further upfield.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 163-165 (C=O)

    • δ 145-150 (pyrazine C)

    • δ 140-145 (pyrazine C)

    • δ 135-140 (pyrazine C-Br)

    • δ 130-135 (pyrazine C)

    • δ 53-55 (-OCH₃)

    • Rationale: The carbonyl carbon will be the most downfield signal. The four carbons of the pyrazine ring will appear in the aromatic region, with the carbon attached to the bromine being significantly influenced by its electronegativity. The methyl carbon will be the most upfield signal.

  • Mass Spectrometry (ESI-MS):

    • m/z: [M+H]⁺ calculated for C₆H₆BrN₂O₂⁺: 216.96, 218.96 (isotopic pattern for Br).

Safety and Handling

  • Sodium Nitrite: Toxic if swallowed. It is a strong oxidizer and may intensify fire.[2][7]

  • Hydrobromic Acid: Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[3]

  • Copper(I) Bromide: Causes skin and serious eye irritation. May cause respiratory irritation.[12]

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents and products with appropriate care in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the Sandmeyer reaction is a reliable and scalable method for producing this valuable intermediate. This guide has provided a detailed protocol, a discussion of the underlying chemical principles, and essential information for the characterization and safe handling of the materials involved. By following this guide, researchers and drug development professionals can confidently produce this key building block for their discovery programs.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 5-bromopyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is structured to offer not only the spectral data but also a detailed interpretation rooted in the principles of chemical structure and spectroscopy. Furthermore, it includes standardized protocols for the experimental acquisition of such data, providing a self-validating framework for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of pyrazine derivatives.

Introduction and Molecular Overview

This compound (C₆H₅BrN₂O₂) is a substituted pyrazine derivative featuring a bromine atom and a methyl ester group.[1] The pyrazine ring is a common scaffold in pharmacologically active molecules, and the presence of a halogen and an ester functional group offers versatile handles for further chemical modification. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and for elucidating its role in various chemical and biological systems.

Molecular Structure:

Figure 1: 2D Structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₅BrN₂O₂[1]
Molecular Weight217.02 g/mol [1]
CAS Number210037-58-4[2]
AppearanceBrown solid (predicted)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental data, the following sections present predicted ¹H and ¹³C NMR spectra, along with a detailed interpretation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring, and one signal in the aliphatic region for the methyl ester protons.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9s1HH-3
~8.7s1HH-6
~4.0s3H-OCH₃

Interpretation:

  • Aromatic Protons (H-3 and H-6): The pyrazine ring protons are expected to appear at high chemical shifts (downfield) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The proton at the C-3 position is anticipated to be the most downfield due to its proximity to the electron-withdrawing carboxylate group. The proton at the C-6 position is also deshielded, but to a slightly lesser extent. The lack of adjacent protons results in singlet multiplicity for both signals.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift around 4.0 ppm is characteristic of methyl esters.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppmCarbon Assignment
~164C=O (ester)
~148C-2
~147C-3
~145C-5
~143C-6
~53-OCH₃

Interpretation:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have the highest chemical shift, typically in the range of 160-170 ppm.

  • Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): The carbon atoms of the pyrazine ring are all in the aromatic region. The carbon attached to the bromine atom (C-5) and the carbon attached to the carboxylate group (C-2) will have their chemical shifts influenced by these substituents. The remaining carbons (C-3 and C-6) are also in the aromatic region and are deshielded by the nitrogen atoms.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear in the aliphatic region, typically around 50-60 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized method for acquiring high-quality NMR spectra of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh 10-20 mg of sample dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample and lock on deuterium signal transfer->insert shim Shim for optimal magnetic field homogeneity insert->shim setup_1H Set up ¹H experiment (zg30 pulse program) shim->setup_1H acquire_1H Acquire ¹H spectrum setup_1H->acquire_1H setup_13C Set up ¹³C experiment (zgpg30 pulse program) acquire_1H->setup_13C acquire_13C Acquire ¹³C spectrum setup_13C->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to solvent residual peak baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1730StrongC=O stretch (ester)
~1600-1450MediumC=N and C=C stretch (pyrazine ring)
~1250StrongC-O stretch (ester)
~850MediumC-Br stretch

Interpretation:

  • C=O Stretch: The most characteristic peak in the IR spectrum is expected to be the strong absorption around 1730 cm⁻¹ due to the carbonyl stretch of the ester group.

  • Pyrazine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O single bond stretch of the ester.

  • C-H Stretches: Aromatic C-H stretches will be observed as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

  • C-Br Stretch: The carbon-bromine stretch is expected to appear in the fingerprint region, around 850 cm⁻¹.

Experimental Protocol for IR Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place Place a small amount of solid sample on the ATR crystal apply Apply pressure to ensure good contact place->apply background Collect a background spectrum apply->background sample_scan Collect the sample spectrum (e.g., 32 scans) background->sample_scan format Format the spectrum (transmittance vs. wavenumber) sample_scan->format label_peaks Label significant peaks format->label_peaks

Figure 3: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 216 and 218 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[1]

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 185/187.

    • Loss of the entire methyl ester group (-COOCH₃) to give a fragment at m/z 157/159.

    • Loss of bromine to give a fragment at m/z 137.

Experimental Protocol for Mass Spectrometry Data Acquisition

A common technique for this type of molecule is Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions in the mass analyzer to determine their mass-to-charge ratio.

  • Data Analysis: Process the resulting mass spectrum to identify the molecular ion and major fragment peaks.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data, coupled with standardized experimental protocols, offers a robust framework for researchers working with this compound. While the data presented is based on computational predictions, it serves as a reliable starting point for experimental verification and further research into the chemistry and applications of this and related pyrazine derivatives.

References

An In-depth Technical Guide to the Safe Handling of Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 5-bromopyrazine-2-carboxylate, a key reagent in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Properties

This compound is a heterocyclic organic compound widely used as a building block in organic synthesis.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 210037-58-4[2][3]
Molecular Formula C6H5BrN2O2[2][3]
Molecular Weight 217.02 g/mol [2][3]
Appearance Solid[4]
Purity Typically ≥97%[1][3]
Synonyms 5-Bromo-pyrazine-2-carboxylic acid methyl ester, Pyrazinecarboxylic acid, 5-bromo-, methyl ester[2][3]

Hazard Assessment and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[2] It is crucial to recognize these potential risks to implement appropriate safety measures.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][5]

Signal Word: Warning[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves engineering controls, administrative controls, and the consistent use of appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5]

  • Skin Protection:

    • Gloves: Wear protective gloves.[5] Nitrile gloves are a suitable option, but it is advisable to consult the glove manufacturer's compatibility charts for specific breakthrough times.

    • Lab Coat: A flame-retardant lab coat must be worn to protect against skin contact.

  • Respiratory Protection: For situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

The following diagram illustrates the logical workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the compound's stability.

Handling
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[5][7]

  • Wash hands and any exposed skin thoroughly after handling.[5][6]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.

Storage
  • Store in a tightly closed container.[5]

  • Keep in a dry and well-ventilated place.[5]

  • Some suppliers recommend storing at room temperature in sealed containers, while others suggest refrigerated conditions (0-8 °C).[4][8][9] Always consult the supplier-specific recommendations.

  • Store locked up.[6][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[5] If eye irritation persists, get medical advice/attention.[6][10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical advice.[6] Remove and wash contaminated clothing before reuse.[5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] Call a POISON CENTER or doctor if you feel unwell.[7]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Get medical attention if symptoms occur.[5]

The following diagram outlines the decision-making process in case of an accidental exposure.

Exposure_Response Start Exposure Occurs Route Identify Exposure Route Start->Route Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eye Inhale Inhalation Route->Inhale Inhalation ActionSkin Wash with soap and water for 15 minutes Skin->ActionSkin ActionEye Rinse with water for 15 minutes Eye->ActionEye ActionInhale Move to fresh air Inhale->ActionInhale Assess Assess Severity ActionSkin->Assess ActionEye->Assess ActionInhale->Assess SeekMedical Seek Medical Attention Assess->SeekMedical Irritation persists Monitor Monitor for Symptoms Assess->Monitor No persistent symptoms

Caption: Decision tree for first-aid response to exposure.

Spill Response
  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, take up the spill with an inert absorbent material.

    • Collect in a suitable container for disposal.

    • Clean the affected area thoroughly.

  • Large Spills:

    • Evacuate the area.

    • Prevent further leakage if it is safe to do so.

    • Contact emergency services and the institutional safety office.

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.[5] It should be disposed of at an approved waste disposal plant.[5] Do not allow the product to enter drains.[7]

Toxicological Information

While comprehensive toxicological data is not available, the GHS classification indicates that the primary hazards are irritation to the skin, eyes, and respiratory system.[2][5] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

References

The Ascendance of the Pyrazine Ring: A Technical Guide to the Discovery and History of its Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the fascinating discovery and rich history of pyrazine carboxylate derivatives. From their early, often serendipitous, discoveries to their current indispensable role in modern medicine, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this vital class of heterocyclic compounds. We will explore the foundational synthetic methodologies that first brought these molecules to life, trace the development of key pharmaceutical agents, and examine the ever-expanding landscape of their biological activities.

The Dawn of Pyrazine Chemistry: Foundational Syntheses

The story of pyrazine carboxylate derivatives is intrinsically linked to the development of synthetic methods for the pyrazine ring itself. The late 19th century witnessed the emergence of two seminal, name-reaction syntheses that laid the groundwork for all subsequent explorations of this heterocyclic scaffold. Understanding the causality behind these early experimental choices reveals the ingenuity of early organic chemists and the fundamental principles that still guide synthetic strategies today.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The first significant foray into the construction of the pyrazine ring was reported by Wilhelm Staedel and Carl Rugheimer in 1876. Their approach was elegant in its simplicity, involving the reaction of an α-halo ketone with ammonia. This initial nucleophilic substitution forms an α-amino ketone, which then undergoes a self-condensation reaction between two molecules to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine ring.

The choice of an α-halo ketone was critical, as the halogen atom provided a reactive site for the introduction of the first nitrogen atom via ammonolysis. The subsequent self-condensation is a testament to the inherent reactivity of the α-amino ketone intermediate, which readily dimerizes to form the six-membered ring. The final oxidation step is necessary to achieve the stable, aromatic pyrazine system.

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

  • Objective: To synthesize 2,5-diphenylpyrazine from 2-chloroacetophenone.

  • Materials:

    • 2-chloroacetophenone

    • Aqueous ammonia (concentrated)

    • Ethanol

    • Copper(II) sulfate (or other suitable oxidizing agent)

  • Methodology:

    • Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask.

    • Add an excess of concentrated aqueous ammonia to the solution.

    • Stir the reaction mixture at room temperature. The progress of the formation of the α-amino ketone intermediate can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the initial reaction, gently heat the mixture to facilitate the self-condensation of the α-amino ketone to the dihydropyrazine intermediate.

    • Introduce an oxidizing agent, such as a solution of copper(II) sulfate, and reflux the mixture to promote the oxidation of the dihydropyrazine to 2,5-diphenylpyrazine.

    • Cool the reaction mixture. The product will often precipitate out of solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield purified 2,5-diphenylpyrazine.

The Gutknecht Pyrazine Synthesis (1879)

Just three years after the Staedel-Rugheimer synthesis, Hermann Gutknecht introduced a more versatile method for preparing substituted pyrazines. The Gutknecht synthesis also relies on the self-condensation of α-amino ketones, but it provides a more general method for their in-situ generation from α-oximino ketones, which are readily prepared from ketones.

This two-step approach to the α-amino ketone intermediate offered greater flexibility in the choice of starting materials, as a wider variety of ketones could be converted to their corresponding α-oximino derivatives. The subsequent reduction of the oxime to the amine, followed by the now-familiar self-condensation and oxidation, opened the door to a broader range of substituted pyrazines.

Experimental Protocol: Gutknecht Synthesis of a Substituted Pyrazine

  • Objective: To synthesize a substituted pyrazine from a ketone precursor.

  • Materials:

    • Starting ketone

    • Sodium nitrite

    • Mineral acid (e.g., HCl)

    • Reducing agent (e.g., zinc powder in acetic acid or catalytic hydrogenation setup)

    • Oxidizing agent (e.g., copper(II) sulfate or air)

    • Appropriate solvents (e.g., ethanol, acetic acid)

  • Methodology:

    • Formation of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent. Treat the solution with nitrous acid, generated in situ from sodium nitrite and a mineral acid, to form the α-oximino ketone.

    • Reduction to the α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. This can be achieved using a variety of reducing agents, such as zinc powder in acetic acid or through catalytic hydrogenation.

    • Dimerization and Oxidation: The α-amino ketone will then undergo self-condensation to form a dihydropyrazine intermediate. This intermediate is then oxidized to the final pyrazine product. Oxidation can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like copper(II) sulfate.

    • Workup and Purification: The reaction mixture is worked up by extraction and the crude product is purified by recrystallization or column chromatography.

Diagram: Foundational Pyrazine Syntheses

G cluster_0 Staedel-Rugheimer Synthesis (1876) cluster_1 Gutknecht Synthesis (1879) alpha-Halo Ketone alpha-Halo Ketone alpha-Amino Ketone alpha-Amino Ketone alpha-Halo Ketone->alpha-Amino Ketone Ammonia Dihydropyrazine Dihydropyrazine alpha-Amino Ketone->Dihydropyrazine Self-Condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation Ketone Ketone alpha-Oximino Ketone alpha-Oximino Ketone Ketone->alpha-Oximino Ketone Nitrous Acid alpha-Amino Ketone_G alpha-Amino Ketone_G alpha-Oximino Ketone->alpha-Amino Ketone_G Reduction Dihydropyrazine_G Dihydropyrazine_G alpha-Amino Ketone_G->Dihydropyrazine_G Self-Condensation Substituted Pyrazine Substituted Pyrazine Dihydropyrazine_G->Substituted Pyrazine Oxidation

Caption: Comparative workflows of the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

The Rise of Pyrazine Carboxylate Derivatives in Therapeutics

While the foundational syntheses provided access to the pyrazine core, it was the introduction of the carboxylate functional group that truly unlocked the therapeutic potential of this heterocyclic family. The following sections detail the discovery and development of key pyrazine carboxylate derivatives that have had a profound impact on human health.

Pyrazinamide: A Serendipitous Discovery in the Fight Against Tuberculosis

The story of pyrazinamide is a classic example of serendipity in drug discovery. First synthesized in 1936, its remarkable antitubercular activity was not recognized until 1952. The discovery was spurred by the observation that nicotinamide, a structurally related compound, exhibited weak activity against Mycobacterium tuberculosis. This led researchers at Lederle Laboratories to synthesize and test a series of nicotinamide analogs, with pyrazinamide emerging as a highly potent agent in animal models.[1]

A perplexing observation, however, was that pyrazinamide was inactive against M. tuberculosis in vitro at neutral pH. This would typically have halted further development. However, the compelling in vivo efficacy in mice prompted further investigation. It was later discovered that pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. This conversion is optimal at the acidic pH found within the phagolysosomes of macrophages where the tubercle bacilli reside. This crucial insight explained the discrepancy between the in vitro and in vivo results and solidified pyrazinamide's place in the anti-tuberculosis armamentarium. Today, pyrazinamide is a first-line drug for the treatment of tuberculosis, used in combination with other agents to shorten the duration of therapy.[2]

Amiloride: A Potassium-Sparing Diuretic

Developed in 1967, amiloride is a pyrazine carboxylate derivative that functions as a potassium-sparing diuretic.[3][4] It is used in the management of hypertension and congestive heart failure, often in combination with other diuretics.[5] Amiloride acts by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron.[4] This inhibition of sodium reabsorption leads to a mild diuretic effect and, importantly, a reduction in potassium excretion, thus "sparing" potassium. The development of amiloride was a significant advance in diuretic therapy, providing a means to counteract the potassium-wasting effects of more potent diuretics like the thiazides and loop diuretics.

Glipizide: A Second-Generation Sulfonylurea for Type 2 Diabetes

Glipizide, patented in 1969 and approved for medical use in the United States in 1984, is a second-generation sulfonylurea used to treat type 2 diabetes.[6] It is a pyrazine carboxamide derivative that stimulates the secretion of insulin from the beta cells of the pancreas.[7][8] Glipizide acts by binding to and blocking ATP-sensitive potassium channels on the beta-cell membrane. This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the release of insulin.[6] As a second-generation sulfonylurea, glipizide is more potent and has a more favorable pharmacokinetic profile compared to the first-generation agents.[8]

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

Bortezomib, originally synthesized in 1995, is a modified dipeptidyl boronic acid that contains a pyrazine ring.[9] It was the first proteasome inhibitor to be approved for clinical use, initially for the treatment of multiple myeloma in 2003.[9][10] Bortezomib functions by reversibly inhibiting the 26S proteasome, a cellular complex responsible for the degradation of ubiquitinated proteins.[10][11] By blocking the proteasome, bortezomib disrupts the normal degradation of proteins involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death in cancer cells.[12] The development of bortezomib was a landmark achievement in cancer therapy, validating the proteasome as a therapeutic target.[1][11]

The Expanding Biological Landscape of Pyrazine Carboxylate Derivatives

Beyond the well-established therapeutic areas of tuberculosis, hypertension, diabetes, and cancer, research continues to uncover a wide range of biological activities for pyrazine carboxylate derivatives. This highlights the versatility of the pyrazine scaffold and its potential for the development of new therapeutic agents.

Antimicrobial and Antifungal Activities

Numerous studies have demonstrated the broad-spectrum antimicrobial and antifungal activities of various pyrazine carboxylate derivatives. For instance, certain pyrazine-2-carboxylic acid derivatives of piperazines have shown significant activity against a range of bacterial and fungal strains, including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[13] The minimum inhibitory concentrations (MICs) for some of these compounds are in the low microgram per milliliter range, indicating potent activity.[13]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Pyrazine-2-Carboxylic Acid Derivatives

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)B. subtilis (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)
P1 10010050506.25
P2 100100256.256.25
P3 50100505012.5
P4 505025253.125
P6 10025505012.5
P7 502525256.25
P9 502525256.25
P10 1002550503.125

Data adapted from a study on novel pyrazine-2-carboxylic acid derivatives of piperazines.[13]

Anticancer Activity

The success of bortezomib has spurred significant interest in the development of other pyrazine-containing compounds as anticancer agents. A variety of pyrazine carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, certain pyrazolo[3,4-d]pyrimidine derivatives bearing a pyrazine moiety have shown potent anticancer activity against cell lines such as HeLa, HT1080, Caco-2, and A549, with IC50 values in the micromolar range.[14]

Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundHeLaHT1080Caco-2A549
5 74.896.2576.92148
7 17.5043.7573.0868.75

Data adapted from a study on the anticancer screening of pyrazolo[3,4-d]pyrimidine derivatives.[14]

Conclusion and Future Perspectives

The journey of pyrazine carboxylate derivatives from their initial synthesis in the late 19th century to their current status as indispensable therapeutic agents is a testament to the power of chemical synthesis and the importance of interdisciplinary research. The foundational work of Staedel, Rugheimer, and Gutknecht provided the chemical tools to access the pyrazine core, while the subsequent exploration of their biological activities has led to life-saving drugs for a range of diseases.

The continued investigation of pyrazine carboxylate derivatives holds immense promise for the future of drug discovery. The versatility of the pyrazine scaffold, coupled with the ability to fine-tune its properties through chemical modification, ensures that this remarkable class of compounds will remain a fertile ground for the development of new and improved therapies for years to come. As our understanding of disease pathways deepens, we can anticipate the rational design of novel pyrazine carboxylate derivatives with enhanced potency, selectivity, and safety profiles, further solidifying their legacy in the annals of medicinal chemistry.

References

Introduction: The Strategic Value of a Pyrazine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromopyrazine-2-carboxylate

This guide provides an in-depth exploration of the physical and chemical properties of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple datasheet to offer practical insights into the causality behind experimental choices and the validation of analytical data.

This compound (CAS No: 210037-58-4) is a substituted pyrazine derivative of significant interest in synthetic and medicinal chemistry.[1][2] The pyrazine core is a common motif in pharmacologically active compounds, and the strategic placement of a bromine atom and a methyl ester group provides two distinct points for chemical modification. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ester is amenable to hydrolysis, amidation, or reduction.[3][4]

Understanding the fundamental physical properties of this reagent is not merely an academic exercise; it is critical for designing robust synthetic routes, ensuring analytical accuracy, developing purification strategies, and formulating for biological screening. This guide provides the foundational data and experimental frameworks necessary for its effective utilization.

Core Physicochemical & Structural Identifiers

A precise understanding of a molecule begins with its fundamental identifiers and computed properties. This data is foundational for all subsequent experimental work, from calculating molar equivalents in a reaction to interpreting mass spectrometry data.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 210037-58-4[2][5]
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][5]
Monoisotopic Mass 215.95344 Da[1]
Appearance Brown or solid form[5][6]
Purity (Typical) ≥97% - 98%[2][7]
SMILES COC(=O)C1=CN=C(C=N1)Br[1]
InChIKey PVTAJWAGBTWOPG-UHFFFAOYSA-N[1]
Predicted Density 1.669 g/cm³[6]
Predicted Boiling Point 289 °C[6]
Predicted Flash Point 129 °C[6]

Structural Verification: A Spectroscopic Approach

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following sections detail the expected spectroscopic signatures for this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive confirmation of the pyrazine core, the substitution pattern, and the methyl ester group.

  • ¹H NMR: The spectrum is expected to be simple and highly informative. The two protons on the pyrazine ring are in different chemical environments and should appear as distinct singlets, likely in the δ 8.5-9.5 ppm region. The three protons of the methyl ester group will appear as a sharp singlet, typically around δ 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (δ 160-170 ppm). The four carbons of the pyrazine ring will appear in the aromatic region (δ 120-160 ppm), and the methyl carbon of the ester will be the most upfield signal (δ 50-55 ppm).

Solubility_Workflow start Place ~10 mg of sample in a vial add_solvent Add 0.1 mL of solvent start->add_solvent vortex Vortex for 30 sec Observe add_solvent->vortex soluble Soluble vortex->soluble Clear solution insoluble Insoluble/ Partially Soluble vortex->insoluble Suspension/ Cloudy add_more Add solvent in 0.1 mL increments up to 1 mL insoluble->add_more add_more->vortex Suzuki_Coupling pyrazine Methyl 5-bromopyrazine-2-carboxylate conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) pyrazine->conditions boronic_acid Aryl Boronic Acid R-B(OH)₂ boronic_acid->conditions product Methyl 5-arylpyrazine-2-carboxylate conditions->product

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly vital in the fields of medicinal chemistry and drug development, where arylamines are prevalent structural motifs.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to Methyl 5-bromopyrazine-2-carboxylate. Pyrazine derivatives are crucial components in numerous pharmaceuticals, and this guide offers detailed protocols, mechanistic insights, and optimization strategies to facilitate their synthesis.

Introduction: The Significance of Pyrazine Scaffolds and C-N Bond Formation

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are integral to a wide array of biologically active molecules and functional materials. Their presence in pharmaceuticals, agrochemicals, and dyes underscores the importance of efficient synthetic routes to functionalized pyrazine cores. The Buchwald-Hartwig amination has emerged as a preferred method for the arylation of amines, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2]

The palladium-catalyzed coupling of an aryl halide with an amine, in the presence of a suitable phosphine ligand and a base, allows for the formation of C(sp²)–N bonds under relatively mild conditions.[1][5] this compound presents an electron-deficient heterocyclic substrate, the reactivity of which in C-N cross-coupling reactions is of significant interest for the synthesis of novel pharmaceutical intermediates.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] Understanding this cycle is critical for rational catalyst and ligand selection and for troubleshooting reactions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3][7]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][7] The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7][8] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective and may offer better functional group tolerance.[9]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]

A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[2] The choice of a bulky, electron-rich phosphine ligand helps to promote the desired reductive elimination over this competing pathway.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Reactants Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NR₂ (Product) Reduct_Elim->Product ArBr This compound Amine Primary or Secondary Amine Base Base (e.g., NaOt-Bu)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Guide to Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd(II) sources like Pd(OAc)₂ are often used and are reduced in situ to the active Pd(0) species.[9] Pd₂(dba)₃ is a common Pd(0) source. Pre-formed palladium precatalysts, such as those from the Buchwald group (e.g., G3 or G4 XPhos Palladacycle), can also offer high activity and reproducibility.[10]
Ligand XPhos, RuPhos, BrettPhos, BINAP, XantphosThe choice of ligand is critical and depends on the nature of the amine.[11] For primary amines, BrettPhos is often highly effective.[8] For secondary amines, RuPhos can be superior.[11] Bulky, electron-rich biaryl phosphine ligands like XPhos are generally good starting points for challenging substrates.[11][12]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDSStrong bases like NaOt-Bu often lead to higher reaction rates.[9] However, for substrates with base-sensitive functional groups (like the ester in the title compound), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be preferable to avoid side reactions.[9] The choice of base can also be solvent-dependent.[13][14]
Solvent Toluene, 1,4-Dioxane, THFToluene is a common and effective solvent for this reaction.[8] 1,4-Dioxane is also widely used.[5] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[1] Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[6]
Temperature 80-110 °CThe reaction temperature typically ranges from 80 to 110 °C.[4][7] Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or starting materials. Optimization is often necessary to find the balance between reaction rate and stability.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This is a starting point, and optimization of the reaction conditions may be necessary for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup Workflow

protocol_workflow A 1. Add Solids to Schlenk Tube (Pd precatalyst, ligand, base, and this compound) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous, Degassed Toluene B->C D 4. Add Amine (liquid amines added via syringe) C->D E 5. Heat to Desired Temperature with Stirring D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Reaction Workup and Purification F->G

Caption: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, base, and this compound.

  • Degassing: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.[4] If the amine is a liquid, add it at this point via syringe. If the amine is a solid, it should be added in step 1 with the other solids.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3][6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Methyl 5-aminopyrazine-2-carboxylate derivative.[15][16]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst and/or ligand loading, increasing the reaction temperature, or screening different ligand/base combinations. The purity of the starting materials and the exclusion of oxygen and moisture are critical for catalytic activity.

  • Side Product Formation: The formation of hydrodehalogenated starting material can be an issue. This can sometimes be suppressed by using a more sterically hindered ligand or a different base.

  • Product Purification: Aminopyrazine derivatives can sometimes be challenging to purify due to their polarity. Careful selection of the column chromatography eluent is important. In some cases, crystallization may be a viable purification method.[15]

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of N-substituted aminopyrazines from this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.

References

Application Notes & Protocols: Synthesis of Substituted Pyrazines from Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its frequent appearance in a wide array of biologically active compounds.[3] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Notably, several FDA-approved drugs, such as the multiple myeloma treatment Bortezomib and the antiviral Favipiravir, feature a core pyrazine structure, underscoring the therapeutic importance of this heterocycle.[4]

The ability to strategically functionalize the pyrazine core is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug development. Methyl 5-bromopyrazine-2-carboxylate serves as a versatile and valuable starting material for the synthesis of a diverse library of substituted pyrazines. The presence of a bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the methyl ester offers a site for further modification or can influence the electronic nature of the ring.[5]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of substituted pyrazines utilizing this compound as the key building block. We will delve into the practical application of several powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions.

The Strategic Advantage of this compound

This compound is an ideal starting material for several key reasons:

  • Orthogonal Reactivity: The bromo and methyl ester functionalities allow for selective and sequential reactions. The bromine atom is readily displaced in cross-coupling reactions, while the ester can be hydrolyzed, reduced, or converted to an amide in subsequent steps.[6]

  • Electronic Activation: The electron-withdrawing nature of the pyrazine nitrogens and the carboxylate group facilitates nucleophilic aromatic substitution and enhances the reactivity of the C-Br bond in oxidative addition to a palladium(0) catalyst.[7]

  • Commercial Availability: This starting material is readily available from various chemical suppliers, making it a cost-effective and accessible entry point for pyrazine library synthesis.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds.[8][9] These reactions offer a powerful and versatile toolkit for the functionalization of the pyrazine core.

G cluster_starting_material Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Substituted Pyrazine Products start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ stille Stille Coupling start->stille R-Sn(Bu)₃ buchwald Buchwald-Hartwig Amination start->buchwald R₂NH sonogashira Sonogashira Coupling start->sonogashira RC≡CH aryl_product Aryl/Heteroaryl Substituted Pyrazines suzuki->aryl_product stannyl_product Alkyl/Aryl/Vinyl Substituted Pyrazines stille->stannyl_product amino_product Amino-Substituted Pyrazines buchwald->amino_product alkynyl_product Alkynyl-Substituted Pyrazines sonogashira->alkynyl_product

Figure 1: Overview of palladium-catalyzed cross-coupling reactions for the functionalization of this compound.

Detailed Protocols and Application Notes

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[10][11] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[11]

Reaction Scheme:

Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)pyrazine-2-carboxylate

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0219.03219 mg (1.0 mmol)
4-Methoxyphenylboronic acid1.2151.96182 mg (1.2 mmol)
Pd(PPh₃)₄0.051155.5658 mg (0.05 mmol)
K₂CO₃2.0138.21276 mg (2.0 mmol)
1,4-Dioxane--5 mL
Water--1 mL

Procedure:

  • To a flame-dried Schlenk flask, add this compound (219 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Expert Insights:

  • Choice of Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[10] While potassium carbonate is a common and effective choice, other bases such as cesium carbonate or sodium carbonate can also be used. The choice of base can sometimes influence the reaction rate and yield.

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst can significantly impact the efficiency of the Suzuki coupling.[12] For challenging substrates, more electron-rich and bulky ligands may be required.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Toluene or DMF can be used as alternatives to 1,4-dioxane.

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille coupling reaction is another powerful method for carbon-carbon bond formation, utilizing organostannane reagents.[13][14] A key advantage of the Stille reaction is the stability and commercial availability of a wide range of organostannanes.[14] However, it is important to note the toxicity of organotin compounds and take appropriate safety precautions.[13]

Reaction Scheme:

Protocol: Synthesis of Methyl 5-(tributylstannyl)pyrazine-2-carboxylate

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0219.03219 mg (1.0 mmol)
Hexabutylditin1.1579.68638 mg (1.1 mmol)
Pd(PPh₃)₄0.031155.5635 mg (0.03 mmol)
Toluene--10 mL

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (219 mg, 1.0 mmol) and hexabutylditin (638 mg, 1.1 mmol) in anhydrous toluene (10 mL) under an argon atmosphere.

  • Degas the solution with a stream of argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.

  • Heat the reaction to reflux (approximately 110 °C) and monitor by TLC or LC-MS.

  • After complete consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the stannylated pyrazine.

Expert Insights:

  • "In Situ" Stille Coupling: The synthesized stannylated pyrazine is a versatile intermediate that can be used directly in a subsequent Stille coupling with a different aryl or vinyl halide without purification. This "in situ" approach can streamline the synthetic workflow.

  • Copper(I) Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the rate of the Stille coupling.[13]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[15][16] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[15]

Reaction Scheme:

Protocol: Synthesis of Methyl 5-(morpholino)pyrazine-2-carboxylate

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0219.03219 mg (1.0 mmol)
Morpholine1.287.12105 mg (1.2 mmol)
Pd₂(dba)₃0.02915.7218 mg (0.02 mmol)
XPhos0.08476.6238 mg (0.08 mmol)
NaOt-Bu1.496.10134 mg (1.4 mmol)
Toluene--5 mL

Procedure:

  • To a glovebox, add this compound (219 mg, 1.0 mmol), sodium tert-butoxide (134 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol) to a vial.

  • Add anhydrous toluene (5 mL) followed by morpholine (105 mg, 1.2 mmol).

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude material by column chromatography on silica gel to obtain the desired product.

Expert Insights:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[17] Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often required for efficient coupling, especially with less reactive aryl chlorides.

  • Base Sensitivity: Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.[18] The choice of base should be compatible with any sensitive functional groups in the substrates.

  • Ammonia Equivalents: For the synthesis of primary arylamines, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide can be employed.[17]

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyrazines

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is highly valuable for the introduction of alkynyl moieties, which can serve as versatile handles for further transformations such as click chemistry or cyclization reactions.

Reaction Scheme:

Protocol: Synthesis of Methyl 5-(phenylethynyl)pyrazine-2-carboxylate

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0219.03219 mg (1.0 mmol)
Phenylacetylene1.2102.13123 mg (1.2 mmol)
PdCl₂(PPh₃)₂0.03701.9021 mg (0.03 mmol)
CuI0.06190.4511 mg (0.06 mmol)
Triethylamine--5 mL
THF--5 mL

Procedure:

  • To a Schlenk flask, add this compound (219 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous tetrahydrofuran (THF) (5 mL) and triethylamine (5 mL).

  • Add phenylacetylene (123 mg, 1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl-substituted pyrazine.

Expert Insights:

  • Copper-Free Conditions: While the classic Sonogashira coupling employs a copper co-catalyst, copper-free conditions have been developed to avoid potential issues with homocoupling of the alkyne (Glaser coupling).[19]

  • Base as Solvent and Reagent: Triethylamine often serves as both the base and a solvent in the Sonogashira reaction. Other amine bases such as diisopropylethylamine (DIPEA) can also be used.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd_complex Ar-Pd(II)L₂-Br oxidative_add->pd_complex transmetalation Transmetalation (Ar'B(OH)₂) pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd_aryl_complex reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' reductive_elim->product

Figure 2: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted pyrazines. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira—provide researchers with a powerful and flexible synthetic toolbox. By understanding the nuances of each reaction and applying the provided protocols, scientists and drug development professionals can efficiently generate diverse libraries of pyrazine derivatives for biological screening and the advancement of new therapeutic agents.

References

The Strategic Utility of Methyl 5-bromopyrazine-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of contemporary drug discovery, heterocyclic scaffolds are paramount, providing the three-dimensional architecture necessary for precise molecular recognition at biological targets. Among these, the pyrazine ring system has emerged as a "privileged" structure, a core motif present in numerous FDA-approved therapeutics. Its unique electronic properties, including its electron-deficient nature and the presence of two nitrogen atoms capable of acting as hydrogen bond acceptors, make it a versatile building block for engaging with a wide array of biological targets, particularly protein kinases.

Methyl 5-bromopyrazine-2-carboxylate stands out as a particularly valuable starting material for medicinal chemists. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Concurrently, the methyl ester at the 2-position can be readily converted into a carboxamide, a common pharmacophoric element that often participates in crucial hydrogen bonding interactions within a protein's active site.[2] This bifunctional nature allows for the systematic and efficient construction of compound libraries to probe structure-activity relationships (SAR).

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices in key synthetic transformations and provide detailed, field-proven protocols for its use.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₆H₅BrN₂O₂[3]
Molecular Weight 217.02 g/mol [3]
Appearance SolidThermo Fisher Scientific
CAS Number 210037-58-4[3]
IUPAC Name This compound[3]

Safety and Handling: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Application in Kinase Inhibitor Synthesis: A Strategic Approach

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[4] The pyrazine scaffold has been successfully incorporated into numerous kinase inhibitors, where it often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket.

This compound provides an ideal starting point for the synthesis of pyrazine-based kinase inhibitors. The general synthetic strategy involves two key transformations:

  • Suzuki-Miyaura Cross-Coupling: To introduce a variety of aryl or heteroaryl substituents at the 5-position of the pyrazine ring. This allows for the exploration of the hydrophobic pocket adjacent to the hinge region in many kinases.

  • Amide Bond Formation: To convert the methyl ester at the 2-position into a diverse range of amides. This functional group can then interact with solvent-exposed regions or form additional hydrogen bonds, enhancing both potency and selectivity.

Below is a generalized workflow for the synthesis of a library of potential kinase inhibitors starting from this compound.

G start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki intermediate Methyl 5-arylpyrazine-2-carboxylate suzuki->intermediate hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) intermediate->hydrolysis acid 5-Arylpyrazine-2-carboxylic Acid hydrolysis->acid amide_coupling Amide Coupling (Amine, Coupling Reagent) acid->amide_coupling final_product Library of 5-Aryl-N-substituted-pyrazine-2-carboxamides (Kinase Inhibitor Candidates) amide_coupling->final_product G cluster_kinase inhibitor 5-Aryl-N-substituted-pyrazine-2-carboxamide hinge Hinge Region inhibitor->hinge H-Bonds (Pyrazine Nitrogens) hydrophobic_pocket Hydrophobic Pocket inhibitor->hydrophobic_pocket Hydrophobic Interactions (Aryl Group) solvent_exposed Solvent Exposed Region inhibitor->solvent_exposed Interactions with Solvent (N-substituent) kinase Kinase ATP Binding Pocket

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced organic materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone for designing molecules with specific biological activities. Methyl 5-bromopyrazine-2-carboxylate is a particularly valuable starting material, offering a versatile handle for molecular elaboration. The electron-withdrawing nature of the pyrazine ring and the carboxylate group activates the C5-bromine atom, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions. These reactions are paramount for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the systematic exploration of chemical space and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][2][3]

This guide provides an in-depth analysis and field-proven protocols for the three most pivotal cross-coupling reactions involving this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Substrate: Key Mechanistic Considerations

Successfully coupling this compound requires an understanding of its distinct chemical personality. The molecule's reactivity is a double-edged sword:

  • Electron-Deficient Nature: The pyrazine ring is inherently electron-poor, which facilitates the crucial initial step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) center.[4]

  • Catalyst Inhibition: The exposed nitrogen lone pairs on the pyrazine ring can act as ligands, coordinating to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the reaction and causing low or no conversion.[4][5][6]

The primary strategy to overcome catalyst inhibition is the use of sterically hindered, electron-rich phosphine ligands. These bulky ligands "shield" the palladium center, preventing coordination from the pyrazine nitrogen while still allowing the catalytic cycle to proceed efficiently.[4][5][7]

The Engine: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are driven by a regenerative catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[8][9] Understanding this fundamental mechanism is key to troubleshooting and optimizing reactions.

Palladium Catalytic Cycle cluster_main Catalytic Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Ar-Pd(II)(X)Ln Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R)Ln OxAdd->Trans Transmetalation (R-M) or Amine Coordination/Deprotonation Product Ar-R Desired Product Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Protocol I: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C-C bonds between aryl partners due to its mild conditions and exceptional functional group tolerance.[8][10] It involves the reaction of the bromopyrazine with an organoboron reagent, typically a boronic acid or a more stable boronic ester.[5][11]

Reaction Scheme: Suzuki-Miyaura Reaction Scheme

Detailed Experimental Protocol
  • Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the selected base (e.g., K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[12]

  • Inerting: Seal the vessel with a septum or cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration) via syringe. A small amount of degassed water (e.g., a 4:1 or 5:1 ratio of organic solvent to water) can sometimes be beneficial for base solubility and facilitating transmetalation.[5][14]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Key Parameters and Troubleshooting for Suzuki-Miyaura Coupling
ParameterRecommended Choice & RationaleCommon Problems & Solutions
Pd Catalyst XPhos Pd G3, RuPhos Pd G3 (1-3 mol%) : Pre-formed Pd(0) precatalysts with bulky, electron-rich ligands are highly effective. They prevent catalyst inhibition by the pyrazine nitrogen and promote efficient oxidative addition.[4][6]Low/No Conversion: Catalyst is inhibited. Ensure a sufficiently bulky ligand is used. Confirm the catalyst is not expired or deactivated.
Boron Reagent Arylboronic Acids (1.2-1.5 equiv.) : Readily available. Pinacol Boronic Esters (Bpin) are more stable and less prone to protodeboronation or homocoupling.[5]Homocoupling (R-B(OH)₂ → R-R): Caused by oxygen. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv.) : The base is crucial for activating the boronic acid for transmetalation. Carbonates and phosphates are generally effective and compatible with the ester functional group.[5]Low Yield: Base may be too weak or poorly soluble. Try a stronger base like Cs₂CO₃ or add a small amount of water to aid solubility.
Solvent 1,4-Dioxane, Toluene, 2-MeTHF : Anhydrous, aprotic solvents are standard. Must be thoroughly degassed to prevent catalyst oxidation.[12]Hydrodebromination (Ar-Br → Ar-H): Caused by high temperatures or hydride sources. Lower the reaction temperature. Ensure solvents are truly anhydrous.[4][12]
Temperature 80–110 °C : Heat is generally required to drive the reaction. The optimal temperature is a balance between reaction rate and catalyst/substrate stability.[4]Decomposition: If TLC/LC-MS shows multiple unknown spots, the temperature may be too high. Attempt the reaction at a lower temperature.

Protocol II: Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of aryl halides with a vast range of primary and secondary amines.[15][16] It is the premier method for synthesizing the aryl amine motif, which is ubiquitous in pharmaceuticals.

Reaction Scheme: Buchwald-Hartwig Reaction Scheme

Detailed Experimental Protocol
  • Preparation: In an inert atmosphere glovebox or using Schlenk techniques, add this compound (1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the appropriate ligand if not using a precatalyst, and the base (e.g., Sodium tert-butoxide, 1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the solvent (e.g., Toluene or Dioxane, ~0.1 M), followed by the amine coupling partner (1.1–1.2 equiv.).

  • Inerting: If not using a glovebox, seal the vessel and perform three evacuate/backfill cycles with an inert gas.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–120 °C).[1]

  • Monitoring: Track the disappearance of the starting materials via TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described for the Suzuki-Miyaura coupling.

Table 2: Key Parameters and Troubleshooting for Buchwald-Hartwig Amination
ParameterRecommended Choice & RationaleCommon Problems & Solutions
Pd Catalyst BrettPhos/XPhos-based precatalysts (1-3 mol%) : These specialized "Buchwald ligands" are essential. Their bulk and electronic properties are tailored to facilitate the difficult C-N reductive elimination step.[16][17]Low/No Reaction: Incorrect ligand choice for the specific amine class (e.g., primary vs. secondary). Screen a panel of Buchwald ligands.
Base NaOt-Bu, LiHMDS, Cs₂CO₃ (1.5-2.0 equiv.) : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[18]Ester Hydrolysis: Strong bases like NaOt-Bu can potentially hydrolyze the methyl ester. If this is observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[18]
Amine Primary or Secondary Amines (1.1-1.2 equiv.) : The reaction scope is broad. Hindered amines may require more forcing conditions or specialized ligands.Amine Volatility: For low-boiling amines, use a sealed pressure vessel to prevent evaporation and maintain stoichiometry.
Solvent Toluene, 1,4-Dioxane : Anhydrous, aprotic, and degassed solvents are critical for catalyst stability and performance.Poor Solubility: If reagents are insoluble, consider a more polar aprotic solvent like DMF, but ensure it is rigorously dried and degassed.

Protocol III: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[19][20] This reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system of palladium and copper(I) iodide.[1][21]

Reaction Scheme: Sonogashira Reaction Scheme

Detailed Experimental Protocol
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and copper(I) iodide (CuI, 5–10 mol%).

  • Solvent/Base Addition: Add an anhydrous, degassed solvent such as DMF or Toluene. Add an amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2–3 equiv.). The amine acts as both the base and often as a co-solvent.[1]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature. Reactions can often proceed at room temperature but may require heating to 50–100 °C for less reactive substrates.[4]

  • Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, follow the standard workup procedure of filtering through celite, extracting with an organic solvent, washing, drying, and concentrating.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Key Parameters and Troubleshooting for Sonogashira Coupling
ParameterRecommended Choice & RationaleCommon Problems & Solutions
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%) : These are the classic catalysts for Sonogashira couplings and are often effective.Low Yield: If classic catalysts fail, catalyst deactivation may be the issue. Consider switching to a system with a bulky phosphine ligand as used in the Suzuki protocol.
Cu Co-catalyst Copper(I) Iodide (CuI, 5-10 mol%) : CuI is essential for the standard mechanism, as it forms a copper acetylide intermediate that participates in transmetalation with the palladium center.Reaction Stalls: Ensure the CuI is fresh and not oxidized (should be off-white, not green/blue).
Base Et₃N, DIPEA, i-Pr₂NH (2-3 equiv.) : An amine base is required to deprotonate the terminal alkyne. It also scavenges the HBr byproduct.[21]Alkyne Homocoupling (Glaser Coupling): This major side reaction is promoted by oxygen. Ensure the reaction is rigorously deoxygenated. Running the reaction at a lower temperature can also minimize this.[4]
Solvent DMF, Toluene, THF : Anhydrous, degassed aprotic solvents are standard.Incomplete Reaction: If solubility is an issue, DMF is often a good choice, but must be of high purity.

General Experimental Workflow: From Reaction to Product

A disciplined and systematic workflow is essential for reproducibility and success in palladium-catalyzed reactions.

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Workup cluster_purification 4. Isolation & Characterization N1 Oven-dry glassware (Schlenk flask/vial) N2 Weigh solid reagents (Substrate, Catalyst, Base) N1->N2 N3 Seal vessel and establish inert atmosphere (3x Evacuate/Backfill Ar/N₂) N2->N3 N4 Add anhydrous, degassed solvents & liquid reagents via syringe N3->N4 N5 Heat to target temperature with vigorous stirring N4->N5 N6 Monitor reaction progress (TLC, LC-MS) N5->N6 N7 Cool to RT, dilute, and filter through Celite N6->N7 N8 Aqueous Workup (Extraction & Wash) N7->N8 N9 Dry organic layer (Na₂SO₄), filter, and concentrate N8->N9 N10 Purify via Flash Column Chromatography N9->N10 N11 Characterize pure product (NMR, MS, HRMS) N10->N11

References

Synthesis of Favipiravir Analogues from Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Favipiravir Analogues

Favipiravir (T-705), a pyrazine carboxamide derivative, has garnered significant attention as a broad-spectrum antiviral agent.[1][2] Its mechanism of action, involving the inhibition of viral RNA-dependent RNA polymerase (RdRp), makes it effective against a range of RNA viruses, including influenza and, more recently, SARS-CoV-2.[1][3][4] The clinical utility of favipiravir, however, is not without limitations, including concerns regarding teratogenicity and embryotoxicity. This has spurred a concerted effort in the medicinal chemistry community to design and synthesize novel favipiravir analogues. The primary objectives of these endeavors are to enhance antiviral potency, broaden the spectrum of activity, improve the safety profile, and overcome potential drug resistance.

This comprehensive guide provides an in-depth exploration of the synthesis of favipiravir analogues, with a focus on strategies starting from pyrazine derivatives. We will delve into the chemical rationale behind various synthetic routes, provide detailed experimental protocols, and offer insights into the structure-activity relationships that govern the antiviral efficacy of these compounds.

I. Strategic Approaches to Analogue Design

The design of favipiravir analogues generally revolves around modifications at three key positions of the pyrazine core, as well as alterations to the carboxamide side chain. The goal is to modulate the electronic and steric properties of the molecule to optimize its interaction with the viral RdRp enzyme.

  • Modification at the C6 Position: The fluorine atom at the C6 position of favipiravir is crucial for its biological activity.[4] Analogues with other halogens (Cl, Br, I) or electron-withdrawing groups (e.g., CN, CF3) at this position have been synthesized to probe the impact of electronegativity and size on antiviral potency.[5]

  • Substitution at the C5 Position: While favipiravir is unsubstituted at C5, introducing aryl or other functional groups can significantly impact the molecule's properties. This can lead to new interactions within the enzyme's active site or alter the pharmacokinetic profile of the drug.

  • Derivatization of the 3-Hydroxyl Group: The 3-hydroxyl group is essential for the tautomerism of favipiravir and its subsequent recognition by cellular enzymes for conversion to the active triphosphate form.[6][7] Modifications at this position are generally avoided, as they can abolish antiviral activity.

  • Amide Group Modification: The carboxamide at the C2 position is a key pharmacophore. Analogues with modified amide functionalities, such as N-substituted amides or conversion to other nitrogen-containing heterocycles, have been explored to enhance binding affinity and cell permeability.

II. Synthetic Pathways from Pyrazine Derivatives

Several synthetic routes have been developed to access favipiravir and its analogues, often starting from commercially available or readily synthesized pyrazine derivatives. The choice of a particular pathway depends on the desired substitution pattern and the availability of starting materials.

A. The Classical Route: Halogenation and Amination

One of the most established routes to favipiravir and its halogenated analogues involves a multi-step sequence starting from a pyrazine carboxylic acid derivative. This approach offers flexibility in introducing various substituents onto the pyrazine ring.

Workflow: Classical Synthesis of Favipiravir Analogues

G start Pyrazine-2-carboxylic Acid Derivative ester Esterification start->ester 1. R-OH, H+ halogen Halogenation (e.g., NBS, NCS) ester->halogen 2. Halogenating Agent amino Amination (e.g., Buchwald-Hartwig) halogen->amino 3. Amine, Pd catalyst hydrolysis Ester Hydrolysis amino->hydrolysis 4. LiOH or NaOH amide Amide Formation hydrolysis->amide 5. NH4Cl, Coupling Agent final Favipiravir Analogue amide->final

Caption: Classical synthetic route to favipiravir analogues.

Causality Behind Experimental Choices:

  • Esterification: The initial esterification of the carboxylic acid protects this functional group and improves the solubility of the intermediate in organic solvents, facilitating the subsequent halogenation step.

  • Halogenation: Electrophilic halogenation of the electron-deficient pyrazine ring can be challenging. The choice of halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide) and reaction conditions is critical to achieve regioselectivity and good yields.

  • Amination: The introduction of the amino group is often accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method is highly versatile and allows for the introduction of a wide range of amino groups.

  • Amide Formation: The final step involves the conversion of the carboxylic acid to the primary amide. This is typically achieved using standard peptide coupling reagents or by activating the carboxylic acid as an acid chloride followed by reaction with ammonia.

B. Convergent Synthesis: Condensation Reactions

A more convergent and often "greener" approach involves the one-pot condensation of α-dicarbonyl compounds with 2-aminomalonamide or its derivatives. This method allows for the rapid assembly of the pyrazine core with desired substituents.

Workflow: Convergent Synthesis of Favipiravir Analogues

G start1 Arylglyoxal Derivative reaction One-Pot Condensation start1->reaction start2 2-Aminomalonamide start2->reaction final 5-Aryl Favipiravir Analogue reaction->final Base, Heat

Caption: Convergent one-pot synthesis of 5-aryl favipiravir analogues.

Causality Behind Experimental Choices:

  • One-Pot Condensation: This strategy is highly efficient as it combines multiple reaction steps into a single operation, reducing waste and purification efforts. The reaction is typically carried out in an aqueous alkaline solution, making it an environmentally friendly process.[8]

  • Temperature Control: The reaction temperature can influence the regioselectivity of the condensation, particularly when unsymmetrical dicarbonyl compounds are used. Careful control of the temperature is necessary to obtain the desired isomer.[8]

III. Detailed Experimental Protocols

The following protocols are provided as representative examples for the synthesis of favipiravir analogues. Researchers should adapt these procedures based on the specific target molecule and available laboratory equipment. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a 6-Bromo Favipiravir Analogue

This protocol outlines a multi-step synthesis of 6-bromo-3-hydroxypyrazine-2-carboxamide, an analogue of favipiravir.[9][10]

Step 1: Esterification of 3-Hydroxypyrazine-2-carboxylic Acid

  • To a solution of 3-hydroxypyrazine-2-carboxylic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Bromination of the Pyrazine Ring

  • Dissolve the methyl 3-hydroxypyrazine-2-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Amidation

  • Dissolve the brominated ester (1.0 eq) in a 7N solution of ammonia in methanol.

  • Stir the mixture in a sealed tube at 80 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the final product.

Analogue Starting Material Key Reagents Typical Yield
6-Bromo-3-hydroxypyrazine-2-carboxamide3-Hydroxypyrazine-2-carboxylic acidNBS, NH3/MeOH30-40% (overall)
6-Chloro-3-hydroxypyrazine-2-carboxamide3-Hydroxypyrazine-2-carboxylic acidNCS, NH3/MeOH35-45% (overall)
Protocol 2: One-Pot Synthesis of a 5-Aryl Favipiravir Analogue

This protocol describes a one-pot synthesis of a 5-aryl substituted favipiravir analogue.[8]

  • To a solution of 2-aminomalonamide (1.0 eq) in water, add a 1M aqueous solution of sodium hydroxide to adjust the pH to ~9.

  • Add a solution of the desired arylglyoxal monohydrate (1.0 eq) in a minimum amount of ethanol.

  • Heat the reaction mixture at 80 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 5-aryl-3-hydroxypyrazine-2-carboxamide.

Analogue Arylglyoxal Reaction Time Typical Yield
3-Hydroxy-5-phenylpyrazine-2-carboxamidePhenylglyoxal3 hours70-80%
3-Hydroxy-5-(4-chlorophenyl)pyrazine-2-carboxamide4-Chlorophenylglyoxal4 hours65-75%

IV. Characterization and Analysis

The synthesized favipiravir analogues must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful installation of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide and hydroxyl groups.

  • Melting Point: The melting point is a useful indicator of the purity of the compound.

V. Future Directions and Perspectives

The development of novel favipiravir analogues remains a vibrant area of research. Future efforts will likely focus on:

  • Nucleoside Analogues: The synthesis of C-nucleoside and N-nucleoside analogues of favipiravir is a promising strategy to improve the delivery and activation of the drug within the cell.[11][12][13]

  • Prodrug Approaches: Designing prodrugs of favipiravir analogues can enhance their oral bioavailability and reduce off-target toxicity.

  • Conjugation with Other Pharmacophores: Hybrid molecules that combine the pyrazine scaffold with other antiviral moieties, such as triazoles or benzothiazoles, may exhibit synergistic antiviral effects.[14]

  • Computational Modeling: In silico studies, including molecular docking and ADMET prediction, will continue to play a crucial role in the rational design of new analogues with improved properties.[5][9][10]

By leveraging a combination of innovative synthetic strategies and a deep understanding of the underlying medicinal chemistry principles, the scientific community is well-positioned to develop the next generation of pyrazine-based antiviral agents with superior efficacy and safety profiles.

References

Application Notes and Protocols for the Sonogashira Coupling of Bromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazine Alkynylation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and typically a copper co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3][4]

Pyrazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them critical pharmacophores. The introduction of an alkynyl moiety onto a pyrazine ring via Sonogashira coupling unlocks a vast chemical space for further functionalization, library synthesis, and the development of novel bioactive molecules.[5][6]

However, the inherent electron-deficient nature of the pyrazine ring presents specific challenges for cross-coupling reactions. This can influence the kinetics of oxidative addition and the overall efficiency of the catalytic cycle.[7] These application notes provide a detailed guide to the experimental setup for the Sonogashira coupling of bromopyrazines, addressing these challenges and offering robust protocols for successful synthesis.

Mechanistic Considerations: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

The Dual Catalytic Cycle

Sonogashira_Mechanism Cu_alkyne Cu_alkyne Pd_complex Pd_complex Cu_alkyne->Pd_complex Pd0 Pd0 CuX CuX caption Fig. 1: Simplified Sonogashira Catalytic Cycle

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyrazine. This is often the rate-determining step and is promoted by electron-withdrawing groups on the aryl halide, making bromopyrazines generally good substrates for this step.[7]

    • Transmetalation : The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium(II) complex.[9]

    • Reductive Elimination : The final C(sp²)-C(sp) bond is formed, yielding the alkynylpyrazine product and regenerating the Pd(0) catalyst.[9]

  • Copper Cycle :

    • π-Complex Formation : The terminal alkyne coordinates to the copper(I) salt.

    • Deprotonation : A base, typically an amine, deprotonates the alkyne, increasing its nucleophilicity and forming a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.[10]

The copper co-catalyst significantly increases the reaction rate, allowing the reaction to proceed under milder conditions than copper-free alternatives.[1] However, the presence of copper can also lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[1]

Experimental Design and Optimization

The success of the Sonogashira coupling with bromopyrazines hinges on the careful selection of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective, the electron-deficient nature of the pyrazine ring and potential for nitrogen coordination to the palladium center can inhibit catalysis.[11] In such cases, employing bulky, electron-rich phosphine ligands can be advantageous.[12]

ParameterRecommendation for BromopyrazinesRationale
Palladium Precatalyst Pd(OAc)₂, Pd(CF₃COO)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(II) sources are often more air-stable and are reduced in situ to the active Pd(0) species.[1]
Ligand PPh₃ (Triphenylphosphine), XPhos, SPhosPPh₃ is a standard, cost-effective choice. For challenging couplings, bulky, electron-rich Buchwald ligands like XPhos or SPhos can enhance catalytic activity by promoting the formation of highly active monoligated palladium complexes.[12][13]
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[1]
Solvent and Base

The solvent and base play crucial roles in the reaction, influencing solubility, reaction rate, and side product formation.

ParameterRecommendationRationale
Solvent DMF, THF, 1,4-Dioxane, AcetonitrileAprotic polar solvents are generally effective at solubilizing the reactants and catalysts. DMF is a common choice.[14] Degassing the solvent is critical to prevent oxygen-mediated side reactions.[1]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is required to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the alkyne in the copper cycle.[1] It can often be used as a co-solvent.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of 2-Bromopyrazine

This protocol provides a reliable starting point for the coupling of various terminal alkynes with 2-bromopyrazine.

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk flask B Add Bromopyrazine, Pd Catalyst, Ligand, CuI A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent & Base C->D E Add Terminal Alkyne via Syringe D->E F Heat to 80-100 °C E->F G Monitor by TLC/LC-MS F->G H Cool to RT, Dilute with Organic Solvent G->H I Wash with Water & Brine H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K caption Fig. 2: Workflow for Protocol 1

Materials and Reagents
ReagentQuantity (for 1 mmol scale)Molar Equiv.Notes
2-Bromopyrazine159 mg1.0
Terminal Alkyne1.1 - 1.2 mmol1.1 - 1.2A slight excess is used to ensure complete consumption of the bromopyrazine.
PdCl₂(PPh₃)₂14 mg (2 mol%)0.02Handle in a fume hood.
Copper(I) Iodide (CuI)3.8 mg (2 mol%)0.02Should be off-white or light tan. Dark-colored CuI may be oxidized and less active.
Triethylamine (Et₃N)0.42 mL (3.0 mmol)3.0Use freshly distilled base.
Anhydrous DMF5 mL-Degas thoroughly before use.
Step-by-Step Procedure
  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromopyrazine (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.02 eq.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Reagent Addition : Add anhydrous, degassed DMF (to achieve a ~0.2 M concentration) and triethylamine (3.0 eq.) via syringe.

  • Substrate Addition : Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction : Stir the reaction mixture at 80-100 °C. The optimal temperature may vary depending on the specific substrates and should be determined empirically.[15]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyrazine is consumed.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylpyrazine.

Protocol 2: Copper-Free Sonogashira Coupling

While the copper-cocatalyzed protocol is robust, concerns about copper contamination in pharmaceutical intermediates and the potential for alkyne homocoupling have driven the development of copper-free methods.[4] These reactions often require more active catalyst systems, such as those employing bulky phosphine ligands, and may need slightly higher temperatures or longer reaction times.[16]

Protocol_2 cluster_prep_2 Preparation cluster_reaction_2 Reaction cluster_workup_2 Workup & Purification A2 Dry Schlenk flask B2 Add Bromopyrazine, Pd(OAc)₂, XPhos A2->B2 C2 Evacuate & Backfill with Inert Gas (3x) B2->C2 D2 Add Degassed Solvent & Base (e.g., Cs₂CO₃) C2->D2 E2 Add Terminal Alkyne via Syringe D2->E2 F2 Heat to 100-110 °C E2->F2 G2 Monitor by TLC/LC-MS F2->G2 H2 Cool to RT, Filter through Celite® G2->H2 I2 Concentrate Filtrate H2->I2 J2 Purify by Column Chromatography I2->J2 caption Fig. 3: Workflow for Copper-Free Protocol

Materials and Reagents
ReagentQuantity (for 1 mmol scale)Molar Equiv.Notes
2-Bromopyrazine159 mg1.0
Terminal Alkyne1.5 mmol1.5A larger excess may be beneficial.
Pd(OAc)₂4.5 mg (2 mol%)0.02
XPhos19 mg (4 mol%)0.04Bulky, electron-rich ligand.[12]
Cesium Carbonate (Cs₂CO₃)652 mg (2.0 mmol)2.0Use a finely powdered, anhydrous base.
Anhydrous 1,4-Dioxane5 mL-Degas thoroughly before use.
Step-by-Step Procedure
  • Vessel Preparation : In an oven-dried Schlenk flask, combine 2-bromopyrazine (1.0 eq.), Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and cesium carbonate (2.0 eq.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Substrate Addition : Add degassed 1,4-dioxane (~0.2 M) followed by the terminal alkyne (1.5 eq.) via syringe.

  • Reaction : Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring : Track the reaction's progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Isolation : Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Inappropriate ligand.Ensure Pd precatalyst is active and the reaction is strictly anaerobic. Increase temperature in 10°C increments. Screen bulky, electron-rich ligands like XPhos or SPhos.[11][13]
Formation of Alkyne Dimer Presence of oxygen; High concentration of copper catalyst.Ensure all reagents and solvents are thoroughly degassed. Reduce the loading of CuI. Consider switching to a copper-free protocol.[1]
Debromination of Starting Material Catalyst decomposition at high temperatures; Presence of water.Lower the reaction temperature. Ensure all reagents and solvents are anhydrous.
Sluggish Reaction Sterically hindered substrates; Electron-poor alkyne.Increase catalyst loading (e.g., to 5 mol%). Switch to a more active ligand system (e.g., Pd₂(dba)₃/XPhos). Increase reaction time.[17]

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of bromopyrazines, providing a direct route to valuable alkynylated heterocycles for drug discovery and materials science. While the electron-deficient nature of the pyrazine core requires careful consideration of reaction parameters, the protocols outlined in these notes provide a robust foundation for success. By understanding the underlying mechanistic principles and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges and achieve high yields of the desired products.

References

Application Notes and Protocols: Heck Reaction Conditions for Pyrazine-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine ring is a critical scaffold in medicinal chemistry and materials science, recognized for its presence in numerous FDA-approved pharmaceuticals and promising clinical candidates.[1][2] Its distinct electronic properties and capacity for hydrogen bonding make it a valuable pharmacophore in designing molecules with diverse biological activities.[1] The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides a powerful method for carbon-carbon bond formation, enabling the introduction of vinyl substituents onto the pyrazine core.[3][4] This protocol focuses on the application of the Heck reaction to pyrazine-2-carboxylate esters, offering a guide to reaction conditions, mechanistic considerations, and practical methodologies for synthesizing novel pyrazine derivatives.

The Mizoroki-Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base to form a substituted alkene.[3][4] The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[3]

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazine-2-carboxylate ester, forming a Pd(II) complex.[3][5] The reactivity order for the halide is typically I > Br > Cl.[6]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond.[3][7] This migratory insertion step is crucial for the formation of the new carbon-carbon bond.[7]

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.[6][7]

  • Reductive Elimination & Catalyst Regeneration: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt, thus completing the catalytic cycle.[6][8]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L₂X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [R-Pd(II)L₂(Alkene)]⁺X⁻ Alkene_Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl R'-Pd(II)L₂X Insertion->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)L₂X Beta_Elim->PdII_Hydride Product Product_output Substituted Alkene Product Beta_Elim->Product_output Red_Elim Reductive Elimination (Base) PdII_Hydride->Red_Elim Base Red_Elim->Pd0 [Base-H]⁺X⁻ Salt_output Salt Byproduct Red_Elim->Salt_output RX_input Pyrazine-2-carboxylate Halide (R-X) RX_input->OxAdd Alkene_input Alkene Alkene_input->Alkene_Coord Base_input Base Base_input->Red_Elim

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for a Successful Heck Reaction

Optimizing the Heck reaction for pyrazine-2-carboxylate esters requires careful consideration of several factors. The electron-deficient nature of the pyrazine ring can influence reactivity, making the choice of catalyst, ligand, base, and solvent critical for achieving high yields and selectivity.[2]

Catalyst and Ligand Selection

Palladium(II) acetate (Pd(OAc)₂) is a commonly used and efficient pre-catalyst that is reduced in situ to the active Pd(0) species.[8] The choice of ligand is paramount in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition.[9]

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a conventional ligand, but sterically hindered and electron-rich phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) and biphenyl-based phosphines, can be more effective for challenging substrates.[10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a robust class of ligands for Heck reactions, offering high stability and activity.[4]

  • Phosphine-Free Systems: In some cases, phosphine-free catalyst systems, such as those using palladium complexes with N,N,O-terdentate amido/pyridyl carboxylate ligands, have shown high activity and stability.[4]

Base and Solvent

The base plays a crucial role in regenerating the Pd(0) catalyst by neutralizing the hydrogen halide produced during the reaction.[6][8]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and acetates (e.g., NaOAc) are commonly employed.[9][11]

  • Organic Bases: Hindered amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also effective.[3]

The solvent should be chosen to ensure the solubility of all reactants and to be stable at the required reaction temperature. Common solvents include polar aprotic solvents like DMF, DMAc, and NMP, as well as ethereal solvents like dioxane and THF.[1][9]

Optimized Protocol: Heck Reaction of Ethyl 5-bromopyrazine-2-carboxylate with Styrene

This protocol details a representative Heck reaction for the coupling of a brominated pyrazine-2-carboxylate ester with styrene.

Materials:

  • Ethyl 5-bromopyrazine-2-carboxylate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃H·BF₄)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add reactants and catalyst to a Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous DMF via syringe B->C D 4. Heat the reaction mixture at 100-120 °C C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Cool to room temperature and dilute with water E->F G 7. Extract with an organic solvent (e.g., EtOAc) F->G H 8. Dry the organic layer and concentrate G->H I 9. Purify by column chromatography H->I

Figure 2: General experimental workflow for the Heck reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add ethyl 5-bromopyrazine-2-carboxylate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-tert-butylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (5 mL).

  • Add styrene (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinylated pyrazine-2-carboxylate ester.

Data Summary and Optimization

The following table summarizes typical reaction conditions and provides a starting point for optimization. The optimal conditions may vary depending on the specific substrates used.

ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Lower loadings are desirable for cost-effectiveness, but higher loadings may be necessary for less reactive substrates.
Ligand P(t-Bu)₃, X-Phos, PPh₃The choice of ligand can significantly impact reaction efficiency and should be screened for optimal performance.[2]
Base K₂CO₃, Cs₂CO₃, Et₃NThe base strength and solubility can affect the reaction rate.
Solvent DMF, DMAc, DioxaneThe solvent should be chosen to ensure solubility and stability at the reaction temperature.
Temperature 80-140 °CHigher temperatures can increase the reaction rate but may also lead to side reactions or catalyst decomposition.[2]
Alkene Equivalents 1.1-1.5A slight excess of the alkene is typically used to ensure complete consumption of the pyrazine halide.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls or gives low conversion, consider increasing the temperature, using a more active catalyst/ligand system, or a stronger base.

  • Side Reactions: The highly electron-deficient nature of the pyrazine ring can sometimes lead to side reactions like Michael addition to the newly formed alkenylpyrazine.[2] Careful control of reaction time and temperature can help minimize these byproducts.

  • Catalyst Deactivation: The presence of impurities or air can lead to catalyst deactivation. Ensure all reagents and solvents are pure and the reaction is performed under a strictly inert atmosphere.

Conclusion

The Mizoroki-Heck reaction is an invaluable tool for the functionalization of pyrazine-2-carboxylate esters, enabling the synthesis of a wide array of substituted pyrazines for applications in drug discovery and materials science. By understanding the reaction mechanism and carefully optimizing the reaction parameters, researchers can efficiently access these important molecular scaffolds. The protocols and guidelines presented here provide a solid foundation for the successful implementation of the Heck reaction in your research endeavors.

References

Application Notes and Protocols for Methyl 5-bromopyrazine-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyrazine Building Block

Methyl 5-bromopyrazine-2-carboxylate is a heterocyclic compound of significant interest in the field of materials science. Its unique molecular architecture, featuring an electron-deficient pyrazine ring functionalized with both a reactive bromine atom and a versatile methyl ester group, makes it a valuable precursor for the synthesis of a variety of advanced materials. The pyrazine core imparts desirable electronic properties, such as electron-accepting capabilities, which are crucial for applications in organic electronics. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct extended conjugated systems. The methyl ester can be readily hydrolyzed to a carboxylic acid, providing a coordination site for the construction of metal-organic frameworks (MOFs).

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of conjugated polymers for potential use in organic light-emitting diodes (OLEDs) and as a precursor for linkers in MOF synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Part 1: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation

The bromine atom on this compound makes it an ideal monomer for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the synthesis of conjugated polymers, which are the active components in many organic electronic devices, including OLEDs. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its high tolerance for a wide range of functional groups, including the ester moiety present on the monomer[1].

In this section, we will detail a protocol for the synthesis of a copolymer of this compound and a fluorene-based diboronic ester. The inclusion of the pyrazine unit can enhance the electron affinity of the resulting polymer, potentially leading to improved electron injection and transport in an OLED device.

Workflow for Suzuki-Miyaura Polycondensation

cluster_prep Monomer & Catalyst Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation & Purification Monomer1 Methyl 5-bromopyrazine- 2-carboxylate ReactionVessel Schlenk Flask under Inert Gas Monomer1->ReactionVessel Monomer2 Fluorene Diboronic Ester Monomer2->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Aqueous Base Base->ReactionVessel Heating Heat & Stir (e.g., 90 °C, 48 h) ReactionVessel->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter to Collect Polymer Precipitation->Filtration Washing Wash with Methanol & Water Filtration->Washing Purification Soxhlet Extraction Washing->Purification Drying Dry under Vacuum Purification->Drying Final Polymer Final Polymer Drying->Final Polymer

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Detailed Protocol for Suzuki-Miyaura Polycondensation

Materials:

  • This compound (1.0 eq)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (anhydrous, degassed)

  • Deionized water (degassed)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add degassed toluene to the flask via syringe to dissolve the monomers and catalyst. In a separate flask, prepare a solution of K₂CO₃ in degassed deionized water. Add the aqueous base solution to the reaction mixture.

  • Polymerization: Heat the biphasic mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by the increase in viscosity of the organic layer. Continue the reaction for 48-72 hours.

  • Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.

  • Purification:

    • Filter the precipitated polymer using a Büchner funnel.

    • Wash the polymer thoroughly with water and then with methanol to remove residual salts and catalyst.

    • For higher purity, the polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform or toluene to fractionate the polymer based on solubility and molecular weight.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.

Characterization Data (Representative):

PropertyExpected Range
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol (by GPC)
Polydispersity Index (PDI)1.5 - 3.0
UV-Vis Absorption (in solution)λₘₐₓ ≈ 380-420 nm
Photoluminescence (in solution)λₑₘ ≈ 450-500 nm (blue-green emission)

Part 2: Synthesis of Pyrazine-Based Linkers for Metal-Organic Frameworks (MOFs)

The methyl ester group of this compound can be hydrolyzed to a carboxylic acid. This transformation is the first step in converting the molecule into a functional linker for the synthesis of MOFs. MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The nitrogen atoms in the pyrazine ring can also act as coordination sites, leading to MOFs with interesting topologies and properties[2].

This section outlines a two-step process to synthesize pyrazine-2,5-dicarboxylic acid, a common linker for MOF synthesis, starting from this compound.

Synthetic Pathway to Pyrazine-2,5-dicarboxylic Acid

Start Methyl 5-bromopyrazine- 2-carboxylate Step1 Step 1: Hydrolysis Start->Step1 Intermediate 5-Bromopyrazine- 2-carboxylic acid Step1->Intermediate Step2 Step 2: Carboxylation (e.g., via Cyanation & Hydrolysis) Intermediate->Step2 Final Pyrazine-2,5-dicarboxylic acid (MOF Linker) Step2->Final

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your specialized technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromopyrazine-2-carboxylate. This guide is structured in a question-and-answer format to directly address common and complex challenges encountered during experimentation. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific reasoning to empower your research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields with this substrate often trace back to a few critical parameters. This compound is an electron-deficient heteroaryl halide. This electronic nature makes the C-Br bond susceptible to oxidative addition, which is generally favorable for the Suzuki reaction.[1][2][3] However, the pyrazine nitrogen atoms can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4] Here’s a systematic troubleshooting approach:

  • Catalyst System Integrity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[5]

  • Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting side reactions like the homocoupling of your boronic acid partner.[5][6] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and this atmosphere is maintained throughout the reaction.

  • Reagent Quality: Verify the purity of your this compound, boronic acid/ester, base, and solvents. Use anhydrous and degassed solvents to minimize side reactions.[5][7]

  • Base Selection: The choice and quality of the base are crucial for the transmetalation step.[7][8] For substrates with base-labile groups like esters, a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) might be necessary to prevent hydrolysis.[9][10] However, for challenging couplings, a stronger base like potassium phosphate (K₃PO₄) is often required.[7][11]

Q2: I'm observing significant side products. What are the most common ones and how can I minimize them?

A2: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[7] This is particularly problematic with electron-deficient arylboronic acids and can be exacerbated by excess water, high temperatures, or overly harsh basic conditions.[5][12]

    • Mitigation Strategies:

      • Use anhydrous reagents and solvents where possible.[7]

      • Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which release the boronic acid slowly under the reaction conditions.[7][13]

      • Optimize the amount of base and reaction temperature.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[6]

    • Mitigation Strategies:

      • Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[7]

      • Maintain a strict inert atmosphere throughout the reaction.

  • Dehalogenation: The starting aryl halide is reduced to an arene. This can occur if a hydride source is present in the reaction mixture.[6][14]

Q3: How do I select the optimal catalyst and ligand for coupling with an electron-deficient substrate like this compound?

A3: The choice of catalyst and ligand is critical for success. For electron-deficient heteroaryl halides, the oxidative addition step is generally facile.[1] The challenge often lies in promoting the reductive elimination step and preventing catalyst inhibition by the heteroaryl nitrogen.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often the best choice. These ligands stabilize the palladium center, promote the rate-limiting reductive elimination step, and can accelerate oxidative addition for less reactive halides.[2][6][15]

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for heteroaryl couplings.[4][7]

    • N-heterocyclic carbenes (NHCs) are also excellent ligands for challenging Suzuki couplings, offering high stability and activity.[9]

  • Palladium Precatalyst: While Pd(PPh₃)₄ can be used, modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) are often more reliable and efficient as they form the active Pd(0) species in situ.[11]

Ligand TypeExamplesKey Advantages for Pyrazine Coupling
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, promoting reductive elimination.[7][15]
Alkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, good for activating less reactive halides.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form highly stable and active catalysts.[9]
Q4: My methyl ester group is being hydrolyzed during the reaction. How can I prevent this?

A4: Hydrolysis of the methyl ester is a common issue when using strong bases, especially in aqueous solvent mixtures at elevated temperatures.

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases. Finely powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[7][8] For particularly sensitive substrates, anhydrous potassium fluoride (KF) can be a good option.[9][10]

  • Solvent System: While aqueous mixtures are common, consider switching to an anhydrous solvent system like dioxane, toluene, or DMF if hydrolysis is persistent.[8][10]

  • Temperature Control: Lowering the reaction temperature can reduce the rate of hydrolysis. You may need to compensate with a more active catalyst system or a longer reaction time.

Experimental Protocols & Methodologies

Standard Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]

  • Under a positive pressure of inert gas, add the degassed solvent.

  • Bubble the inert gas through the solution for 10-15 minutes to ensure it is thoroughly deoxygenated.[5]

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5][16]

  • Monitor the reaction progress by TLC or LC-MS.[5][11]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5][11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][11]

  • Purify the crude product by flash column chromatography.[11]

Optimized Protocol for Challenging Couplings

This protocol employs a more active catalyst system for substrates that give low yields under standard conditions.

Materials:

  • This compound

  • Arylboronic acid pinacol ester (1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents, finely powdered)

  • Anhydrous, degassed solvent (e.g., Toluene or CPME)

Procedure:

  • In an oven-dried vial inside a glovebox (or using Schlenk technique), combine this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), finely powdered K₃PO₄ (3.0 equiv.), and the palladium precatalyst (0.02 equiv.).[11]

  • Seal the vial and add anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated heating block and stir vigorously at 90–110 °C.[11]

  • Monitor, work up, and purify as described in the standard protocol.

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][16][17]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Oxidative Addition Trans L₂Pd(II)(Ar¹)(Ar²) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) Trans->Product Ar1X Ar¹-X (this compound) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

When faced with a low-yielding reaction, this decision tree can guide your optimization strategy.

Troubleshooting_Tree Start Low Yield with This compound Check_Basics Verify Reagent Purity, Inert Atmosphere, & Fresh Catalyst Start->Check_Basics Side_Products Significant Side Products? Check_Basics->Side_Products Hydrolysis Ester Hydrolysis Observed? Side_Products->Hydrolysis No Protodeboronation Protodeboronation/Homocoupling: - Use Boronic Ester (BPin) - Ensure Rigorous Degassing - Use Anhydrous Solvents Side_Products->Protodeboronation Yes Optimize_Catalyst Still Low Yield Hydrolysis->Optimize_Catalyst No Milder_Base Ester Hydrolysis: - Use Milder Base (K₂CO₃, KF) - Lower Temperature - Use Anhydrous Solvent Hydrolysis->Milder_Base Yes Advanced_Catalysis Optimize Catalyst System: - Switch to Buchwald Ligand (SPhos) - Use Pd(II) Precatalyst - Screen Solvents (Toluene, CPME) Optimize_Catalyst->Advanced_Catalysis

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Troubleshooting low yield in Buchwald-Hartwig amination of bromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of bromopyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction, particularly with challenging electron-deficient heterocyclic substrates.

Troubleshooting Guide: Low Yield and Reaction Failures

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction is sluggish or has stalled completely, with low conversion of the bromopyrazine. What are the likely causes and how can I fix it?

A1: A stalled or sluggish reaction is a common issue when working with electron-deficient N-heterocycles like pyrazines. The primary culprit is often related to the catalyst's activity and stability. The lone pair of electrons on a pyrazine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity[1][2].

Core Causality: Catalyst inhibition or deactivation is the most probable cause.

Troubleshooting Steps:

  • Evaluate the Ligand: The choice of phosphine ligand is the most critical parameter.[3] For electron-deficient substrates like bromopyrazines, standard ligands like PPh₃ or even some bidentate ligands may be ineffective.

    • Solution: Switch to bulky, electron-rich monodentate biarylphosphine ligands. These ligands promote the crucial reductive elimination step and their steric bulk can disfavor the binding of the pyrazine nitrogen to the palladium center.[1]

    • Recommended Ligands:

      • RuPhos: Excellent for a range of secondary amines.[3]

      • BrettPhos: Particularly effective for primary amines.[4]

      • XPhos: A versatile ligand for various amine couplings, including heteroaryl halides.[5]

      • SPhos: Another highly effective ligand for this type of transformation.[3]

  • Use a Pre-catalyst: Generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient and lead to inconsistent results.[6][7]

    • Solution: Employ a commercially available palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3). These are air-stable and efficiently generate the active LPd(0) species upon addition of a base, leading to more reproducible outcomes.[8]

  • Check for an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.

    • Solution: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). This involves using an oven-dried flask, properly degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes), and maintaining a positive pressure of inert gas throughout the reaction.[1][2]

Q2: I'm observing a significant amount of debrominated pyrazine (hydrodehalogenation) as a side product. How can I minimize this?

A2: Hydrodehalogenation (HDH) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine.[1]

Core Causality: Presence of adventitious hydride sources or reaction conditions that favor the HDH pathway.

Troubleshooting Steps:

  • Re-evaluate the Temperature: High reaction temperatures can promote catalyst decomposition and side reactions, including HDH.[9]

    • Solution: Try lowering the reaction temperature. While typical temperatures are 80-110 °C, reducing it to 80-90 °C might suppress HDH without significantly impacting the rate of the desired amination, especially with a highly active catalyst system.[2][9]

  • Examine the Base: While strong bases are often necessary, some can contribute to HDH.

    • Solution: If using NaOtBu, consider switching to a different base. Although it may seem counterintuitive, sometimes a weaker base can give a cleaner reaction profile. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives, though they may require slightly higher temperatures or longer reaction times.[1][8]

  • Ensure Purity of Reagents: Solvents (like THF) can be a source of hydrides if not properly dried and stored. The amine itself can also be a source in some cases.

    • Solution: Use freshly distilled or commercially available anhydrous solvents. Ensure your amine is pure and dry.

Q3: My yield is low, and I suspect a problem with the base or solvent. What should I consider?

A3: The base and solvent are not merely reaction media; they play crucial roles in the catalytic cycle.[8] An incorrect choice can lead to poor solubility, incomplete deprotonation of the amine, or unwanted side reactions.

Core Causality: Suboptimal base strength/solubility or poor reagent dissolution in the chosen solvent.

Troubleshooting Steps:

  • Base Selection & Strength: The base must be strong enough to deprotonate the amine (or the palladium-amine complex) but not so harsh that it degrades your starting materials or product.[6]

    • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often provide the fastest reaction rates. They are a good starting point for most pyrazine aminations.[6][8]

    • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are excellent choices if your substrates contain base-sensitive functional groups (like esters or nitro groups).[4][8] Cs₂CO₃ is often favored due to its better solubility in organic solvents compared to other carbonate or phosphate bases.[8][10]

  • Solvent Choice & Solubility: Poor solubility is a frequently underestimated cause of reaction failure.[8] All components, especially the base, must have some solubility in the reaction medium.

    • Common Solvents: Anhydrous toluene, 1,4-dioxane, and THF are the most commonly used and effective solvents.[2][11]

    • Solubility Test: Before setting up the reaction, perform a simple solubility test with your starting materials and base in the chosen solvent at room temperature and at the target reaction temperature. If solubility is poor, consider a different solvent or a solvent mixture.

Data Summary: Recommended Starting Conditions

ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (with ligand) or a Pre-catalyst (Recommended)Pre-catalysts offer more reliable activation of the active Pd(0) species.[6]
Ligand RuPhos, BrettPhos, XPhosBulky, electron-rich ligands are crucial for activating electron-deficient bromopyrazines.[3]
Base NaOtBu, LHMDS, or Cs₂CO₃Strong bases for speed; weaker bases for functional group tolerance.[6][8]
Solvent Toluene, 1,4-Dioxane, THF (anhydrous)Good solubility for a wide range of substrates and reagents.[11]
Temperature 80–110 °CBalances reaction rate against potential side reactions like debromination.[9]

Frequently Asked Questions (FAQs)

Q: Why are bromopyrazines considered "challenging" substrates for Buchwald-Hartwig amination? A: Pyrazines are electron-deficient heterocycles containing two nitrogen atoms. These nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst. This coordination can sequester the catalyst, forming inactive off-cycle species and preventing it from participating in the desired C-N coupling, leading to low yields or reaction failure.[1][2]

Q: Can I use an aryl chloride or iodide instead of a bromide? A: The reactivity order for aryl halides in Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl > Ar-I.[6] While aryl chlorides are less reactive and may require more forcing conditions or specialized catalyst systems, aryl iodides can sometimes be problematic. The iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, inhibiting the catalytic cycle.[4] For pyrazine systems, bromides often represent the best balance of reactivity and stability.

Q: My amine is sterically hindered. What should I change? A: Coupling sterically hindered amines can be difficult as it slows down the association of the amine to the palladium center. Using a very strong, non-nucleophilic base like LHMDS or KHMDS might be necessary.[8] Additionally, ligands with significant steric bulk, such as XPhos, are often required to facilitate the coupling of hindered substrates.[5]

Q: Is it necessary to purify the bromopyrazine and amine before the reaction? A: Absolutely. The purity of all reagents is paramount. Impurities can poison the palladium catalyst.[1] Water is particularly detrimental as it can hydrolyze the base and interfere with the catalyst. Ensure your starting materials are pure and that all glassware is rigorously dried before use.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle. Understanding this process is fundamental to diagnosing issues in your reaction.

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + R-Br (Bromopyrazine) AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex + R'₂NH (Amine) - Br⁻ AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex + Base - [Base-H]⁺ AmidoComplex->Pd0 Reductive Elimination Product R-NR'₂ (Product) AmidoComplex->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

This decision tree can guide your troubleshooting process when faced with a low-yielding reaction.

Troubleshooting_Workflow Start Low Yield (<50%) CheckInert Verify Inert Atmosphere & Anhydrous Conditions Start->CheckInert ScreenLigand Screen Bulky Ligands (RuPhos, XPhos, etc.) CheckInert->ScreenLigand Conditions OK Success Improved Yield CheckInert->Success Problem Found UsePrecatalyst Switch to a Pd Pre-catalyst ScreenLigand->UsePrecatalyst Still Low Yield ScreenLigand->Success Improvement OptimizeBase Optimize Base (NaOtBu vs. Cs₂CO₃) UsePrecatalyst->OptimizeBase Still Low Yield UsePrecatalyst->Success Improvement AdjustTemp Adjust Temperature (80-100 °C) OptimizeBase->AdjustTemp Still Low Yield OptimizeBase->Success Improvement AdjustTemp->Success Improvement

References

Technical Support Center: Purification of Pyrazine Carboxylate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazine carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable heterocyclic compounds using column chromatography. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

Introduction: The Challenge of Purifying Pyrazine Carboxylates

Pyrazine carboxylate derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities.[1] However, their purification by column chromatography is often challenging. The presence of the nitrogen-containing aromatic ring and the carboxylate group imparts unique chemical properties that can lead to issues such as poor separation, peak tailing, and on-column degradation. This guide provides a systematic approach to overcoming these common hurdles.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the column chromatography of pyrazine carboxylate derivatives, offering probable causes and actionable solutions.

Issue 1: Poor Separation or Co-elution of Desired Product and Impurities

You observe broad peaks or fractions containing a mixture of your target pyrazine carboxylate and closely related impurities, such as isomers or unreacted starting materials.

Probable Causes:

  • Inappropriate Mobile Phase Polarity: The eluent system may not have the optimal polarity to differentiate between compounds with similar structures.[2]

  • Suboptimal Stationary Phase: Standard silica gel may not provide sufficient resolution for challenging separations.[3]

  • Column Overloading: Exceeding the column's sample capacity leads to band broadening and poor separation.[2][4]

Solutions & Explanations:

  • Mobile Phase Optimization:

    • Systematic Screening: Begin with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[5] A common starting point for pyrazine derivatives is a 90:10 hexane/ethyl acetate mixture.[6][7]

    • Employ Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution.[8][9] Start with a solvent system where your target compound has an Rf of ~0.2 on a TLC plate.[8]

    • Consider Alternative Solvents: If hexane/ethyl acetate fails, explore other solvent systems. Dichloromethane can be a useful component, though it may slow down the column flow.[8]

  • Stationary Phase Selection:

    • High-Surface-Area Silica: For difficult separations of isomers, using a stationary phase with a higher surface area can enhance resolution by providing more interaction sites.[2][3] For instance, silica with a surface area of >700 m²/g can offer superior separation compared to standard silica (~500 m²/g).[3]

    • Alternative Adsorbents: While silica gel is the most common choice, for particularly sensitive compounds, alumina (neutral, acidic, or basic) could be considered.[9]

  • Proper Loading Technique:

    • Minimize Sample Band Volume: Dissolve your crude product in a minimal amount of solvent to ensure a narrow starting band on the column.[10][11] A thick initial band is a common cause of poor separation.

    • Dry Loading for Low-Solubility Samples: If your compound is not very soluble in the initial mobile phase, use the dry loading technique.[8][12] Adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[8]

Issue 2: Peak Tailing or Streaking

The spots on your TLC plate or the peaks in your chromatogram appear elongated or "streaky," leading to impure fractions and reduced yield.

Probable Causes:

  • Strong Analyte-Stationary Phase Interactions: The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing tailing.[4][13]

  • Ionization of Carboxylic Acid Group: If the pyrazine derivative has a free carboxylic acid, it can be deprotonated by the slightly acidic silica, leading to a more polar carboxylate form that binds strongly and elutes slowly, causing tailing.[14]

  • Column Degradation: A poorly packed column with channels or voids can cause uneven solvent flow, leading to peak distortion.[4][13]

Solutions & Explanations:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: To mitigate interactions with acidic silanol groups, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) to your eluent.[8][15] TEA will preferentially bind to the active silanol sites, "masking" them from your pyrazine derivative.[2]

    • Addition of an Acidic Modifier: For pyrazine carboxylic acids, adding a small amount of a volatile acid like acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxyl group by keeping it protonated (R-COOH instead of R-COO⁻).[14] This reduces its polarity and interaction with the silica, resulting in sharper peaks.

  • Deactivation of Silica Gel:

    • For acid-sensitive compounds, you can pre-treat, or "deactivate," the silica gel. This can be done by flushing the packed column with a solvent system containing triethylamine before loading your sample.[8]

  • Proper Column Packing:

    • Ensure the column is packed uniformly without any air bubbles or cracks.[9][11] The "slurry method," where the silica is mixed with the solvent before being added to the column, is generally preferred to minimize air pockets.[16]

Issue 3: On-Column Degradation of the Product

You experience low recovery of your desired product, and TLC analysis of the collected fractions reveals new, unexpected spots.

Probable Causes:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the degradation of sensitive pyrazine carboxylate derivatives.[5][8]

  • Prolonged Exposure: Long elution times increase the contact time between your compound and the stationary phase, providing more opportunity for degradation.[17]

Solutions & Explanations:

  • Use Deactivated or Neutral Stationary Phase:

    • As mentioned for peak tailing, deactivating the silica with triethylamine can reduce its acidity.[8]

    • Alternatively, consider using a less acidic stationary phase like neutral alumina.[9]

  • Optimize Elution Speed:

    • Choose a mobile phase that provides a reasonable Rf value (ideally between 0.25 and 0.35) to ensure the compound doesn't spend an excessive amount of time on the column.[17]

    • Flash chromatography, which uses pressure to increase the flow rate, can be beneficial for sensitive compounds by reducing the overall purification time.[18]

  • Perform a Stability Test:

    • Before committing to a large-scale purification, perform a simple stability test. Spot your crude mixture on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots that weren't present initially, your compound is likely degrading on the silica.[14][18]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a starting solvent system for my pyrazine carboxylate derivative?

A1: Thin-Layer Chromatography (TLC) is your most valuable tool.[17][19] The goal is to find a solvent system that moves your target compound to an Rf (retention factor) value of approximately 0.25 to 0.35.[17] This Rf range generally provides the best separation on a column. Start with a non-polar mixture like 9:1 hexane/ethyl acetate and gradually increase the proportion of the more polar solvent (ethyl acetate).

Q2: How do I handle imidazole byproducts that are common in pyrazine synthesis?

A2: Imidazole derivatives are often more polar than the desired pyrazines. Column chromatography on silica gel is an effective method for their removal.[5][6][20] The more polar imidazoles are retained more strongly on the silica, allowing the less polar pyrazine products to elute first with a solvent system like 90/10 hexane/ethyl acetate.[6][7]

Q3: Can I use Reversed-Phase Chromatography for these compounds?

A3: Yes, reversed-phase chromatography is a viable alternative, especially for more polar pyrazine derivatives. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[6][21] The elution order is reversed, with more polar compounds eluting first. Adjusting the pH of the mobile phase is crucial in reversed-phase to control the ionization and retention of pyrazine carboxylates.[22][23][24]

Q4: What is the difference between wet and dry loading, and which should I choose?

A4:

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully added to the top of the column.[12] This is the most common method and is generally preferred for achieving a narrow sample band.[12]

  • Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[12] This method is ideal for samples that have poor solubility in the starting eluent, as it prevents precipitation at the top of the column.[8]

Q5: My pyrazine carboxylic acid seems to be irreversibly stuck on the column. What happened?

A5: This can happen if the carboxylic acid deprotonates to the highly polar carboxylate anion, which then binds very strongly to the polar silica gel.[14] This is especially likely if you are using a non-polar eluent without any acidic modifier. To recover your compound, you may need to flush the column with a much more polar solvent, such as methanol with a small percentage of acetic acid, to protonate the carboxylate and displace it from the silica.[14]

Part 3: Data, Protocols, and Visualizations

Table 1: Common Solvents and Modifiers
Solvent/ModifierPolarityRole & Typical Use
Hexane / HeptaneNon-polarPrimary non-polar component of the mobile phase.[3]
Ethyl AcetatePolarCommon polar co-solvent mixed with hexane.[6]
Dichloromethane (DCM)Medium PolarityCan be used as a non-polar or polar component.[5]
MethanolVery PolarUsed for highly polar compounds or to "flush" a column.[14]
Triethylamine (TEA)Basic ModifierAdded in small amounts (0.5-2%) to suppress tailing of basic compounds.[8]
Acetic AcidAcidic ModifierAdded in small amounts (0.5-2%) to suppress tailing of acidic compounds.[14]
Protocol 1: Standard Slurry Packing of a Silica Gel Column
  • Preparation: Secure a glass column vertically with a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the packing.[16] Add a small layer of sand.[16]

  • Create Slurry: In a beaker, measure the required amount of silica gel. Add the initial, least polar eluent to the silica gel to create a slurry that can be easily poured.[16]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure even packing and dislodge any air bubbles.[11][16]

  • Equilibrate: Once all the silica has been added, add a protective layer of sand on top.[10] Continuously pass the initial eluent through the column until the packing is stable and the baseline is clear. Crucially, never let the solvent level drop below the top of the silica gel. [9][10]

Diagram 1: Troubleshooting Workflow for Poor Separation

This diagram outlines the decision-making process when faced with co-elution or poor resolution.

G start Poor Separation Observed check_tlc Re-evaluate TLC Is Rf in 0.2-0.35 range? start->check_tlc adjust_polarity Adjust Mobile Phase Polarity check_tlc->adjust_polarity No check_loading Review Sample Loading Was band narrow? check_tlc->check_loading Yes try_gradient Implement Gradient Elution adjust_polarity->try_gradient success Separation Improved adjust_polarity->success Resolved try_gradient->check_loading try_gradient->success Resolved dry_load Use Dry Loading Technique check_loading->dry_load No high_sa_silica Consider High Surface Area Silica check_loading->high_sa_silica Yes dry_load->high_sa_silica dry_load->success Resolved high_sa_silica->success

Caption: Troubleshooting workflow for poor separation issues.

Diagram 2: Logic for Mobile Phase Modifier Selection

This diagram helps in deciding whether to add a modifier to the eluent based on the compound's properties and observed issues.

G start Observe Peak Tailing? check_functional_group What is the key functional group? start->check_functional_group basic_n Basic Pyrazine Nitrogen check_functional_group->basic_n Tailing likely due to interaction with Si-OH acidic_cooh Acidic Carboxyl Group check_functional_group->acidic_cooh Tailing likely due to deprotonation to R-COO- add_tea Add 0.5-2% Triethylamine (TEA) to Mobile Phase basic_n->add_tea add_acid Add 0.5-2% Acetic Acid to Mobile Phase acidic_cooh->add_acid result Achieve Sharper Peaks add_tea->result add_acid->result

Caption: Decision tree for selecting a mobile phase modifier.

References

Technical Support Center: Navigating Palladium-Catalyzed Coupling Reactions of Bromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromopyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges encountered with these electron-deficient heterocyclic substrates. The inherent electronic nature of the pyrazine ring presents unique challenges, and this document provides in-depth, field-proven insights to help you navigate them successfully.

Introduction: The Challenge of Bromopyrazines

Bromopyrazines are valuable building blocks in medicinal chemistry due to the prevalence of the pyrazine scaffold in pharmaceuticals. However, their electron-deficient nature makes them particularly susceptible to a range of side reactions in palladium-catalyzed cross-couplings like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions. Understanding and mitigating these undesired pathways is critical for achieving high yields and product purity. This guide will focus on the most common side reactions, their mechanistic origins, and practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it so prevalent with bromopyrazines?

A1: Hydrodebromination is a significant side reaction where the bromine atom on the pyrazine ring is replaced by a hydrogen atom, leading to the formation of the parent pyrazine as a byproduct.[1] This consumes your starting material and reduces the yield of the desired coupled product.[1] The electron-deficient pyrazine ring makes the C-Br bond more susceptible to certain pathways within the catalytic cycle that lead to this outcome.[1]

Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. What's causing this?

A2: Homocoupling of boronic acids to form symmetrical biaryls is a common issue. It is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2] This is why rigorous degassing of solvents and reaction mixtures is crucial.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it can directly react with the boronic acid to form the homodimer before the main catalytic cycle is established.[2]

Q3: My Buchwald-Hartwig amination is sluggish and gives low yields. What are the likely causes?

A3: Low yields in Buchwald-Hartwig aminations with bromopyrazines can often be attributed to catalyst inhibition. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, effectively poisoning the catalyst and slowing down the reaction.[3] Additionally, unproductive side reactions like β-hydride elimination can compete with the desired reductive elimination, leading to hydrodebromination and other byproducts.[4] The choice of a suitable bulky and electron-rich phosphine ligand is critical to shield the palladium and promote the desired C-N bond formation.[3]

Troubleshooting Guides

Issue 1: Significant Formation of Pyrazine (Hydrodebromination)

This is arguably the most common issue when working with bromopyrazines. The following workflow provides a systematic approach to diagnose and mitigate hydrodebromination.

G cluster_solutions Corrective Actions start High Hydrodebromination Observed temp Is Reaction Temperature > 100 °C? start->temp base Evaluate Base Choice temp->base Yes temp->base No sol_temp Reduce temperature to 60-80 °C. Higher temperatures accelerate hydrodebromination. temp->sol_temp ligand Assess Ligand System base->ligand sol_base Switch to a weaker or more sterically hindered base. Try K₃PO₄ or Cs₂CO₃ instead of alkoxides. base->sol_base solvent Check Solvent & Atmosphere ligand->solvent sol_ligand Use bulky, electron-rich phosphine ligands. SPhos or XPhos can favor reductive elimination of the product over side reactions. ligand->sol_ligand end Hydrodebromination Minimized solvent->end sol_solvent Use anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane). Protic sources promote hydrodebromination. solvent->sol_solvent

Caption: Troubleshooting workflow for minimizing hydrodebromination.

In-depth Explanation:

  • Temperature: Elevated temperatures can provide the activation energy needed for undesired pathways. By lowering the temperature, you can often find a window where the desired cross-coupling proceeds at a reasonable rate while the side reaction is suppressed.

  • Base: Strong bases, particularly in the presence of any protic species (even trace water), can generate palladium-hydride species, which are key culprits in hydrodebromination.[1] Using a weaker inorganic base like potassium phosphate (K₃PO₄) is often a successful strategy.

  • Ligand: The steric bulk of phosphine ligands plays a crucial role. Bulky ligands like SPhos and XPhos can create a coordination sphere around the palladium that sterically disfavors the formation of intermediates leading to hydrodebromination and promotes the desired reductive elimination step.[1]

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are preferred because they lack acidic protons that can contribute to the formation of palladium-hydride species.[1][5] Always use anhydrous and thoroughly degassed solvents.

Issue 2: Excessive Homocoupling in Suzuki-Miyaura Reactions

The formation of a biaryl product derived from your boronic acid starting material complicates purification and wastes valuable reagents.

G cluster_solutions Corrective Actions start High Homocoupling Observed degas Was the reaction mixture thoroughly degassed? start->degas pd_source Are you using a Pd(II) precatalyst? degas->pd_source Yes sol_degas Degas solvent and reaction mixture rigorously (e.g., 3x evacuate/backfill cycles with Ar/N₂). Oxygen promotes homocoupling. degas->sol_degas No degas->sol_degas boronic_acid Consider the stability of your boronic acid. pd_source->boronic_acid sol_pd_source Consider using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly forms Pd(0). pd_source->sol_pd_source end Homocoupling Minimized boronic_acid->end sol_boronic_acid Switch to a more stable boronic ester, such as a pinacol ester (Bpin). boronic_acid->sol_boronic_acid

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

In-depth Explanation:

  • Atmosphere Control: Oxygen is a known promoter of boronic acid homocoupling.[2] It is imperative to ensure your reaction is performed under a strictly inert atmosphere.

  • Palladium Source: While Pd(II) sources are common, they can initiate homocoupling before the primary catalytic cycle begins. Using a Pd(0) source or a modern pre-catalyst designed for rapid activation can circumvent this initial side reaction.

  • Boronic Acid Stability: Boronic acids can be prone to degradation and side reactions. Their corresponding boronate esters, particularly pinacol esters, are generally more stable and less susceptible to homocoupling.[3]

Data Summary Tables

The choice of ligand and base is critical for success. The following tables provide a starting point for optimization.

Table 1: Common Phosphine Ligands for Bromopyrazine Couplings

LigandLoading (mol%)Characteristics & Rationale
SPhos 1-5A bulky, electron-rich biarylphosphine ligand. Often highly effective for challenging heteroaryl couplings and can suppress hydrodebromination.[1]
XPhos 1-5Similar to SPhos, providing high catalytic activity. Requires careful optimization of other reaction parameters.[1]
RuPhos 1-5Another effective Buchwald ligand for difficult substrates.[1]
PPh₃ 2-10A less electron-donating and less bulky ligand. Can sometimes disfavor hydrodebromination but may lead to lower reaction rates.[1]

Table 2: Recommended Bases for Bromopyrazine Couplings

BaseEquivalentsComments
K₃PO₄ 2.0 - 3.0A moderately strong inorganic base. Often a good first choice for suppressing hydrodebromination, especially in Suzuki couplings.[1]
K₂CO₃ 2.0 - 3.0A common, milder base often used in Suzuki reactions, frequently with an aqueous co-solvent.[3]
Cs₂CO₃ 2.0 - 3.0A stronger inorganic base that can be effective when others fail, though cost can be a factor.
NaOt-Bu 1.5 - 2.0A very strong base, typically required for Buchwald-Hartwig aminations. Use with caution as it can promote hydrodebromination at higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of 2-Bromopyrazine

This protocol provides a robust starting point that can be optimized for specific substrates.

Materials:

  • 2-Bromopyrazine (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add 2-bromopyrazine, the boronic acid/ester, the palladium precatalyst, and the base.

  • Seal the vessel with a septum or screw cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (start with 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

G A Combine Solid Reagents (Bromopyrazine, Boronic Ester, Pd Catalyst, Base) B Establish Inert Atmosphere (3x Evacuate/Backfill) A->B C Add Degassed Anhydrous Solvent B->C D Heat & Stir (e.g., 80 °C) C->D E Reaction Workup (Cool, Dilute, Filter) D->E F Purification (Chromatography) E->F

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination of 2-Bromopyrazine

Materials:

  • 2-Bromopyrazine (1.0 equiv.)

  • Amine (1.1 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, 2-6 mol%)

  • Strong base (e.g., NaOt-Bu, 1.5-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the 2-bromopyrazine and the amine.

  • Seal the vessel and add the anhydrous, degassed solvent.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and carefully quench with water or saturated aqueous ammonium chloride.

  • Filter the mixture through celite, wash the filtrate with brine, and dry the organic layer.

  • Concentrate the solution and purify the product by column chromatography.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for cross-coupling reactions involving Methyl 5-bromopyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this critical building block in their synthetic endeavors. Pyrazine derivatives are integral scaffolds in numerous pharmaceuticals and functional materials, making their efficient functionalization a key objective in modern chemistry.[1][2][3]

However, this compound presents unique challenges due to the inherent properties of the pyrazine ring. Its electron-deficient nature and the presence of two nitrogen atoms can lead to issues such as catalyst inhibition, low reactivity, and undesirable side reactions.[4][5] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve optimal results in your coupling reactions.

General Troubleshooting Workflow

Before diving into specific reaction types, it's often helpful to follow a logical troubleshooting sequence when encountering poor results. This workflow can help diagnose the root cause of issues like low yield or the formation of multiple byproducts.

G start Reaction Issue: Low Yield / Selectivity check_conversion Is Starting Material Consumed? start->check_conversion check_byproducts What is the Major Byproduct? check_conversion->check_byproducts  Yes no_conversion Problem: No/Low Conversion check_conversion->no_conversion  No debromination Problem: Hydrodebromination check_byproducts->debromination Debrominated SM homocoupling Problem: Homocoupling check_byproducts->homocoupling Homocoupled Product solution_conversion Solutions: - Verify inert atmosphere - Increase temperature/time - Screen more active catalyst/ligand - Check reagent purity no_conversion->solution_conversion solution_debromination Solutions: - Lower reaction temperature - Use weaker, non-nucleophilic base (K₃PO₄, Cs₂CO₃) - Ensure anhydrous conditions - Screen ligands (e.g., RuPhos) debromination->solution_debromination solution_homocoupling Solutions: - Lower reaction temperature - Use fresh, high-purity reagents - Degas mixture thoroughly - Adjust catalyst/ligand ratio homocoupling->solution_homocoupling

Caption: A generalized troubleshooting workflow for low yield or selectivity.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[6] It is particularly valuable for synthesizing biaryl compounds, which are common motifs in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound? A1: The main difficulties arise from the pyrazine core. Firstly, the ring is highly electron-deficient, which can make the oxidative addition step of the catalytic cycle more challenging compared to electron-rich systems. Secondly, the nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4][5] This requires careful selection of ligands that can both promote the reaction and shield the metal center.

Q2: Which catalyst systems are recommended as a starting point? A2: For electron-deficient heteroaryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[7] These ligands stabilize the palladium(0) species and accelerate the rate-limiting oxidative addition step. Good starting points include palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos.[8][9] Using pre-formed palladium G3 or G4 precatalysts can also improve reliability.[10]

Q3: How can I prevent hydrodebromination (the replacement of -Br with -H)? A3: Hydrodebromination is a common side reaction with electron-deficient substrates like bromopyrazines.[8] It is often caused by palladium-hydride species, which can arise from moisture or side reactions with the base or solvent.[4] To minimize this:

  • Lower the temperature: This side reaction often has a higher activation energy than the desired coupling.[4]

  • Choose the right base: Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. Strong bases like NaOt-Bu can sometimes exacerbate the problem, especially at high temperatures.[8]

  • Ensure anhydrous conditions: Use dry, degassed solvents (e.g., 1,4-dioxane, toluene, or DME) to minimize sources of protons.[8]

Q4: My boronic acid seems to be degrading. What can I do? A4: Boronic acids can be susceptible to protodeboronation, especially under basic conditions or in the presence of water.[11] To mitigate this, you can use more stable boronic acid derivatives like pinacol esters (BPin) or trifluoroborate salts (BF₃K).[5][12] Alternatively, ensure rigorous anhydrous and inert conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Symptom / Problem Possible Cause(s) Suggested Solutions & Rationale
Low or No Conversion 1. Catalyst Inhibition/Deactivation: Pyrazine nitrogen coordinating to Pd.[4] 2. Inactive Catalyst System: Ligand is not suitable for this electron-deficient substrate. 3. Insufficient Temperature: Reaction is too slow at the set temperature.1. Switch to a bulkier ligand (e.g., XPhos, RuPhos) to sterically hinder nitrogen coordination.[4] 2. Screen a panel of electron-rich, bulky phosphine ligands. Ensure the reaction is under a strict inert atmosphere (Ar or N₂) as O₂ can deactivate the catalyst.[11] 3. Incrementally increase the temperature (e.g., in 10 °C steps from 80 °C to 120 °C).[4]
Significant Hydrodebromination 1. Reaction Temperature is Too High: Favors the debromination pathway.[4] 2. Inappropriate Base: Strong bases can promote the formation of Pd-H species. 3. Presence of Hydride Sources: Water or other protic impurities.[8]1. Decrease the reaction temperature. A more active catalyst may allow for milder conditions. 2. Switch to K₃PO₄ or Cs₂CO₃. Avoid alkoxide bases unless necessary.[5] 3. Use anhydrous, degassed solvents and high-purity reagents.
Boronic Acid Homocoupling (Glaser-type) 1. Oxygen in the Reaction: O₂ can promote the oxidative homocoupling of boronic acids. 2. High Catalyst Loading / Temperature: Can sometimes favor this side reaction.1. Rigorously degas the solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[11] 2. Reduce catalyst loading or lower the temperature.
Data Summary: Recommended Suzuki Coupling Conditions
Catalyst/LigandBase (equiv.)SolventTemp (°C)Notes & Rationale
Pd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%)K₃PO₄ (2-3)1,4-Dioxane/H₂O80-110A robust, general-purpose system for heteroaryl couplings.[8]
Pd₂(dba)₃ (2 mol%) / XPhos (4.4 mol%)K₃PO₄ (2-3)Toluene100-120XPhos is highly active and often effective for challenging substrates.[13]
PdCl₂(dppf) (3-5 mol%)Na₂CO₃ (2-3)DME/H₂O80-100A more "classical" system; may be less effective but is readily available.
Pd(PPh₃)₄ (5-10 mol%)K₃PO₄ (2)1,4-Dioxane90-110Often used, but can be less efficient for electron-deficient systems compared to modern ligands.[2]

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the coupling of amines with aryl halides.[14][15] This is essential for synthesizing a vast number of biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the best catalyst systems for the Buchwald-Hartwig amination of this compound? A1: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands are critical. Ligands from the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are industry standards and highly effective for this transformation.[14] The choice of ligand can depend on the amine's steric hindrance. For primary amines, BrettPhos is often an excellent choice.[16]

Q2: Which base should I use? My ester functional group is sensitive to hydrolysis. A2: This is a critical consideration. Strong bases like NaOt-Bu or LHMDS are very effective for deprotonating the amine but can hydrolyze the methyl ester. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to preserve sensitive functional groups.[17] The reaction may require slightly higher temperatures or longer times with these weaker bases.

Q3: I am seeing the formation of a diaryl ether byproduct. What is happening? A3: This can occur if an alkoxide base is used (e.g., NaOt-Bu) and the C-N coupling is slow. The alkoxide can act as a nucleophile itself, leading to C-O bond formation. This is another reason to favor carbonate or phosphate bases when possible.[10]

Troubleshooting Guide: Buchwald-Hartwig Amination
Symptom / Problem Possible Cause(s) Suggested Solutions & Rationale
Low or No Conversion 1. Catalyst Inhibition: Pyrazine nitrogens are binding to the palladium center.[5] 2. Base is too Weak: The amine is not being deprotonated efficiently to enter the catalytic cycle. 3. Amine is too Hindered: The chosen ligand is not suitable for a sterically demanding amine.1. Use highly hindered ligands like XPhos or RuPhos to create a protective pocket around the metal.[9] 2. If the ester is robust, switch to a stronger base like NaOt-Bu or LHMDS. If not, increase the temperature when using K₃PO₄/Cs₂CO₃. 3. Screen different generations of Buchwald ligands. For example, G3 ligands are often better for hindered substrates.[10]
Ester Hydrolysis 1. Base is too Strong: Alkoxide or hydroxide bases are attacking the carbonyl. 2. Presence of Water: Water in the solvent or reagents is facilitating hydrolysis.1. Switch to a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[17] 2. Use rigorously dried solvents and reagents.
Catalyst Decomposition (Forms Pd Black) 1. Ligand Degradation: The phosphine ligand may be oxidizing or degrading at high temperatures. 2. Reaction Temperature is too High: The catalytic complex is not stable at the set temperature.1. Ensure a strict inert atmosphere is maintained throughout the reaction. Use a slightly higher ligand:Pd ratio (e.g., 2.2:1). 2. Lower the temperature. A more active catalyst system might allow the reaction to proceed at a milder temperature.
Data Summary: Recommended Buchwald-Hartwig Conditions
Catalyst/LigandBase (equiv.)SolventTemp (°C)Notes & Rationale
Pd₂(dba)₃ (2 mol%) / XPhos (4.4 mol%)NaOt-Bu (1.5-2)Toluene90-110A highly active system. Use with caution if functional groups are base-sensitive.[18]
Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄ (2-3)1,4-Dioxane100-120RuPhos is excellent for electron-deficient heteroaryl halides. K₃PO₄ is milder.[9]
BrettPhos Pd G3 (2 mol%)Cs₂CO₃ (2)t-AmylOH100-110Excellent for primary amines and offers good functional group tolerance.[16]

Section 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[19] This reaction typically uses a dual catalyst system of palladium and copper(I).

Frequently Asked Questions (FAQs)

Q1: What is the standard catalyst system for a Sonogashira coupling with this substrate? A1: A typical Sonogashira reaction employs a palladium(0) source, such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with a copper(I) co-catalyst, usually CuI.[1] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, which also often serves as the solvent.

Q2: My reaction is producing a lot of alkyne homocoupling product (Glaser coupling). How do I stop this? A2: Alkyne homocoupling is the most common side reaction and is promoted by oxygen and the copper catalyst. To minimize it:

  • Maintain a strict inert atmosphere: Rigorously degas all solvents and reagents and keep the reaction under argon or nitrogen.[11]

  • Reduce Temperature: Homocoupling can be accelerated by heat.[4]

  • Consider Copper-Free Conditions: Several modern protocols exist that avoid the use of a copper co-catalyst, which can eliminate this problem. These often require specific ligands or conditions.[20]

Q3: Are there any alternatives to using an amine base/solvent? A3: Yes, modern protocols have been developed that use other bases like K₂CO₃ or Cs₂CO₃ in solvents like 1,4-dioxane or DMF.[21] This can be advantageous if your starting materials or products are sensitive to strongly basic amine conditions.

Troubleshooting Guide: Sonogashira Coupling
Symptom / Problem Possible Cause(s) Suggested Solutions & Rationale
Low or No Conversion 1. Catalyst Deactivation: Common issue with Pd/Cu systems. 2. Poor Alkyne Quality: Terminal alkyne may be old or contain impurities.1. Use fresh catalysts. Ensure the reaction is completely free of oxygen. 2. Use freshly distilled or purified alkyne.
Significant Alkyne Homocoupling 1. Oxygen Contamination: O₂ is a known promoter of Glaser coupling. 2. High Temperature / Long Reaction Time: Can favor the homocoupling pathway.[4]1. Degas the reaction mixture thoroughly (freeze-pump-thaw is best). Maintain a positive pressure of inert gas. 2. Run the reaction at the lowest possible temperature for the shortest time needed for completion. 3. Attempt a copper-free protocol.[20]
Reaction Stalls 1. Inhibition of Pd Catalyst: Pyrazine nitrogens may be interfering. 2. Insufficient Base: The base may be consumed or not strong enough.1. While PPh₃ is standard, screening other ligands (e.g., bulky phosphines) might help if inhibition is suspected. 2. Ensure an adequate excess of the amine base is used (it often serves as the solvent or co-solvent).
Data Summary: Recommended Sonogashira Conditions
Catalyst SystemBaseSolventTemp (°C)Notes & Rationale
PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (3-10 mol%)TEA / DIPATEA or THFRT to 60The "classic" Sonogashira conditions. Effective but prone to homocoupling.[5]
Pd(PPh₃)₄ (5 mol%) / CuI (5 mol%)Et₃NDMF80-100Common conditions for less reactive substrates that require heating.
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)Cs₂CO₃ (2 equiv.)1,4-Dioxane80-100A potential copper-free system that can reduce homocoupling.

Section 4: Other Coupling Methodologies

While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other cross-coupling reactions can also be employed for the functionalization of this compound.

  • Stille Coupling: This reaction uses an organotin reagent and is known for its high functional group tolerance.[22][23] However, the toxicity of organotin compounds is a significant drawback.[24] Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄, are typically used.[1]

  • Heck Reaction: This reaction couples the aryl bromide with an alkene.[25][26] It is excellent for forming C-C double bonds. A palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are typically required, along with a base.[25]

  • Negishi Coupling: This reaction utilizes an organozinc reagent and is known for its high reactivity.[1] It often proceeds under milder conditions than Suzuki or Stille couplings. Catalyst systems based on Pd with bulky phosphine ligands like RuPhos have proven effective for heteroaromatic substrates.[9]

Appendix: Key Protocols & Diagrams

Generalized Palladium Catalytic Cycle

The majority of the palladium-catalyzed cross-coupling reactions discussed here proceed through a similar catalytic cycle involving three key steps: Oxidative Addition, Transmetalation (or coordination/deprotonation for C-N coupling), and Reductive Elimination.

Catalytic Cycle cluster_cycle Palladium Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition Complex A->B  Ar-X (Oxidative Addition) C Transmetalation Complex B->C  R-M (Transmetalation) D Product Complex C->D D->A  Ar-R (Reductive Elimination) ArR Coupled Product D->ArR ArX This compound ArX->B RM Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) RM->C

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction: this compound with Phenylboronic Acid

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M). If required by the specific protocol, add degassed water (e.g., dioxane/H₂O 10:1).

  • Degassing: Seal the flask and perform three cycles of vacuum backfilling with argon (or use the freeze-pump-thaw method) to ensure all oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an argon atmosphere.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Reaction: this compound with Morpholine

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.) and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Catalyst/Reagent Addition: In a glovebox or under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%). Add anhydrous toluene (to ~0.2 M). Finally, add the amine (e.g., morpholine, 1.2-1.5 eq.) via syringe.

  • Degassing: Seal the flask and degas the mixture by sparging with argon for 15-20 minutes.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring for 6-24 hours.

  • Monitoring & Work-up: Follow steps 6-7 from the Suzuki protocol.

  • Purification: Follow step 8 from the Suzuki protocol.

References

Technical Support Center: Minimizing Boronic Acid Homocoupling with Bromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of boronic acids during the synthesis of pyrazine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and refine your synthetic strategies effectively.

Troubleshooting Guide: A Systematic Approach to Suppressing Homocoupling

Homocoupling of boronic acids is a persistent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls. This not only diminishes the yield of your desired cross-coupled product but also introduces purification challenges.[1][2] This guide provides a systematic approach to diagnose and resolve excessive homocoupling in your reactions with bromopyrazines.

Issue 1: Significant Formation of Boronic Acid Dimer

The appearance of a significant amount of the boronic acid dimer in your reaction mixture is a clear indicator of undesired homocoupling. The primary culprits are often related to the presence of oxygen or the nature of the palladium catalyst.[2]

Root Cause Analysis & Corrective Actions
Potential Cause Corrective Action Scientific Rationale
1. Presence of Dissolved Oxygen 1a. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes.[2] 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles for complete oxygen removal.[2]Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of two boronic acid molecules.[1][2] Rigorous exclusion of oxygen is crucial to prevent this pathway.[3][4]
2. Use of a Palladium(II) Precatalyst 2a. Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. Utilize advanced precatalysts (e.g., Buchwald's G3 or G4) designed for clean generation of the active Pd(0) species.[1]Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to form the homocoupled product and the active Pd(0) catalyst, especially at the beginning of the reaction.[1][2]
3. Suboptimal Ligand Choice 3a. Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][5] 3b. Consider the use of N-heterocyclic carbene (NHC) ligands.The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.[1]
4. Inappropriate Base Selection 4a. Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[1][5] 4b. Avoid strong bases such as NaOH or KOH, especially with sensitive substrates like bromopyrazines.[5]The base activates the boronic acid, but overly strong bases can promote side reactions. Weaker bases are often sufficient for the desired transmetalation without accelerating homocoupling.
Experimental Protocol: Rigorous Degassing for Oxygen-Sensitive Suzuki-Miyaura Coupling
  • Setup: Assemble your reaction glassware (e.g., a Schlenk flask) and ensure it is dry.

  • Reagent Addition: Add the bromopyrazine, boronic acid, base, and ligand to the flask.

  • Inert Atmosphere: Seal the flask and purge with a stream of nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the solvent (previously degassed by sparging) to the reaction flask via a syringe or cannula.

  • Final Degassing: Bubble the inert gas through the reaction mixture for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Proceed with heating the reaction to the desired temperature.

Issue 2: Low Yield of the Desired Pyrazine Product and Complex Mixture

Low yields, often accompanied by a complex mixture of byproducts, can be particularly frustrating when working with electron-deficient heteroaryl halides like bromopyrazines. In addition to homocoupling, catalyst inhibition and other side reactions can play a significant role.

Root Cause Analysis & Corrective Actions
Potential Cause Corrective Action Scientific Rationale
1. Catalyst Inhibition 1a. Increase the catalyst loading in small increments. 1b. Use bulky ligands (e.g., Buchwald ligands) to shield the palladium center.[6]The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to inhibition and reduced catalytic activity.[6]
2. Suboptimal Reaction Conditions 2a. Screen different solvents. Aprotic solvents like 1,4-dioxane, toluene, or THF are often effective at minimizing homocoupling.[1] 2b. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.The choice of solvent and temperature significantly impacts reaction kinetics and the stability of the catalyst and reactants.
3. Procedural Issues 3a. Add the boronic acid solution slowly to the reaction mixture.[1] 3b. Use a slight excess of the bromopyrazine.[1]Slow addition of the boronic acid keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1] An excess of the aryl halide can ensure the palladium catalyst preferentially undergoes oxidative addition with it.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of boronic acid homocoupling?

A1: There are two main pathways for boronic acid homocoupling in Suzuki reactions. The first is an oxygen-mediated process where dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1][2] The second is a Pd(II)-mediated pathway, particularly relevant when using Pd(II) precatalysts, where the Pd(II) salt directly reacts with two molecules of the boronic acid.[1][2]

Q2: How does the choice of palladium source impact homocoupling?

A2: The choice of palladium source is critical. Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly facilitate homocoupling as they are reduced to the active Pd(0) state by reacting with the boronic acid.[1] In contrast, Pd(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ can enter the catalytic cycle directly, minimizing this initial homocoupling pathway.[1]

Q3: Can the type of boronic acid derivative used affect the extent of homocoupling?

A3: Yes. While boronic acids are most common, boronic esters, such as pinacol esters (Bpin), are often more stable and less prone to side reactions like protodeboronation and homocoupling under certain conditions.[6]

Q4: Are there any additives that can suppress homocoupling?

A4: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[4][7] This is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[4][7]

Q5: Besides palladium-catalyzed homocoupling, are there other types I should be aware of?

A5: Yes, copper salts can also catalyze the homocoupling of boronic acids, a reaction sometimes referred to as the Glaser-Hay coupling of boronic acids.[8][9][10][11][12][13][14] This typically occurs in the presence of a base and an oxidant, which can be air.[8][15] While less common in the context of Suzuki reactions, it's a potential side reaction to be aware of if copper contamination is a possibility.

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X (Bromopyrazine) PdII R¹-Pd(II)L₂(X) OA->PdII TM Transmetalation PdII->TM R²B(OH)₂ Base PdII_R2 R¹-Pd(II)L₂(R²) TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² (Desired Product) RE->Product Pd0_homo Pd(0)L₂ Oxidation Oxidation Pd0_homo->Oxidation O₂ PdII_homo Pd(II) Oxidation->PdII_homo TM1 Transmetalation PdII_homo->TM1 R²B(OH)₂ PdII_R2_homo R²-Pd(II) TM1->PdII_R2_homo TM2 Transmetalation PdII_R2_homo->TM2 R²B(OH)₂ PdII_R2_dimer (R²)₂-Pd(II) TM2->PdII_R2_dimer RE_homo Reductive Elimination PdII_R2_dimer->RE_homo RE_homo->Pd0_homo Byproduct R²-R² (Homocoupling Byproduct) RE_homo->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously deoxygenated? Start->Check_Oxygen Degas Implement rigorous degassing (N₂/Ar sparging, Freeze-Pump-Thaw) Check_Oxygen->Degas No Check_Catalyst Is a Pd(II) precatalyst being used? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Switch to a Pd(0) source or an advanced precatalyst Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is an appropriate ligand being used? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Optimize_Ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Optimize_Ligand No Check_Procedure Review procedural parameters Check_Ligand->Check_Procedure Yes Optimize_Ligand->Check_Procedure Modify_Procedure Implement slow addition of boronic acid and/or use excess bromopyrazine Check_Procedure->Modify_Procedure No End Homocoupling Minimized Check_Procedure->End Yes Modify_Procedure->End

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Validation & Comparative

A Senior Application Scientist's Guide to NMR Characterization of Substituted Pyrazine-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the Nuclear Magnetic Resonance (NMR) characterization of substituted pyrazine-2-carboxylates. This guide is designed to move beyond a simple recitation of data, offering instead a comparative analysis grounded in the principles of structural chemistry and spectroscopic theory. As drug development professionals know, pyrazine derivatives are a cornerstone of many pharmaceutical compounds, and a robust understanding of their structure through NMR is paramount for accelerated and accurate research.[1]

This guide will provide you with the foundational knowledge and practical insights necessary to confidently assign the structures of novel substituted pyrazine-2-carboxylates. We will explore the nuances of ¹H and ¹³C NMR spectra, delve into the utility of advanced 2D NMR techniques, and provide detailed experimental protocols to ensure the acquisition of high-quality, reproducible data.

The Pyrazine Core: A Foundation for Drug Discovery

The pyrazine ring is a key pharmacophore found in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. The substituent at the 2-position, a carboxylate or its derivative, further modulates the molecule's physicochemical properties, influencing its bioactivity and pharmacokinetic profile. Accurate and unambiguous characterization of these molecules is therefore a critical step in the drug discovery pipeline.

Deciphering the Signals: ¹H and ¹³C NMR Analysis

The chemical environment of each proton and carbon atom in a substituted pyrazine-2-carboxylate is unique, giving rise to a characteristic NMR fingerprint. Understanding the interplay of electronic effects and spatial relationships is key to interpreting these spectra.

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.5 ppm) provides a wealth of information about the substitution pattern on the pyrazine ring. The electron-withdrawing nature of the two nitrogen atoms and the carboxylate group significantly deshields the ring protons, causing them to resonate at higher chemical shifts compared to benzene.[1]

Substituents on the pyrazine ring further modulate these chemical shifts. Electron-donating groups (EDGs) such as amino or methoxy groups will shield the remaining ring protons, shifting their signals upfield. Conversely, electron-withdrawing groups (EWGs) like halogens will cause a downfield shift.

Comparative ¹H NMR Data for Representative Pyrazine-2-Carboxylates

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)J (Hz)Reference
Methyl pyrazine-2-carboxylate9.18 (s)8.78 (d)8.75 (d)4.02 (s, OCH₃)J₅,₆ = 2.5[2][3][4]
Ethyl pyrazine-2-carboxylate9.20 (s)8.78 (d)8.76 (d)4.49 (q, OCH₂), 1.45 (t, CH₃)J₅,₆ = 2.5, J(CH₂,CH₃) = 7.1[5][6][7][8]
Methyl 3-aminopyrazine-2-carboxylate-7.76 (d)8.13 (d)4.00 (s, OCH₃), 5.90 (br s, NH₂)J₅,₆ = 2.45[9]
6-Chloro-N-(3-methylphenyl)pyrazine-2-carboxamide9.25 (s)8.80 (s)-7.20-7.80 (m, Ar-H), 2.38 (s, CH₃), 9.80 (br s, NH)-[10][11]

Key Observational Insights:

  • The Unsubstituted Ring: In methyl and ethyl pyrazine-2-carboxylate, the three ring protons appear as distinct signals. H-3 is typically a singlet, while H-5 and H-6 are doublets due to their coupling to each other.

  • Substituent Effects: The introduction of an amino group at the 3-position in methyl 3-aminopyrazine-2-carboxylate causes a significant upfield shift of the H-5 and H-6 protons, as expected from an electron-donating group.

  • Coupling Constants: The vicinal coupling constant between H-5 and H-6 (³J₅,₆) is typically around 2.5 Hz. This small coupling constant is characteristic of protons on a pyrazine ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the nitrogen atoms and the substituents.

Comparative ¹³C NMR Data for Representative Pyrazine-2-Carboxylates

CompoundC-2 (ppm)C-3 (ppm)C-5 (ppm)C-6 (ppm)Carbonyl (ppm)Other Carbons (ppm)Reference
Methyl pyrazine-2-carboxylate146.5144.5147.8145.9164.953.0 (OCH₃)[2][3][4]
Ethyl pyrazine-2-carboxylate146.6144.5147.8145.9164.462.3 (OCH₂), 14.2 (CH₃)[5][6][7][8]
Methyl 3-aminopyrazine-2-carboxylate126.7155.9131.5146.5166.652.5 (OCH₃)[9][12]
6-Chloro-N-(2-methylphenyl)pyrazine-2-carboxamide147.5144.2147.4142.1159.3121.9-134.9 (Ar-C), 17.6 (CH₃)[10]

Key Observational Insights:

  • Carbonyl Carbon: The carboxylate carbon consistently appears in the downfield region of the spectrum (δ 160-170 ppm).

  • Ring Carbons: The pyrazine ring carbons resonate between δ 125 and 160 ppm. The carbon atom directly attached to the carboxylate group (C-2) and the carbon atoms adjacent to the nitrogen atoms are typically the most deshielded.

  • Substituent Effects on Carbons: The amino group in methyl 3-aminopyrazine-2-carboxylate leads to a significant shielding of C-2 and C-5, and a deshielding of C-3, demonstrating the powerful influence of substituents on the carbon chemical shifts.

Unambiguous Assignments with 2D NMR Techniques

While 1D NMR provides a solid foundation, complex substitution patterns can lead to overlapping signals and ambiguous assignments. In such cases, 2D NMR experiments are indispensable for definitively elucidating the molecular structure.

COSY (Correlation Spectroscopy): Identifying Coupled Protons

The ¹H-¹H COSY experiment reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum connect protons that are typically two or three bonds apart. For substituted pyrazine-2-carboxylates, this is particularly useful for confirming the connectivity of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is an essential tool for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity

The HMBC experiment is arguably one of the most powerful tools for structure elucidation. It reveals correlations between protons and carbons that are two or three bonds away. This allows for the unambiguous assignment of quaternary carbons and the confirmation of the overall connectivity of the molecule, including the position of the carboxylate group and other substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Spatial Proximity

The NOESY experiment provides information about which protons are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry and conformation of the molecule. For example, a NOE correlation between a substituent's proton and a specific ring proton can definitively establish the substituent's position.

Experimental Protocols for High-Quality Data Acquisition

The quality of your NMR data is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation: The Foundation of a Good Spectrum
  • Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent.[13][14][15][16] For ¹³C NMR, a more concentrated sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.[13][14]

  • Solvent Selection: Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyrazine derivatives.[15][17] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[14] This removes any particulate matter that could degrade spectral quality.

  • Referencing: Use an internal standard such as tetramethylsilane (TMS) for referencing the chemical shift scale to 0 ppm.[13][16]

Data Acquisition: A Step-by-Step Workflow

The following provides a general workflow for acquiring a comprehensive set of NMR data for a novel substituted pyrazine-2-carboxylate.

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Characterization DEPT DEPT-135 C13->DEPT Determine CH, CH₂, CH₃ COSY ¹H-¹H COSY DEPT->COSY Confirm Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Assign Protonated Carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Assign Quaternary Carbons and Confirm Connectivity NOESY ¹H-¹H NOESY HMBC->NOESY Determine Spatial Relationships Analysis Integrate and Analyze Spectra NOESY->Analysis Structure Propose and Verify Structure Analysis->Structure

Caption: A generalized workflow for the comprehensive NMR analysis of a substituted pyrazine-2-carboxylate.

1. ¹H NMR Acquisition:

  • Acquire a standard 1D proton spectrum to assess sample purity and obtain initial structural information.[18]

2. ¹³C NMR and DEPT Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.[18]
  • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.[18]

3. 2D NMR Acquisition:

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish proton-proton coupling networks.[18][19]
  • HSQC: Run a gradient-selected HSQC (gHSQC) experiment to correlate each proton with its directly attached carbon.[18][19]
  • HMBC: Acquire a gradient-selected HMBC (gHMBC) spectrum to identify long-range proton-carbon correlations (2-3 bonds). This is crucial for connecting different spin systems and assigning quaternary carbons.[18][19]
  • NOESY: If stereochemistry or conformation is , acquire a 2D NOESY spectrum to identify through-space correlations between protons.[19]

Conclusion: A Powerful and Indispensable Tool

NMR spectroscopy stands as an unparalleled technique for the structural elucidation of substituted pyrazine-2-carboxylates.[17][20][21] By systematically applying a combination of 1D and 2D NMR experiments and carefully interpreting the resulting data, researchers can confidently determine the structure of novel compounds, a critical step in advancing drug discovery and development programs. This guide has provided a framework for this process, blending foundational principles with practical, field-proven insights to empower your research endeavors.

References

A Comparative Guide to the Reactivity of Methyl 5-bromo- vs. 5-chloropyrazine-2-carboxylate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, pyrazine scaffolds are of paramount importance, serving as key building blocks for a multitude of bioactive molecules.[1][2] The functionalization of these electron-deficient heterocycles often relies on nucleophilic aromatic substitution (SNAr), a powerful tool for forging new carbon-heteroatom bonds. A critical consideration in the strategic design of synthetic routes is the choice of leaving group on the pyrazine ring. This guide provides an in-depth comparison of the reactivity of two common intermediates, Methyl 5-bromopyrazine-2-carboxylate and Methyl 5-chloropyrazine-2-carboxylate, in SNAr reactions, supported by mechanistic principles and analogous experimental data.

The Mechanism of Nucleophilic Aromatic Substitution on Pyrazines

The SNAr reaction on pyrazine derivatives proceeds through a well-established two-step addition-elimination mechanism. The inherent electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.[3][4] This reactivity is further enhanced by the presence of an electron-withdrawing group, such as the methyl carboxylate at the 2-position in the title compounds.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This initial step is typically the rate-determining step of the reaction. The stability of this intermediate is crucial, and it is effectively stabilized by the delocalization of the negative charge onto the nitrogen atoms of the pyrazine ring and the carbonyl group of the ester. In the second, faster step, the halide ion is eliminated, and the aromaticity of the pyrazine ring is restored.

Caption: Generalized mechanism for SNAr on a halopyrazine.

Comparative Reactivity: Bromo vs. Chloro

In the context of SNAr reactions, the nature of the halogen leaving group plays a pivotal role in determining the reaction rate. Contrary to the trend observed in SN1 and SN2 reactions where the leaving group ability is paramount (I > Br > Cl > F), in SNAr, the reactivity is often dominated by the inductive effect of the halogen on the rate-determining nucleophilic attack.

The general reactivity trend for halogens in SNAr reactions is F > Cl ≈ Br > I .[5][6] This is because the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, making the carbon atom to which it is attached more electrophilic and, therefore, more susceptible to nucleophilic attack. Chlorine and bromine have similar electronegativities, leading to comparable reactivities in many cases.

For this compound and Methyl 5-chloropyrazine-2-carboxylate, the primary difference lies in the halogen at the 5-position. Based on the established principles of SNAr, one would anticipate their reactivities to be broadly similar, with the chloro-substituent potentially offering a slight rate enhancement in scenarios where the nucleophilic attack is the undisputed rate-determining step.

However, it is crucial to consider that the bond strength of the carbon-halogen bond (C-Cl > C-Br) can also influence the elimination step. While this step is generally faster, in certain cases, it can have a more significant impact on the overall reaction rate.

A notable piece of evidence comes from the synthetic routes towards the antiviral drug Favipiravir. A patent for the synthesis of a key intermediate, 3,6-difluoro-2-cyanopyrazine, mentions that the reactivity of a bromo-substituted pyrazine derivative is higher than its chloro counterpart in a fluorination reaction (a type of SNAr).[7] This suggests that, at least for this specific transformation, the bromo-derivative is the more reactive substrate.

Table 1: Comparison of Properties and Expected Reactivity

PropertyThis compoundMethyl 5-chloropyrazine-2-carboxylate
Molecular Weight 217.02 g/mol 172.57 g/mol
CAS Number 210037-58-433332-25-1
Electronegativity of Halogen Bromine (2.96)Chlorine (3.16)
C-X Bond Strength Weaker (C-Br)Stronger (C-Cl)
Expected Reactivity in SNAr Generally high, potentially slightly lower than the chloro analog in some cases, but reported to be higher in specific fluorination reactions.Generally high, potentially slightly higher than the bromo analog due to the greater inductive effect of chlorine.

Experimental Protocols

Below are representative, generalized protocols for conducting SNAr reactions with Methyl 5-halopyrazine-2-carboxylates. The optimal conditions (solvent, base, temperature, and reaction time) will depend on the specific nucleophile being used.

General Procedure for Amination

This protocol describes a typical reaction with an amine nucleophile.

  • To a solution of Methyl 5-halopyrazine-2-carboxylate (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.0 eq).

  • The reaction mixture is heated to a temperature between 80 °C and 120 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

amination_workflow start Start dissolve Dissolve Halopyrazine in Polar Aprotic Solvent start->dissolve add_reagents Add Amine Nucleophile and Base dissolve->add_reagents heat Heat Reaction Mixture (80-120 °C) add_reagents->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Dilution & Extraction) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for a typical amination reaction.

General Procedure for Thiolation

This protocol outlines a typical reaction with a thiol nucleophile.

  • To a solution of the thiol nucleophile (1.1 eq) in a polar aprotic solvent (e.g., DMF) is added a strong base (e.g., NaH) at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes to form the thiolate.

  • A solution of Methyl 5-halopyrazine-2-carboxylate (1.0 eq) in the same solvent is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion and Recommendations

Both this compound and Methyl 5-chloropyrazine-2-carboxylate are excellent substrates for nucleophilic aromatic substitution, enabling the synthesis of a wide array of functionalized pyrazine derivatives.

  • For general SNAr reactions , the reactivity of the two compounds is expected to be comparable, with the chloro-derivative potentially offering a slight advantage in reactions where the rate is strictly governed by the initial nucleophilic attack.

  • In cases where the leaving group ability becomes more significant , such as in certain fluorination reactions, the bromo-derivative may exhibit higher reactivity.

The choice between the bromo- and chloro-substituted pyrazine will ultimately depend on several factors, including the specific nucleophile, reaction conditions, cost, and availability of the starting materials. It is always recommended to perform small-scale test reactions to determine the optimal substrate and conditions for a particular transformation.

References

A Senior Application Scientist's Guide to LC-MS Analysis of Methyl 5-bromopyrazine-2-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the pyrazine moiety stands as a cornerstone of functional molecule synthesis. Its derivatives are integral to a wide array of bioactive compounds and advanced materials.[1][2][3] Methyl 5-bromopyrazine-2-carboxylate is a particularly versatile starting material, amenable to a variety of cross-coupling and substitution reactions. The precise and accurate monitoring of these reactions is not merely a procedural step but a critical determinant of yield, purity, and, ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of analytical techniques for monitoring the reaction products of this compound, with a primary focus on the robust capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Central Role of Analytical Chemistry in Pyrazine Diversification

The transformation of this compound into more complex molecules typically involves reactions at the bromine-substituted carbon. Key among these are the Suzuki-Miyaura coupling for carbon-carbon bond formation, the Buchwald-Hartwig amination for carbon-nitrogen bond formation, and nucleophilic aromatic substitution (SNAr). Each of these reactions presents a unique analytical challenge, requiring a technique that can reliably distinguish between the starting material, the desired product, and potential by-products in a complex reaction matrix.

LC-MS: A Powerful Tool for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a premier analytical technique for monitoring organic reactions.[4] Its combination of the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry makes it exceptionally well-suited for the analysis of the polar and often non-volatile products derived from this compound.

Experimental Protocol: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction via LC-MS

The following protocol outlines a robust method for the quantitative analysis of a Suzuki-Miyaura reaction between this compound and an arylboronic acid. This protocol is designed to be a self-validating system, ensuring trustworthy and reproducible results.

Reaction Scheme:

1. Sample Preparation:

The integrity of any LC-MS analysis begins with meticulous sample preparation. The primary goal is to quench the reaction at a specific time point and prepare a sample that is compatible with the LC-MS system, free from particulates and interfering matrix components.

  • Quenching: At designated time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This halts the catalytic cycle and prevents further reaction.

  • Dilution: The quenched sample will likely be too concentrated for direct injection into the LC-MS. A further dilution is typically necessary to bring the analyte concentrations within the linear range of the detector. A 1:100 or 1:1000 dilution in the initial mobile phase composition is a good starting point.

  • Filtration: To prevent clogging of the LC system, filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Method Parameters:

The following parameters are a starting point and should be optimized for the specific analytes and instrumentation used.

ParameterRecommended SettingRationale
LC System UPLC/UHPLCProvides higher resolution and faster analysis times compared to conventional HPLC.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)Well-suited for the separation of aromatic and moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5 minutesA typical gradient for screening and separating reaction components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 1-5 µLA small injection volume minimizes peak broadening.
MS System Triple Quadrupole (QqQ) or Q-TOFQqQ is ideal for targeted quantification, while Q-TOF provides high-resolution data for structural confirmation.
Ionization Mode Electrospray Ionization (ESI), PositivePyrazine nitrogens are readily protonated.
Scan Mode Multiple Reaction Monitoring (MRM)For highly specific and sensitive quantification of the starting material and product.

3. Data Analysis and Quantification:

  • MRM Transitions: Determine the optimal precursor and product ion transitions for both this compound and the expected product using infusion of standard solutions.

  • Calibration Curve: Prepare a series of standards of known concentrations for both the starting material and the product. Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Use the calibration curve to determine the concentration of the starting material and product in the reaction aliquots at each time point. This allows for the calculation of reaction conversion and product yield over time.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, other techniques also offer valuable insights for reaction monitoring. The choice of the optimal technique depends on the specific requirements of the analysis.

FeatureLC-MSGC-MSNMR
Principle Separation by polarity, detection by mass-to-charge ratioSeparation by volatility, detection by mass-to-charge ratioNon-destructive analysis based on nuclear magnetic properties
Sample Preparation Dilution, filtrationDerivatization may be required for polar analytesDirect analysis of the reaction mixture in an NMR tube
Sensitivity High (low ng/mL to pg/mL)High (pg to fg level)Lower (µg/mL to mg/mL)[5]
Analysis Time Fast (typically 5-15 minutes per sample)Fast (similar to LC-MS)Slower (minutes to hours for quantitative data)
Quantitative Accuracy Excellent with proper calibrationGood, but can be affected by derivatization efficiencyExcellent, often without the need for calibration standards (qNMR)
Structural Information Molecular weight and fragmentation patternFragmentation patternDetailed structural information and stereochemistry
Cost High initial investment and maintenanceModerate initial investmentVery high initial investment and maintenance
Best Suited For Polar, non-volatile, and thermally labile compoundsVolatile and thermally stable compoundsStructural elucidation and quantification without standards

In-Depth Comparison and Justification of Choices

LC-MS vs. GC-MS: For the analysis of this compound and its likely reaction products, LC-MS is generally the superior choice. The starting material and its coupled products are relatively polar and may have limited thermal stability, making them less ideal for GC-MS without derivatization.[6] The derivatization step required for GC-MS can introduce variability and increase sample preparation time.[7] Furthermore, LC-MS can often provide molecular weight information of non-volatile by-products that would be missed by GC-MS.

LC-MS vs. NMR: Nuclear Magnetic Resonance (NMR) spectroscopy offers the significant advantage of providing detailed structural information and being inherently quantitative without the need for calibration curves (qNMR).[5] It is an excellent tool for confirming the structure of the final product and identifying unknown by-products. However, NMR is significantly less sensitive than LC-MS, making it challenging to monitor the reaction at low concentrations or to detect trace impurities.[5] For real-time or high-throughput reaction monitoring, the longer acquisition times of NMR can also be a limitation.

The synergy of using LC-MS for rapid, sensitive, and quantitative reaction monitoring, followed by NMR for the definitive structural confirmation of the purified product, represents a comprehensive and robust analytical workflow in synthetic chemistry.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the key steps in the LC-MS analysis of a reaction mixture.

experimental_workflow cluster_reaction Reaction Monitoring cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Reaction Mixture B Aliquoting & Quenching A->B Time Points C Dilution B->C D Filtration (0.22 µm) C->D E LC Separation (UPLC/UHPLC) D->E F MS Detection (QqQ/Q-TOF) E->F G Data Acquisition F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I J Reaction Profiling I->J

Figure 1. Experimental workflow for LC-MS reaction monitoring.

Conclusion

The robust and sensitive nature of LC-MS makes it an indispensable tool for monitoring the synthesis of complex molecules derived from this compound. By providing rapid and accurate quantitative data, LC-MS empowers researchers to optimize reaction conditions, maximize yields, and ensure the purity of their target compounds. While GC-MS and NMR have their specific strengths, the versatility and performance of LC-MS position it as the primary choice for the routine analysis of these important chemical transformations. A thorough understanding of the principles behind the chosen analytical technique, coupled with a well-designed experimental protocol, is fundamental to achieving scientific integrity and advancing the development of novel pharmaceuticals and materials.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of Pyrazine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Pyrazine-2-Carboxylates

In the landscape of medicinal chemistry and materials science, pyrazine-2-carboxylate derivatives stand out as a class of heterocyclic compounds with remarkable versatility. Their utility as precursors for antitubercular drugs, such as Pyrazinamide, and as building blocks for functional materials like metal-organic frameworks (MOFs), underscores the critical importance of understanding their three-dimensional architecture.[1][2] The precise arrangement of atoms, the nature of intermolecular interactions, and the overall crystal packing dictate the physicochemical properties of these materials, including solubility, stability, and bioavailability.

X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of these molecules at atomic resolution.[3] This guide provides a comparative overview of the X-ray crystallography of selected pyrazine-2-carboxylate derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices that lead to high-quality, publishable crystal structures. We will explore the journey from synthesis to structural refinement, compare the crystal packing of different derivatives, and provide the foundational knowledge to empower your own structural investigations.

The Crystallographic Workflow: From Powder to Publication

The path from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. A failure in one step, particularly in obtaining high-quality crystals, can halt the entire investigation. This section details a self-validating workflow, emphasizing the causality behind each experimental decision.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis S1 Synthesis of Derivative S2 Purification (Recrystallization/Chromatography) S1->S2 Impurity Removal C1 Solvent Screening S2->C1 C2 Crystallization Technique Selection (Evaporation, Diffusion, etc.) C1->C2 Solubility Assessment C3 Crystal Harvesting C2->C3 Visual Inspection X1 Crystal Mounting & Screening C3->X1 X2 Data Collection X1->X2 Diffraction Quality X3 Structure Solution X2->X3 Raw Data Processing X4 Structure Refinement X3->X4 Phase Problem Solution X5 Validation & Deposition (CIF) X4->X5 Model Improvement

Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of small molecules.

Part 1: Synthesis and Purification

The journey begins with the synthesis of the target pyrazine-2-carboxylate derivative. A common route involves the esterification of pyrazinoic acid. For instance, methyl pyrazine-2-carboxylate can be prepared by reacting pyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.[4]

Crucial Insight: The purity of the starting material is paramount. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals. Therefore, rigorous purification, often through recrystallization or column chromatography, is a non-negotiable step.[5]

Part 2: The Art and Science of Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging bottleneck.[3] It is a process of inducing a slow, controlled phase transition from a disordered solution to an ordered solid state. The driving force is supersaturation, which must be achieved gradually to allow for the formation of a single, well-ordered nucleus that can grow to a suitable size.

Experimental Protocol: General Crystallization Screening

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane). An ideal solvent is one in which the compound is moderately soluble; not too soluble, which would require removing a large volume of solvent, and not too insoluble.[6]

  • Preparation of a Saturated Solution: Gently heat the solvent and add the compound until it fully dissolves. If any solid remains, filter the hot solution to remove undissolved material and potential nucleation sites like dust.[5]

  • Choosing a Crystallization Technique:

    • Slow Evaporation: This is the simplest method. The saturated solution is placed in a vial, covered loosely (e.g., with foil pierced with a few holes), and left undisturbed. This technique is effective for many stable organic compounds.[6][7]

    • Vapor Diffusion: This is an excellent method for milligram quantities and for compounds that are sensitive or crystallize too rapidly with slow evaporation.[7] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8][9]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. This can be achieved by placing the flask in an insulated container.[3]

Trustworthiness Check: Throughout the process, visual inspection under a microscope is key. Look for the formation of clear, well-defined single crystals with sharp edges. Cloudy or polycrystalline masses are generally unsuitable for single-crystal X-ray diffraction.

Part 3: X-ray Diffraction and Structure Determination

Once a suitable crystal is obtained, the final experimental stage is the diffraction data acquisition.[10]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head, often using a cryoprotectant to flash-cool it to around 100 K. This low temperature minimizes radiation damage and reduces thermal vibrations of the atoms, leading to higher-resolution data.[11]

  • Data Collection: The mounted crystal is placed on a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[12] The X-rays diffract off the crystal's internal lattice planes, creating a unique diffraction pattern that is recorded by a detector.[13]

  • Structure Solution and Refinement: The collected diffraction data (a series of reflection intensities and positions) are processed. The "phase problem" is solved using computational methods to generate an initial electron density map. From this map, an initial atomic model is built. This model is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement, a process validated by metrics like the R-factor.[11]

Comparative Structural Analysis of Pyrazine-2-Carboxylate Derivatives

The true power of crystallography lies in comparing related structures to understand how chemical modifications influence solid-state architecture. The substituents on the pyrazine ring play a directing role in the formation of intermolecular interactions, which in turn govern the crystal packing.[14]

G cluster_props Molecular Properties cluster_interactions Governs cluster_packing Dictates P1 Substituent Group (e.g., -H, -CH3, -NHR) P2 Electronic Effects P1->P2 P3 Steric Hindrance P1->P3 P4 H-bond Donors/Acceptors P1->P4 I1 Intermolecular Interactions P1->I1 Influences PK1 Crystal Packing Motif (e.g., sheets, chains, dimers) I1->PK1 Determines PK2 Macroscopic Properties (Solubility, Melting Point) PK1->PK2

Caption: Relationship between molecular substituents and final crystal packing.

The pyrazine ring itself, with its two nitrogen atoms, is a potent hydrogen bond acceptor.[15] The carboxylate group introduces both a hydrogen bond donor (in the acid form) and strong acceptors (the carbonyl and ester oxygens). This combination leads to a rich variety of supramolecular structures.

Below is a comparison of crystallographic data for several pyrazine-2-carboxylate derivatives.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsSupramolecular MotifRef.
Methyl pyrazine-2-carboxylate C₆H₆N₂O₂OrthorhombicPbcaWeak C—H···O and C—H···N interactions3D network[16]
Methyl 5-methylpyrazine-2-carboxylate C₇H₈N₂O₂MonoclinicP2₁/nC—H···N and C—H···O hydrogen bonds3D network formed from layers[9]
N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide C₁₁H₁₀N₄OMonoclinicP2₁/cStrong N—H···N hydrogen bonds; C—H···O interactionsInversion dimers forming sheets[4]
N,N'-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide C₂₀H₁₈N₆O₂MonoclinicP2₁/cN—H···N hydrogen bonds; C—H···O interactionsLayers linked into a 3D structure[17][18]
Analysis of Comparative Data
  • Simple Esters: In the simple methyl ester, the absence of strong hydrogen bond donors results in a packing dominated by weaker C—H···O and C—H···N interactions, leading to a complex 3D network.[16] The addition of a methyl group in the 5-position on the pyrazine ring (methyl 5-methylpyrazine-2-carboxylate) alters the packing, leading to the formation of distinct layers that are then linked into a 3D structure.[9] This highlights how even a small, non-polar substituent can significantly influence the overall crystal architecture.

  • Carboxamides: The introduction of an amide group, as seen in N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, provides a strong N-H hydrogen bond donor. This leads to the formation of robust N—H···N hydrogen-bonded inversion dimers, a common and stable motif.[4] These dimers then assemble into sheets, demonstrating a more hierarchical and predictable packing arrangement compared to the simple esters.

  • Di-Substituted Pyrazines: In the case of the pyrazine-2,5-dicarboxamide, the presence of two amide groups on opposite sides of the ring leads to the formation of extensive hydrogen-bonded layers.[17][18] These examples clearly demonstrate a fundamental principle of crystal engineering: the incorporation of strong, directional interactions like the amide N-H···N bond often leads to more predictable and robust supramolecular assemblies.

Conclusion and Future Outlook

The X-ray crystallographic analysis of pyrazine-2-carboxylate derivatives provides invaluable insights into their solid-state behavior. This guide has outlined a robust workflow from synthesis to structure refinement and demonstrated through comparative analysis how subtle changes in molecular structure can profoundly impact crystal packing. The interplay between hydrogen bonding, π-π interactions, and weaker contacts dictates the final architecture.[19]

For researchers in drug development, understanding these packing motifs is crucial for predicting and controlling polymorphism, which has significant implications for a drug's stability and bioavailability. For materials scientists, this knowledge is key to designing novel crystalline materials with tailored properties. As synthetic methodologies become more advanced, enabling the creation of increasingly complex pyrazine derivatives, systematic crystallographic studies will continue to be the cornerstone for rational design and the elucidation of structure-property relationships in this vital class of compounds.

References

A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to Methyl 5-bromopyrazine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged heterocycle, integral to the structure of numerous clinically significant drugs.[1][2] Methyl 5-bromopyrazine-2-carboxylate is a cornerstone building block for introducing this motif, valued for its predictable reactivity in cross-coupling reactions. However, reliance on a single reagent can limit synthetic strategy, introduce cost inefficiencies, and hinder optimization.

This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes, delving into the causal chemistry that governs their performance. The objective is to empower researchers and drug development professionals to make informed, strategic decisions that enhance synthetic efficiency and expand the accessible chemical space.

The Incumbent: Understanding this compound

This compound is a bifunctional reagent. The pyrazine ring, an electron-deficient aromatic system, influences the reactivity of its substituents. The bromine atom at the 5-position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methyl ester at the 2-position offers a site for subsequent chemical modification, such as amidation to explore structure-activity relationships (SAR).

Its utility is well-established, but its reactivity profile, while reliable, is not always optimal. The C-Br bond strength represents a compromise between stability and the energy required for oxidative addition to a metal catalyst. This can lead to sluggish reactions with challenging substrates or necessitate higher catalyst loadings and temperatures.

Halogen Exchange: A Tale of Reactivity and Cost

A primary strategy for modulating reactivity is to vary the halogen atom on the pyrazine ring. The choice between chlorine, bromine, and iodine is a fundamental decision dictated by the classic reactivity trend in oxidative addition: I > Br > Cl.

Methyl 5-chloropyrazine-2-carboxylate

This chloro-analog is an attractive alternative, primarily from a cost-of-goods perspective, making it a strong candidate for large-scale synthesis.

  • Expertise & Experience: The C-Cl bond is significantly stronger than the C-Br bond, rendering it less reactive. This can be an advantage, allowing for selective reactions at other sites in a complex molecule. However, for direct cross-coupling at this position, more forcing conditions are typically required. Modern palladium catalysts with specialized phosphine ligands (e.g., Buchwald or Fu-type ligands) are often necessary to achieve efficient oxidative addition. Its lower reactivity can sometimes translate to cleaner reactions with fewer side products when optimized.

  • Trustworthiness: The compound is a stable, crystalline solid with a melting point of 89-90°C.[3][4][5] Its use is well-documented, providing a reliable baseline for process development.[4][5]

  • Physicochemical Properties:

    • Molecular Formula: C6H5ClN2O2[3][6]

    • Molecular Weight: 172.57 g/mol [3][6]

    • Appearance: Tan to gray solid[4][5]

Methyl 5-iodopyrazine-2-carboxylate

For reactions that are sluggish or fail with the bromo- or chloro-analogs, the iodo-derivative is the reagent of choice.

  • Expertise & Experience: The C-I bond is the weakest among the halogens, facilitating rapid oxidative addition to palladium(0) catalysts. This heightened reactivity allows for couplings to occur under milder conditions (lower temperatures, less reactive catalysts), which is crucial for thermally sensitive or functionally complex substrates. This increased reactivity, however, comes at a higher financial cost and can sometimes lead to more side reactions, such as homocoupling, if not carefully controlled.

  • Trustworthiness: This reagent provides a reliable pathway to success when other halogens fail, making it a critical tool for library synthesis and exploring difficult chemical space.

The following diagram illustrates the fundamental workflow of a Suzuki-Miyaura cross-coupling, a common application for these halogenated pyrazines.

G cluster_cat Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L_n pd2 Ar-Pd(II)(X)L_n pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)(R')L_n pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Pyrazine-R' pd2_b->product aryl_halide Pyrazine-X (X = Cl, Br, I) aryl_halide->pd2 boronic R'-B(OR)2 boronic->pd2_b base Base (e.g., K2CO3) base->pd2_b caption Fig 1. Generalized Suzuki-Miyaura Coupling Workflow.

Caption: Fig 1. Generalized Suzuki-Miyaura Coupling Workflow.

Shifting Reactivity: Boron-Based Reagents

An alternative paradigm involves reversing the polarity of the coupling partners. Instead of a halogenated pyrazine, one can use a pyrazine-boron species to couple with an aryl or alkyl halide. Potassium organotrifluoroborates have emerged as exceptionally useful reagents in this class.

Potassium (5-methoxycarbonylpyrazin-2-yl)trifluoroborate

While not as commonly cataloged as the halides, pyrazine trifluoroborates can be synthesized and offer significant advantages.

  • Expertise & Experience: Potassium trifluoroborates are generally crystalline, air- and moisture-stable solids that are easy to handle and store long-term.[7][8] This contrasts sharply with many boronic acids, which can be difficult to purify and may undergo dehydration or protodeboronation. Their stability makes them highly compatible with a wide range of reaction conditions and functional groups.

  • Trustworthiness: The use of potassium organotrifluoroborates in Suzuki-Miyaura reactions is a well-established and reliable methodology, often providing excellent yields where boronic acids might fail.[8][9] The reaction mechanism involves a slow release of the corresponding boronic acid in situ, which can suppress unwanted side reactions.

  • Authoritative Grounding: The synthesis of potassium organotrifluoroborates is straightforward, typically involving the treatment of a crude boronic acid (formed from the corresponding lithiated or Grignard reagent) with potassium hydrogen fluoride (KHF2).[7][8]

G start Pyrazine-Br grignard Pyrazine-MgBr start->grignard  Mg, THF boronic_ester Pyrazine-B(O-iPr)2 grignard->boronic_ester B(O-iPr)3 boronic_acid Pyrazine-B(OH)2 boronic_ester->boronic_acid H3O+ kbf3 Pyrazine-BF3K boronic_acid->kbf3 KHF2 caption Fig 2. Synthesis of Pyrazine Trifluoroborate.

Caption: Fig 2. Synthesis of Pyrazine Trifluoroborate.

Decarboxylative Coupling: A Modern Approach

A more recent and powerful strategy bypasses the need for halogenated or organometallic pyrazines altogether, using the carboxylic acid functionality directly as a coupling handle. This approach is highly attractive from an atom economy and green chemistry perspective.

5-Chloropyrazine-2-carboxylic acid

This commercially available acid can serve as a direct precursor in decarboxylative cross-coupling reactions.

  • Expertise & Experience: Decarboxylative couplings involve the extrusion of CO2 to generate an aryl radical or organometallic intermediate in situ, which then participates in the catalytic cycle.[10][11] These reactions are often enabled by copper or silver salts in combination with palladium catalysts.[12]

  • Trustworthiness: This method avoids the preparation of organoboron or organotin reagents and often uses a cheaper starting material. While powerful, these reactions can require more specialized optimization of oxidants and reaction conditions compared to traditional cross-couplings.

  • Authoritative Grounding: Recent advances have demonstrated copper-catalyzed photoredox methods for the decarboxylative borylation of heteroaryl acids, which can then be used in one-pot Suzuki couplings.[12] This cutting-edge approach merges the benefits of decarboxylation with the reliability of boronate chemistry.

Comparative Performance Data

The following table summarizes the key characteristics of each alternative, providing a framework for reagent selection.

ReagentKey AdvantagesKey DisadvantagesTypical Application
This compound (Baseline) Well-established reactivity, good balance of stability and reactivity.Can be sluggish with challenging substrates, moderate cost.General purpose C-C and C-N bond formation.
Methyl 5-chloropyrazine-2-carboxylate Low cost, high stability, useful for selective reactions.[3][5]Low reactivity, requires forcing conditions or specialized catalysts.Large-scale synthesis, late-stage functionalization.
Methyl 5-iodopyrazine-2-carboxylate Highest reactivity, enables coupling under mild conditions.High cost, potential for side reactions (e.g., homocoupling).Difficult couplings, synthesis of complex/sensitive molecules.
Potassium (5-methoxycarbonylpyrazin-2-yl)trifluoroborate Excellent stability, easy to handle, often gives high yields.[8]Not as widely available commercially, requires synthesis.When boronic acids are unstable or give low yields.
5-Chloropyrazine-2-carboxylic acid Uses carboxylic acid as a handle, high atom economy.[13]Newer methodology, may require significant optimization.Green chemistry approaches, direct functionalization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Methyl 5-chloropyrazine-2-carboxylate

This protocol is a representative example and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask, add Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and a palladium catalyst/ligand system (e.g., Pd2(dba)3, 2 mol%; SPhos, 4 mol%).

  • Solvent Addition: Purge the flask with an inert gas (Argon or Nitrogen) and add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Chloropyrazine-2-carboxylic Acid from its Methyl Ester

A green hydrolysis procedure has been developed using lithium hydroxide.[13]

  • Reaction Setup: In a round-bottomed flask, dissolve lithium hydroxide (1.01 equiv) in water.

  • Ester Addition: Add Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv) in portions over 1.5 hours, maintaining the temperature below 25 °C.[13]

  • Reaction: Stir the mixture at room temperature for 3-4 hours until the reaction is complete (monitored by HPLC).

  • Workup: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-chloropyrazine-2-carboxylic acid.[13]

Decision-Making Framework

Choosing the right building block is critical for project success. The following flowchart provides a logical path for selecting the optimal reagent based on common project goals.

G start Project Goal? q1 Is the coupling partner precious or sensitive? start->q1 q2 Is cost the primary driver (e.g., scale-up)? start->q2 q3 Is the coupling known to be difficult? start->q3 q4 Is an atom-economical or 'green' route desired? start->q4 a1 Use Methyl 5-iodopyrazine-2-carboxylate (mildest conditions) q1->a1 Yes a2 Start with Methyl 5-chloropyrazine-2-carboxylate (lowest cost) q2->a2 Yes a3 Use Methyl 5-iodopyrazine-2-carboxylate (highest reactivity) q3->a3 Yes a4 Explore Decarboxylative Coupling with a Pyrazine Carboxylic Acid q4->a4 Yes caption Fig 3. Reagent Selection Flowchart.

Caption: Fig 3. Reagent Selection Flowchart.

Conclusion

While this compound remains a valuable and reliable tool, a nuanced understanding of the available alternatives is essential for the modern medicinal chemist. By considering factors such as reactivity, cost, stability, and the desire for greener synthetic routes, researchers can tailor their approach to the specific challenges of their project. The chloro- and iodo-analogs offer straightforward modulation of reactivity, while potassium trifluoroborates and decarboxylative strategies represent more advanced, but powerful, alternatives that can unlock new synthetic possibilities. Strategic reagent selection is not merely a matter of substitution; it is a critical component of innovative and efficient drug discovery.

References

A Senior Application Scientist's Guide to the Reactivity of Halopyrazines in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and functional materials, the pyrazine core represents a privileged scaffold. Its presence in numerous FDA-approved drugs and biologically active compounds underscores the importance of efficient and predictable methods for its functionalization. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloropyrazines in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic principles governing their reactivity, present comparative experimental data, and offer practical, field-proven protocols to aid in rational synthesis design and execution.

The Decisive Role of the Carbon-Halogen Bond

The success of a palladium-catalyzed cross-coupling reaction hinges on the initial oxidative addition of the halopyrazine to a low-valent palladium(0) species. This step is frequently the rate-determining event of the catalytic cycle and is profoundly influenced by the identity of the halogen substituent (X).

The reactivity of the carbon-halogen (C-X) bond is inversely correlated with its bond dissociation energy (BDE).[1][2] A weaker C-X bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates and often allowing for milder reaction conditions. The established reactivity trend for halogens in these reactions is:

Iodine > Bromine > Chlorine

  • Iodopyrazines: Possessing the weakest C-I bond, these are the most reactive substrates. They typically require less forcing conditions, such as lower temperatures and less activated catalysts, to achieve high yields.[1]

  • Bromopyrazines: Offering a balance of reactivity and stability, bromopyrazines are workhorse substrates in medicinal chemistry. Their reactivity is generally robust, though they may require slightly more forcing conditions than their iodo-analogs.

  • Chloropyrazines: The strength of the C-Cl bond makes chloropyrazines the most challenging substrates to activate.[3] Their successful coupling necessitates the use of specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to facilitate the difficult oxidative addition step.[1][4]

This fundamental reactivity trend is a critical guiding principle for reaction design, as illustrated in the decision-making workflow below.

G cluster_input Input cluster_decision Reactivity Assessment cluster_conditions Condition Selection cluster_output Output start Halopyrazine Substrate reactivity Assess C-X Bond (I > Br > Cl) start->reactivity iodo Iodopyrazine: Mild Conditions (e.g., Pd(PPh₃)₄, room temp to 80°C) reactivity->iodo Iodo bromo Bromopyrazine: Standard Conditions (e.g., PdCl₂(dppf), 80-110°C) reactivity->bromo Bromo chloro Chloropyrazine: Forcing Conditions (e.g., Pd₂(dba)₃ + bulky phosphine ligand, >100°C) reactivity->chloro Chloro product Coupled Product iodo->product bromo->product chloro->product

Caption: Decision workflow for selecting reaction conditions based on the halopyrazine substrate.

Mechanistic Underpinnings: The Oxidative Addition Step

The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) species. The energy required for this step is directly related to the C-X bond strength.

G Pd0 Pd(0)L₂ TS [L₂Pd---X---Pyrazine]‡ Pd0->TS + Pyrazine-X (Oxidative Addition) ArX Pyrazine-X PdII Ar-Pd(II)(X)L₂ TS->PdII Rate-Determining Step Energy Barrier: C-I < C-Br < C-Cl Cycle To Rest of Catalytic Cycle PdII->Cycle

Caption: The oxidative addition step showing the relative energy barriers for halopyrazines.

Two primary mechanisms are proposed for oxidative addition: a concerted three-centered pathway and a more polar, SNAr-like nucleophilic displacement pathway.[6] For electron-deficient systems like pyrazines, the presence of the ring nitrogens can stabilize the transition state of a nucleophilic displacement mechanism, potentially influencing reaction rates.[6] Regardless of the precise mechanism, the C-X bond dissociation energy remains the dominant factor governing the overall rate of this crucial step.

Comparative Performance in Key Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction in pharmaceutical discovery. The reactivity of halopyrazines in this reaction strictly follows the I > Br > Cl trend.

HalopyrazineTypical Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Commentary
2-Iodopyrazine Pd(PPh₃)₄, Na₂CO₃80-902-685-98Highly reactive; standard catalysts are very effective. Reactions often proceed cleanly at lower temperatures.[7]
2-Bromopyrazine PdCl₂(dppf), K₂CO₃90-1106-1870-95Robust and reliable. Requires slightly higher temperatures and a more stable catalyst complex like PdCl₂(dppf).[8]
2-Chloropyrazine Pd₂(dba)₃ / SPhos, K₃PO₄100-12012-2450-85Challenging substrate. Requires a strong base and a specialized, bulky, electron-rich ligand (e.g., SPhos, XPhos) to promote the difficult C-Cl bond activation.[4]

Representative Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrazine

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromopyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[9] While the intrinsic C-X bond reactivity follows the I > Br > Cl trend, practical considerations can sometimes alter the preferred substrate. High concentrations of iodide, generated from iodopyrazine couplings, can sometimes form unreactive palladium-iodide bridged dimers, inhibiting the catalyst.[10][11] Consequently, bromopyrazines are often the ideal starting point for this transformation.

HalopyrazineTypical Catalyst SystemBaseTemp (°C)Typical Yield (%)Commentary
2-Iodopyrazine Pd₂(dba)₃ / XantphosCs₂CO₃90-11075-90Highly reactive, but potential for catalyst inhibition by iodide. Careful selection of bidentate ligands (e.g., Xantphos) can mitigate this.[9]
2-Bromopyrazine G3-XPhos PrecatalystNaOtBu80-10080-98Often the substrate of choice. Highly efficient with modern, sterically hindered phosphine ligands and precatalysts.[12]
2-Chloropyrazine G4-RuPhos PrecatalystLHMDS100-12060-90Requires highly active, specialized catalyst systems (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base like LHMDS.[11][12]

Representative Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Palladacycle G4, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., Lithium bis(trimethylsilyl)amide, LHMDS, 1.5 equiv.).

  • Reagent Addition: Add the 2-chloropyrazine (1.0 equiv.) and the desired amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or CPME).

  • Reaction: Seal the tube and heat the mixture to 110 °C with stirring for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the N-arylated pyrazine.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides and is a cornerstone for introducing alkynyl moieties.[13] This reaction is particularly sensitive to the C-X bond strength, and the reactivity trend I > Br >> Cl is very pronounced.[13] The significant reactivity difference between iodo- and bromopyrazines can even be exploited for selective couplings.[13]

| Halopyrazine | Typical Catalyst System | Temp (°C) | Typical Yield (%) | Commentary | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Iodopyrazine | PdCl₂(PPh₃)₂, CuI, Et₃N | 25-50 | 85-99 | Extremely reactive. Often proceeds to completion at room temperature, making it ideal for sensitive substrates.[13][14] | | 2-Bromopyrazine | Pd(PPh₃)₄, CuI, DiPEA | 60-90 | 70-90 | Requires heating to achieve reasonable reaction rates. Standard conditions are generally effective.[15] | | 2-Chloropyrazine | Pd₂(dba)₃ / cataCXium® A, CuI, Cs₂CO₃ | 100-130 | 30-70 | Very challenging. Requires high temperatures and specialized catalyst systems. Often suffers from low yields and side reactions like alkyne homocoupling.[16] |

Representative Protocol: Sonogashira Coupling of 2-Iodopyrazine

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-iodopyrazine (1.0 equiv.) and the terminal alkyne (1.1 equiv.) in a suitable solvent like anhydrous THF or DMF.

  • Base Addition: Add an amine base, such as triethylamine (Et₃N, 3.0 equiv.) or diisopropylethylamine (DIPEA).

  • Catalyst Addition: Add the copper(I) iodide cocatalyst (CuI, 5 mol%) followed by the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a solvent like dichloromethane, wash with water and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the alkynylpyrazine.

Conclusion and Strategic Recommendations

The choice of halopyrazine is a critical strategic decision in synthesis planning that directly impacts reaction conditions, catalyst selection, and overall efficiency.

  • For maximal reactivity and mild conditions , iodopyrazines are the substrates of choice, particularly for complex molecules with sensitive functional groups.

  • For a reliable and cost-effective approach , bromopyrazines represent a balanced option, demonstrating broad applicability across the most common cross-coupling reactions with well-established protocols.

  • When synthetic accessibility dictates their use , chloropyrazines can be successfully employed, but researchers must be prepared to invest in specialized, and often more expensive, catalyst systems and engage in careful reaction optimization to overcome their inherent inertness.

By understanding the fundamental principles of C-X bond activation and leveraging the comparative data presented, researchers can navigate the complexities of palladium catalysis to efficiently functionalize the pyrazine core, accelerating the discovery and development of next-generation chemical entities.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Bromopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds

Pyrazine rings are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Their unique electronic properties, hydrogen bonding capabilities, and metabolic stability make them highly sought-after building blocks. The functionalization of the pyrazine core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is pivotal for developing novel molecular entities.

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for achieving these transformations. However, bromopyrazines present a distinct set of challenges. As electron-deficient heteroaromatics, their reactivity profile differs significantly from that of simple aryl bromides. The nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Consequently, the judicious selection of the palladium catalyst system—comprising the palladium precursor, ligand, base, and solvent—is paramount to achieving high efficiency, yield, and selectivity.

This guide provides a head-to-head comparison of various palladium catalyst systems for the three most critical transformations of bromopyrazines: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the causality behind catalyst selection, present comparative data, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds between bromopyrazines and various organoboron reagents. The choice of catalyst is critical to overcome the electron-deficient nature of the pyrazine ring and facilitate efficient transmetalation.

Mechanistic Rationale for Catalyst Selection

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For electron-deficient substrates like bromopyrazines, the oxidative addition of the C-Br bond to the Pd(0) center is generally facile. The rate-limiting step is often the transmetalation or reductive elimination.

  • Ligand Choice: The ligand's role is crucial. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or ferrocenylphosphines (e.g., dppf) are often preferred. These ligands stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst deactivation.[3] PdCl2(dppf) is a robust, air-stable precatalyst where the dppf ligand provides both steric bulk and electronic richness. Pd(PPh3)4 is a classic choice, but can sometimes be less effective for challenging heteroaromatic couplings compared to modern ligand systems.[4]

Catalyst Performance Comparison

The following table summarizes the performance of common palladium catalysts for the Suzuki-Miyaura coupling of bromopyrazines with arylboronic acids.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)YieldReference
Pd(PPh3)4-K₃PO₄1,4-Dioxane/H₂O9012Good[5]
PdCl2(dppf)-K₂CO₃DME802High[5]
Pd(OAc)2SPhosK₃PO₄Toluene10016High[5]
Pd(OAc)2(none)K₂CO₃aq. Isopropanol80<1Good-High[6]

Note: Yields are generalized from literature for dihalopyrazines or related electron-deficient heteroaryl bromides, indicating successful reactions.[5]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation_complex [Ar-Pd(II)L₂(Ar')] oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromopyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[7][8]

  • Catalyst Addition: Add the palladium catalyst, for instance, PdCl2(dppf) (1-3 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, DME, or Toluene/Water mixture) via syringe to achieve a concentration of 0.1-0.2 M.[5][7]

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromopyrazine is consumed (typically 2-16 hours).[7][8]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a common motif in pharmaceuticals.[9] For bromopyrazines, this reaction requires highly active catalysts to couple the electron-deficient heterocycle with a wide range of primary and secondary amines.

Mechanistic Rationale for Catalyst Selection

The Buchwald-Hartwig catalytic cycle shares similarities with other cross-couplings but has unique requirements.[9][10] The C-N reductive elimination step is often challenging.

  • Ligand Choice: Success hinges on the use of sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos).[1][11] These ligands form bulky, electron-rich palladium complexes that accelerate both the oxidative addition and the critical C-N reductive elimination step, while preventing the formation of inactive catalyst species.[11][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the reaction.[12][13]

Catalyst Performance Comparison

The following table summarizes catalyst systems for the Buchwald-Hartwig amination of bromopyrazines and related N-heterocyclic bromides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)YieldReference
Pd(OAc)2XPhosNaOt-BuToluene100-11012-24Good-High[5][12]
Pd2(dba)3SPhosK₃PO₄Dioxane11018Good[11]
Pd-precatalysttBuBrettPhosLHMDSDioxane10012High[1]

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex [Ar-Pd(II)L(Br)] pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)L(NR₂)] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR₂ + Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add the strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]

  • Reagent Addition: Under a positive flow of inert gas, add the bromopyrazine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.[5]

  • Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with an organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction facilitates the coupling of terminal alkynes with bromopyrazines, providing access to valuable alkynylpyrazine derivatives.[14] This reaction is unique in its typical requirement for a copper(I) co-catalyst.

Mechanistic Rationale for Catalyst Selection

The Sonogashira reaction involves two interconnected catalytic cycles.[14] The palladium cycle is similar to other cross-couplings, while a copper cycle activates the alkyne.

  • Palladium Catalyst: Pd(PPh3)2Cl2 is a highly effective and commonly used precatalyst.[5][15] It is readily available and performs reliably for a range of substrates. Other Pd(0) sources like Pd(PPh3)4 can also be used.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[14] This step is crucial for the reaction's efficiency.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HBr byproduct and as a solvent.[7][16]

Catalyst Performance Comparison

The following table summarizes catalyst systems for the Sonogashira coupling of bromo-N-heterocycles.

Catalyst PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)YieldReference
Pd(PPh3)2Cl2CuIEt₃NTHF/DMFRT - 602-8High[5][7]
Pd(CF3COO)2/PPh₃CuIEt₃NDMF1003High[16][17]
Pd(PPh3)4CuIEt₃NDMF806Good[16]

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition (Ar-Br) alkynyl_pd [Ar-Pd(II)L₂(C≡CR)] oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_acetylide Cu-C≡CR cu_acetylide->oa_complex alkyne H-C≡CR alkyne->cu_acetylide Cu(I), Base

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Representative Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-3 mol%) and copper(I) iodide (CuI, 4-5 mol%).[7]

  • Solvent and Base: Add an anhydrous solvent (e.g., DMF or THF) followed by a degassed amine base (e.g., Et₃N, 2.0-3.0 equivalents). Stir the mixture for 15 minutes.[7]

  • Reactant Addition: Add the bromopyrazine (1.0 equiv.) and the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Conclusion and Recommendations

The successful functionalization of bromopyrazines via palladium-catalyzed cross-coupling is highly dependent on the selection of an optimized catalyst system tailored to the specific transformation.

  • For Suzuki-Miyaura couplings , PdCl2(dppf) offers a reliable and highly efficient option for a broad range of substrates. For more challenging couplings, a system composed of Pd(OAc)2 with a bulky biarylphosphine ligand like SPhos can provide superior results.[5]

  • For Buchwald-Hartwig aminations , the use of catalyst systems comprising a palladium precursor (Pd(OAc)2 or Pd2(dba)3) with sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) is generally essential for achieving high yields.[5]

  • For Sonogashira couplings , the classic Pd(PPh3)2Cl2/CuI system remains the gold standard, demonstrating high efficacy and reliability under mild conditions.[5]

By understanding the mechanistic principles behind catalyst selection and employing the robust protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of functionalized pyrazine derivatives for applications in drug discovery and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like Methyl 5-bromopyrazine-2-carboxylate. However, responsible lifecycle management, particularly the proper disposal of such reagents, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow.

Hazard Identification and Immediate Safety Precautions

Understanding the hazard profile of a chemical is the foundation of its safe management. This compound is a halogenated heterocyclic compound that presents several key hazards.

Globally Harmonized System (GHS) Classification: According to aggregated data from suppliers and chemical databases, this compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Some safety data sheets (SDS) also note that it may be harmful if swallowed, in contact with skin, or inhaled[2][3][4]. The presence of a carbon-bromine bond places it in the category of halogenated organic compounds, which are subject to specific environmental disposal regulations due to their potential for persistence and the formation of hazardous byproducts during improper treatment[5][6].

Personal Protective Equipment (PPE): The causality behind PPE selection is directly linked to the identified hazards. The following PPE is mandatory when handling this compound in any form (solid or solution):

  • Eye Protection: Tight-sealing safety goggles or a face shield are essential to prevent contact with the eyes, which can cause serious irritation[7][8].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Wash and dry hands thoroughly after handling[9].

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact[7].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors[2]. If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary[8].

The Core Principle: Segregation as Halogenated Organic Waste

The single most important principle for disposing of this compound is to treat it as hazardous halogenated organic waste . Halogenated compounds must not be mixed with non-halogenated waste streams[10]. The rationale is twofold:

  • Incineration Chemistry: Halogenated waste requires specialized high-temperature incineration facilities equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced during combustion[5]. Mixing with non-halogenated waste complicates this process and can lead to the release of corrosive and toxic pollutants.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have stringent regulations for the treatment and disposal of halogenated organic compounds[5][6][11]. Proper segregation is a key component of compliance.

All waste containers for this compound must be clearly labeled "Hazardous Waste: Halogenated Organic Solids" or "Hazardous Waste: Halogenated Organic Liquids," as appropriate, and list this compound as a primary constituent[10].

Step-by-Step Disposal Procedures

The following protocols cover the most common scenarios for waste generation in a laboratory setting.

Protocol 1: Disposal of Unused or Expired Product

This procedure applies to the original reagent bottle containing the chemical that is no longer needed.

  • Assessment: Ensure the container is in good condition with a legible, original label.

  • Labeling: Do not obscure the original manufacturer's label. Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.

  • Segregation: Place the container in a designated, secondary containment bin for halogenated solid waste. This bin should be located in a satellite accumulation area.

  • Logistics: Arrange for pickup by your institution's certified hazardous waste management provider. Do not attempt to dispose of the pure chemical yourself. The final step is disposal at an approved and licensed waste plant[7].

Protocol 2: Disposal of Contaminated Labware

This covers items such as weigh boats, gloves, pipette tips, and empty vials that have come into direct contact with the chemical.

  • Gross Decontamination: If possible, mechanically remove as much solid residue as is safely feasible.

  • Collection: Place all contaminated solid materials into a dedicated, puncture-resistant waste container or a heavy-duty, transparent waste bag.

  • Labeling: The container or bag must be clearly labeled "Hazardous Waste: Halogenated Contaminated Debris."

  • Closure: Keep the container sealed when not actively adding waste to it[10].

  • Disposal: This container is disposed of through your institution's EHS-managed waste stream, destined for incineration.

Protocol 3: Spill Cleanup and Disposal

This protocol addresses the safe management of an accidental release of the solid compound.

  • Control and Evacuation: Ensure the spill area is well-ventilated. If the spill is large or dust is generated, evacuate the immediate area and consult your emergency procedures.

  • PPE: Don the full, mandatory PPE as described in Section 1.

  • Cleanup:

    • Do NOT use water to clean up the spill, as this may create a solution that is harder to contain.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep up the mixture[8]. Use non-sparking tools. Avoid any action that generates dust[9].

  • Collection: Place the swept-up material and all cleaning supplies (e.g., contaminated pads, gloves) into a designated, sealable container.

  • Labeling and Disposal: Label the container as "Hazardous Waste: Halogenated Spill Debris" and list the chemical name. Dispose of it according to the procedure for contaminated labware.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this compound down the drain. This can harm aquatic life and damage wastewater treatment systems.

  • DO NOT mix it with non-halogenated chemical waste[10].

  • DO NOT dispose of it in the regular trash, even in small quantities.

  • DO NOT attempt to chemically neutralize the compound unless you are following a validated, peer-reviewed protocol and have received specific training. Reactions with unknown efficacy can produce more hazardous byproducts. For instance, methods used for elemental bromine, like neutralization with sodium thiosulfate, are not appropriate for this organic halide and could lead to unpredictable reactions[12].

Data and Workflow Summary

Chemical Safety and Property Data
PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂PubChem[1]
Molecular Weight 217.02 g/mol PubChem[1]
Appearance Solid (Information varies)Thermo Fisher Scientific[7]
GHS Hazard Codes H315, H319, H335PubChem[1]
GHS Pictogram PubChem[4]
Mandatory PPE Safety Goggles, Nitrile Gloves, Lab CoatFisher Scientific[8]
Disposal Route Approved Hazardous Waste FacilityThermo Fisher Scientific[7]
Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

G cluster_0 Waste Characterization cluster_1 Waste Streams cluster_2 Collection & Labeling cluster_3 Final Disposal start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type unused Unused/Expired Product waste_type->unused Pure Chemical contaminated Contaminated Labware waste_type->contaminated Solid Debris spill Spill Debris waste_type->spill Spill Cleanup collect_pure Keep in original container. Attach Hazardous Waste Tag. unused->collect_pure collect_solid Place in labeled, sealed container for Halogenated Solid Waste. contaminated->collect_solid spill->collect_solid end_point Transfer to Licensed Hazardous Waste Facility via EHS Pickup collect_pure->end_point collect_solid->end_point

Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Methyl 5-bromopyrazine-2-carboxylate, a heterocyclic building block common in medicinal chemistry, requires a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Profile: Understanding the Risks

This compound (CAS No. 210037-58-4) is a solid organic compound that presents several key hazards that dictate our PPE strategy.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary classifications are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust.[1][3]

The causality is clear: the chemical nature of this halogenated pyrazine derivative allows it to interact with and irritate mucosal membranes and skin. As a powdered solid, the primary routes of exposure are through direct skin/eye contact and inhalation of aerosolized particles. Our PPE strategy is therefore designed to create a comprehensive barrier against these entry points.

Hazard ClassificationGHS CodeDescriptionCorresponding PPE
Skin IrritationH315Causes skin irritationChemical-resistant gloves, Lab coat
Serious Eye IrritationH319Causes serious eye irritationSafety glasses with side shields or Goggles
Respiratory IrritationH335May cause respiratory irritationUse in a fume hood or wear a respirator
The Core Principle: A Multi-Layered Barrier

Effective chemical safety is not about a single piece of equipment but about creating a system of layered defenses. For this compound, this involves a combination of engineering controls (the first line of defense) and personal protective equipment.

Engineering Control: The most critical step is to minimize the generation of airborne dust. Always handle this solid compound within a certified chemical fume hood. [4] This primary containment measure drastically reduces the risk of inhalation, which is a key hazard associated with this material.[3]

PPE Selection Workflow: A Decision-Making Framework

The level of PPE required can vary based on the scale and nature of the operation. The following diagram outlines a logical workflow for selecting the appropriate protective gear.

PPE_Workflow cluster_0 PPE Selection for this compound cluster_1 Weighing Protocol cluster_2 Solution Preparation cluster_3 Spill Management start Start: Assess Task weighing Weighing Solid Powder start->weighing solution_prep Preparing Solution start->solution_prep spill_cleanup Spill Cleanup start->spill_cleanup weighing_ppe Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood weighing->weighing_ppe solution_ppe Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution_prep->solution_ppe spill_ppe Required PPE: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Lab Coat - N95 Respirator (if outside hood) spill_cleanup->spill_ppe

Caption: PPE selection workflow for different laboratory tasks.

Operational Plan: Step-by-Step Protocols

Trust in a protocol comes from its clarity, logic, and validation. The following steps provide a self-validating system for handling this compound safely.

Part A: Pre-Handling and PPE Donning Procedure
  • Designate Work Area: Confirm the availability of a certified chemical fume hood. Ensure the work surface is clean and uncluttered.

  • Assemble Materials: Gather all necessary items, including the chemical container, spatulas, weigh paper or boats, and reaction vessels, and place them inside the fume hood before starting.[4]

  • Donning PPE (in order):

    • Lab Coat: Wear a clean, buttoned lab coat. Natural fibers like cotton are preferable to synthetic materials like polyester.[5]

    • Eye Protection: Don chemical safety glasses with side shields at a minimum. For tasks with a higher splash risk, such as preparing a solution, chemical safety goggles are required.[4]

    • Gloves: Wear chemical-resistant nitrile gloves.[4] Ensure they are the correct size and inspect for any tears or holes before use. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a sealed barrier.[6]

Part B: Handling Protocol (Inside Fume Hood)
  • Weighing: Open the chemical container slowly to avoid creating a "puff" of airborne powder. Use a spatula to carefully transfer the desired amount to a tared weigh boat. Avoid any rapid movements that could generate dust.

  • Transfer: Gently add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Immediate Cleanup: Once the transfer is complete, use a dry wipe to clean the spatula and any minor dust from the work surface. Dispose of the wipe in the designated solid hazardous waste container.

Part C: Post-Handling and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and ensuring the safety of others.

  • PPE Doffing (Removal): The principle here is to avoid cross-contamination.

    • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Peel one glove off, ball it into the palm of the other gloved hand, and then slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first one.

    • Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location.

    • Eye Protection: Remove eye protection last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing PPE.[7]

  • Waste Disposal:

    • Contaminated Solids: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) are considered hazardous waste.[4] They must be collected in a clearly labeled, sealed hazardous waste container.[7]

    • Empty Chemical Container: Do not rinse the original container into the drain. It should be sealed and disposed of through your institution's hazardous waste program.

    • Chemical Solutions: Any solutions containing this compound must be disposed of as liquid hazardous waste in a properly labeled container. Do not pour down the drain.[3]

By integrating this expert-driven approach—understanding the why behind the hazard, using engineering controls as the primary defense, and following meticulous PPE and disposal protocols—you establish a robust, self-validating system of safety. This allows you to focus on your research with the confidence that you are protected.

References

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Reactant of Route 1
Methyl 5-bromopyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromopyrazine-2-carboxylate

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